molecular formula C26H26ClFN3O7P B12384881 MN551

MN551

Cat. No.: B12384881
M. Wt: 577.9 g/mol
InChI Key: WSEFGYSEXKXLRO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MN551 is a useful research compound. Its molecular formula is C26H26ClFN3O7P and its molecular weight is 577.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H26ClFN3O7P

Molecular Weight

577.9 g/mol

IUPAC Name

[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1

InChI Key

WSEFGYSEXKXLRO-QHCPKHFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MN551, a Covalent Inhibitor of SOCS2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MN551, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. This document details the quantitative biophysical and cellular characterization of this compound, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a cysteine-directed electrophilic covalent inhibitor designed to target the Suppressor of Cytokine Signaling 2 (SOCS2) protein. SOCS2 is the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5), which is responsible for the ubiquitination and subsequent proteasomal degradation of specific phosphorylated proteins. A key substrate of the SOCS2-CRL5 complex is the phosphorylated Growth Hormone Receptor (GHR).

The mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue, Cys111, located in the SH2 domain of SOCS2. This irreversible binding competitively blocks the interaction of SOCS2 with its phosphorylated substrates, thereby inhibiting their ubiquitination and degradation. To enhance cell permeability, a pivaloyloxymethyl (POM) protected prodrug, MN714, has been developed, which is rapidly converted to the active this compound within the cell.

Data Presentation

The following tables summarize the quantitative data for the in vitro and cellular activity of this compound and its prodrug, MN714.

Table 1: In Vitro Biophysical Characterization of this compound

ParameterValueAssayDescription
Reversible Binding Affinity (K_i) 2.2 µMIsothermal Titration Calorimetry (ITC)Measures the initial non-covalent binding affinity of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex.
Thermal Stabilization (ΔT_m) 6 °CDifferential Scanning Fluorimetry (DSF)Indicates the increase in the melting temperature of the SBC complex upon covalent modification by this compound, signifying target engagement and stabilization.
Covalent Modification Time Stoichiometric occupancy within 2 hoursMass SpectrometryTime required for this compound to achieve complete covalent modification of recombinant SOCS2 protein at Cys111.
Kinetic Constant (k_inact) 0.0036 s⁻¹Fluorescence PolarizationThe maximal rate of covalent bond formation at saturating concentrations of the inhibitor.
Inhibitor Affinity (K_I) 2.1 µMFluorescence PolarizationThe concentration of the inhibitor at which the rate of inactivation is half-maximal, reflecting the initial non-covalent binding affinity in the kinetic assay.
Covalent Efficiency (k_inact/K_I) 1700 M⁻¹s⁻¹Fluorescence PolarizationThe second-order rate constant that represents the overall efficiency of the covalent inhibitor.

Table 2: Cellular Characterization of this compound Prodrug (MN714)

ParameterValueAssayDescription
Cellular Target Engagement (EC_50) 2.52 ± 0.42 µM (8-hour treatment)Split-NanoLuc Cellular Thermal Shift Assay (CETSA) in HeLa cellsThe effective concentration of MN714 that results in a half-maximal thermal stabilization of SOCS2 in intact cells, demonstrating target engagement.
Inhibition of Substrate Binding (EC_50) 5.9 ± 2.6 µMGHR Peptide Pulldown in K562 cellsThe effective concentration of MN714 that inhibits the pulldown of cellular SOCS2 by a phosphorylated GHR peptide by 50%, confirming the disruption of the protein-protein interaction.
Prodrug Half-life 40 minutesIn-cell ¹⁹F NMRThe time required for half of the MN714 prodrug to be converted into the active inhibitor, this compound, within the cellular environment.

Table 3: Selectivity Profile of this compound against SOCS Family Members

SOCS ProteinCovalent ModificationMethod
SOCS4 No modification observedMass Spectrometry
SOCS6 Minor modification (18.3% single adduct, 2.6% double adduct)Mass Spectrometry
CISH Complete modification (single adduct)Mass Spectrometry

Mandatory Visualization

The following diagrams illustrate the signaling pathways, mechanism of action, and experimental workflows related to the this compound inhibitor.

SOCS2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHR Growth Hormone Receptor (GHR) JAK2 JAK2 GHR->JAK2 GH Binding pGHR Phosphorylated GHR (pY) JAK2->pGHR Phosphorylation SOCS2_Complex SOCS2-CRL5 E3 Ligase (SOCS2, Cul5, Rbx2, EloB/C) pGHR->SOCS2_Complex Recognition by SOCS2 SH2 domain Proteasome Proteasome pGHR->Proteasome Targeting for Degradation SOCS2_Complex->pGHR SOCS2_Complex->pGHR Ubiquitination Ub Ubiquitin Degraded_GHR Degraded GHR Fragments Proteasome->Degraded_GHR

Caption: The SOCS2-CRL5 E3 ligase signaling pathway.

MN551_Mechanism_of_Action pGHR Phosphorylated GHR (Substrate) SOCS2 SOCS2 SH2 Domain (with Cys111) pGHR->SOCS2 Binding No_Interaction No Interaction pGHR->No_Interaction Blocked_SOCS2 SOCS2-MN551 Adduct (Covalently Modified) This compound This compound (Covalent Inhibitor) This compound->SOCS2 Covalent Modification of Cys111 Blocked_SOCS2->No_Interaction

Caption: Covalent inhibition of SOCS2 by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Ki) DSF Differential Scanning Fluorimetry (DSF) (Target Stabilization - ΔTm) ITC->DSF FP Fluorescence Polarization (FP) (Kinetic Parameters - kinact/KI) DSF->FP MS Mass Spectrometry (MS) (Covalent Modification) FP->MS Prodrug Prodrug Design (MN714) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement - EC50) Prodrug->CETSA Pulldown GHR Peptide Pulldown (Inhibition of PPI - EC50) CETSA->Pulldown NMR In-cell 19F NMR (Prodrug Conversion) Pulldown->NMR Selectivity Mass Spectrometry against other SOCS proteins cluster_invitro cluster_invitro cluster_cellular cluster_cellular cluster_invitro->cluster_cellular cluster_selectivity cluster_selectivity cluster_cellular->cluster_selectivity

Caption: Experimental workflow for this compound characterization.

Prodrug_Activation MN714_ext MN714 (Prodrug) (Cell Permeable) Cell Cell Membrane MN714_ext->Cell Passive Diffusion MN714_int MN714 Esterases Intracellular Esterases MN714_int->Esterases Cleavage of POM group MN551_active This compound (Active Inhibitor) (Cell Impermeable) Esterases->MN551_active

Caption: Prodrug activation of MN714 to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the reversible binding affinity (K_i) of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex.

Materials:

  • Purified SBC protein complex

  • This compound compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified SBC protein against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in 100% DMSO and then dilute it into the same ITC buffer to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be matched in the protein solution.

    • Degas both the protein and ligand solutions for 10-15 minutes prior to the experiment.

  • ITC Experiment:

    • Load the SBC protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a single initial 0.4 µL injection followed by 19 injections of 2 µL).

    • Perform a control titration by injecting the this compound solution into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d or K_i), stoichiometry (n), and enthalpy of binding (ΔH).

Differential Scanning Fluorimetry (DSF)

Objective: To measure the thermal stabilization (ΔT_m) of the SBC complex upon covalent modification by this compound.

Materials:

  • Purified SBC protein complex

  • This compound compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping capability

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing the SBC protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound (e.g., 10 µM) or DMSO as a vehicle control.

    • Incubate the plate at room temperature for 2 hours to allow for complete covalent modification.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (T_m) by fitting the data to a Boltzmann equation. The T_m is the temperature at the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔT_m) by subtracting the T_m of the DMSO control from the T_m of the this compound-treated sample.

Fluorescence Polarization (FP) Assay for Covalent Kinetics

Objective: To determine the kinetic parameters (k_inact and K_I) of the covalent interaction between this compound and the SBC complex.

Materials:

  • Purified SBC protein complex

  • This compound compound

  • A high-affinity fluorescent probe that binds non-covalently to the SOCS2 SH2 domain

  • FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader with FP capabilities

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the SBC protein and the fluorescent probe at concentrations optimized for a stable FP signal.

    • Initiate the reaction by adding varying concentrations of this compound.

  • Kinetic Measurement:

    • Immediately begin reading the fluorescence polarization at regular time intervals for a defined period (e.g., 2 hours).

  • Data Analysis:

    • For each this compound concentration, plot the observed rate of probe displacement (k_obs) versus time.

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit the data to the following equation to determine k_inact and K_I:

      • k_obs = k_inact * [I] / (K_I + [I]) where [I] is the concentration of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of the this compound prodrug (MN714) with SOCS2 in intact cells.

Materials:

  • HeLa cells

  • MN714 compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against SOCS2 and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

Protocol:

  • Cell Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat the cells with various concentrations of MN714 or DMSO as a vehicle control for a specified duration (e.g., 8 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble SOCS2 in the supernatant by Western blotting using an anti-SOCS2 antibody.

  • Data Analysis:

    • Quantify the band intensities for SOCS2 at each temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves.

    • For a fixed temperature in the denaturing range, plot the amount of soluble SOCS2 against the concentration of MN714 and fit the data to a dose-response curve to determine the EC_50.

GHR Peptide Pulldown Assay

Objective: To assess the ability of MN714 to inhibit the interaction between cellular SOCS2 and a phosphorylated GHR peptide.

Materials:

  • K562 cells

  • MN714 compound

  • Biotinylated phosphopeptide corresponding to the SOCS2 binding site on GHR (biotin-GHR_pY595)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer

  • Western blotting reagents and equipment

Protocol:

  • Cell Treatment and Lysis:

    • Treat K562 cells with increasing concentrations of MN714 for 6 hours.

    • Lyse the cells to obtain total cell lysates.

  • Pulldown:

    • Incubate the cell lysates with the biotin-GHR_pY595 peptide and streptavidin beads to pull down proteins that bind to the phosphopeptide.

  • Analysis:

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze the amount of co-precipitated SOCS2 by Western blotting.

  • Data Analysis:

    • Quantify the band intensity of the pulled-down SOCS2 at each MN714 concentration.

    • Plot the percentage of SOCS2 pulldown relative to the DMSO control against the MN714 concentration and fit the data to determine the EC_50.

Technical Guide: MN551, a Covalent Probe Targeting the SOCS2 E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of MN551, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. This compound was developed through a structure-based design approach, originating from a phosphotyrosine (pY) mimetic that targets the Src homology 2 (SH2) domain of SOCS2.[1][2][3] It acts as a cysteine-directed electrophile, irreversibly binding to Cys111 within the SOCS2 protein.[1][4] A key feature of its development is the use of a cell-permeable prodrug, MN714, which utilizes a pivaloyloxymethyl (POM) protecting group that is cleaved intracellularly to release the active this compound compound.[1][4] This guide details the biochemical and cellular characterization of this compound, including its binding affinity, covalent modification kinetics, and target engagement within cells. The experimental protocols for the key assays used in its characterization are also provided. This compound serves as a valuable chemical probe for elucidating the biology of the SOCS2-containing Cullin5-RING E3 ligase (CRL5) complex and as a potential component for developing proteolysis-targeting chimeras (PROTACs).[1][5]

Core Target and Mechanism of Action

The primary molecular target of this compound is the Suppressor of Cytokine Signaling 2 (SOCS2) protein. SOCS2 is the substrate recognition component of the CRL5 E3 ubiquitin ligase complex. This complex plays a crucial role in cellular signaling by binding to phosphorylated tyrosine (pY) residues on target proteins via its SH2 domain, leading to their ubiquitination and subsequent degradation by the proteasome.

This compound is a rationally designed, cysteine-directed electrophilic covalent inhibitor.[2][3] Its mechanism of action involves:

  • Initial Reversible Binding: The phosphotyrosine mimetic core of this compound directs it to the SH2 domain of SOCS2, where it initially binds non-covalently.

  • Covalent Modification: A strategically positioned chloroacetamide "warhead" on the this compound molecule then reacts with the thiol group of the Cys111 residue, which is located near the pY binding site, forming an irreversible covalent bond.[6]

  • Inhibition of Function: This covalent modification effectively blocks the natural substrate from binding to the SH2 domain, thereby inhibiting the E3 ligase activity of the CRL5-SOCS2 complex.[1]

For cellular applications, the prodrug MN714 is employed. Its POM group masks the negatively charged phosphate, enhancing cell membrane permeability. Once inside the cell, cellular esterases cleave the POM group, releasing the active this compound to engage with SOCS2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound and its prodrug MN714 with the SOCS2 protein complex (SBC: SOCS2, Elongin B, and Elongin C).

Table 1: In Vitro Binding Affinity and Covalent Kinetics
CompoundAssayParameterValue
This compound Isothermal Titration Calorimetry (ITC)Kᵢ (μM)2.2
Isothermal Titration Calorimetry (ITC)ΔH (kcal/mol)-11.9
Differential Scanning Fluorimetry (DSF)ΔTₘ (°C)6
Fluorescence Polarization (FP)Kᵢ (μM)3.6
Fluorescence Polarization (FP)kᵢₙₐ꜀ₜ (s⁻¹)2.1 x 10⁻⁴
Fluorescence Polarization (FP)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)58

Data sourced from Ramachandran et al., 2023.[6][7][8]

Table 2: Cellular Target Engagement
CompoundAssayCell LineParameterValue (μM)Incubation Time
This compound Permeabilised CETSAHeLaEC₅₀1.83 ± 0.121 hour
MN714 Live-Cell CETSAHeLaEC₅₀6.13 ± 1.052 hours
Live-Cell CETSAHeLaEC₅₀2.52 ± 0.428 hours
SOCS2 PulldownK562EC₅₀5.9 ± 2.66 hours

CETSA: Cellular Thermal Shift Assay. Data reflects the concentration required to achieve half-maximal thermal stabilization of SOCS2. Data sourced from Ramachandran et al., 2023 and associated public data.[7][9]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified SOCS2 Signaling Pathway

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT SOCS2_Complex CUL5-RING E3 Ligase (SOCS2) pSTAT->SOCS2_Complex 4. Transcription Induction Substrate Phosphorylated Substrate (pY) SOCS2_Complex->Substrate 5. Recognition Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate 6. Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome 7. Degradation Proteasome->SOCS2_Complex Negative Feedback This compound This compound This compound->SOCS2_Complex Inhibition

Caption: The SOCS2-CRL5 E3 ligase complex negatively regulates cytokine signaling by targeting phosphorylated substrates for degradation.

Diagram 2: this compound Prodrug (MN714) Mechanism of Action

cluster_out Extracellular cluster_in Intracellular MN714_out MN714 (Prodrug) (POM-Protected) MN714_in MN714 MN714_out->MN714_in Cellular Uptake This compound This compound (Active) MN714_in->this compound Cleavage SOCS2 SOCS2 This compound->SOCS2 Reversible Binding Covalent_Complex This compound-SOCS2 Covalent Adduct Esterases Esterases Esterases->MN714_in SOCS2->Covalent_Complex Covalent Bond Formation (at Cys111) cluster_biochem In Vitro Characterization cluster_cellular Cellular Characterization SBDD Structure-Based Design Synthesis Chemical Synthesis of this compound & MN714 SBDD->Synthesis Biochem Biochemical & Biophysical Assays Synthesis->Biochem Cellular Cellular Assays Synthesis->Cellular Validation Target Validation Biochem->Validation ITC ITC (Binding Affinity) Biochem->ITC DSF DSF (Thermal Stability) Biochem->DSF FP FP Assay (Covalent Kinetics) Biochem->FP MS Mass Spectrometry (Covalent Adduct) Biochem->MS Cellular->Validation CETSA CETSA (Target Engagement) Cellular->CETSA Pulldown Pulldown Assay (Target Inhibition) Cellular->Pulldown NMR 19F NMR (Prodrug Conversion) Cellular->NMR

References

Covalent Inhibition of SOCS2 by MN551: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the covalent inhibition of Suppressor of Cytokine Signaling 2 (SOCS2) by the small molecule MN551. SOCS2 is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and is implicated in various diseases, including cancer and inflammatory conditions.[1][2] this compound is a rationally designed, potent, and selective covalent inhibitor that targets a specific cysteine residue within the SOCS2 protein.[3][4] This document details the mechanism of action, binding kinetics, and cellular engagement of this compound, and provides comprehensive experimental protocols for its characterization.

Core Concepts

Suppressor of Cytokine Signaling 2 (SOCS2) functions as the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2).[5][6] This complex ubiquitinates and targets phosphorylated proteins for proteasomal degradation, thereby attenuating cytokine signaling.[5][7] A key substrate of SOCS2 is the Growth Hormone Receptor (GHR).[7][8] Dysregulation of SOCS2 activity is associated with various pathologies, making it an attractive target for therapeutic intervention.[1]

This compound was developed through a structure-guided, fragment-based approach, starting from the phosphotyrosine (pY) amino acid, which has a high ligand efficiency for the SOCS2 SH2 domain.[3][9] A chloroacetamide "warhead" was incorporated into the molecule to covalently target Cysteine 111 (Cys111) in a flexible loop near the substrate-binding site.[9][10] To enhance cell permeability, a phosphotyrosine-masked prodrug, MN714, was also developed, which intracellularly converts to the active inhibitor this compound.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and its precursors with SOCS2.

Table 1: Binding Affinity and Kinetic Parameters of this compound for SOCS2

ParameterValueMethodReference
KD (non-covalent precursor)0.38 µMIsothermal Titration Calorimetry (ITC)[9]
Ki (reversible binding affinity of this compound)2.2 µMIsothermal Titration Calorimetry (ITC)[11][12]
kinact 0.0027 s-1Fluorescence Polarization (FP) Assay[10]
kinact/KI 1227 M-1s-1Fluorescence Polarization (FP) Assay[10]

Table 2: Biophysical and Cellular Characterization of this compound

ParameterValueMethodReference
Thermal Shift (ΔTm) 6 °CDifferential Scanning Fluorimetry (DSF)[11][12]
Cellular Target Engagement (EC50) 1.2 µMCellular Thermal Shift Assay (CETSA)[12]
Prodrug (MN714) Half-life 40 minutesIn-cell NMR[6]

Signaling and Inhibition Mechanisms

The following diagrams illustrate the SOCS2 signaling pathway and the mechanism of its covalent inhibition by this compound.

SOCS2_Signaling_Pathway SOCS2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene_Expression Gene Expression Nucleus->Gene_Expression regulates SOCS2_mRNA SOCS2 mRNA Gene_Expression->SOCS2_mRNA induces transcription of SOCS2_Protein SOCS2 Protein SOCS2_mRNA->SOCS2_Protein translates to SOCS2_Protein->JAK inhibits CRL5 Cullin5-RING E3 Ligase Complex SOCS2_Protein->CRL5 assembles with pSubstrate Phosphorylated Substrate (e.g., GHR) SOCS2_Protein->pSubstrate binds to CRL5->pSubstrate recognizes Ub_Substrate Ubiquitinated Substrate pSubstrate->Ub_Substrate ubiquitinates Proteasome Proteasome Ub_Substrate->Proteasome targets for Degradation Degradation Proteasome->Degradation MN551_Inhibition_Mechanism Mechanism of Covalent Inhibition by this compound cluster_SOCS2 SOCS2 Structure SOCS2 SOCS2 Protein SH2_domain SH2 Domain SOCS2->SH2_domain contains CRL5 CRL5 Complex SOCS2->CRL5 associates with Cys111 Cys111 SH2_domain->Cys111 proximal to This compound This compound This compound->SH2_domain binds reversibly to This compound->Cys111 forms covalent bond with pSubstrate Phosphorylated Substrate pSubstrate->SH2_domain binding blocked No_Ubiquitination No Substrate Ubiquitination CRL5->No_Ubiquitination leads to Mass_Spec_Workflow Mass Spectrometry Workflow start Start prep_recombinant_socs2 Prepare Recombinant SOCS2 (e.g., 40 µM) start->prep_recombinant_socs2 prep_this compound Prepare this compound Solution (e.g., 40 µM) start->prep_this compound control_socs2 Prepare Control SOCS2 (vehicle only) start->control_socs2 control_c111s Prepare SOCS2 C111S Mutant and incubate with this compound start->control_c111s incubate Incubate SOCS2 with this compound (e.g., 2 hours at RT) prep_recombinant_socs2->incubate prep_this compound->incubate mass_spec_analysis Intact Protein Mass Spectrometry Analysis incubate->mass_spec_analysis control_socs2->mass_spec_analysis control_c111s->mass_spec_analysis data_analysis Analyze Mass Shift mass_spec_analysis->data_analysis end End data_analysis->end Pulldown_Assay_Workflow Cellular Pulldown Assay Workflow start Start treat_cells Treat K562 Cells with MN714 (prodrug) or DMSO start->treat_cells lyse_cells Prepare Cell Lysates treat_cells->lyse_cells incubate_lysates Incubate Lysates with Biotinylated GHR_pY595 Peptide lyse_cells->incubate_lysates add_beads Add Streptavidin Beads incubate_lysates->add_beads wash_beads Wash Beads to Remove Non-specific Binders add_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins western_blot Analyze by Western Blot for SOCS2 elute_proteins->western_blot quantify Quantify SOCS2 Levels western_blot->quantify end End quantify->end

References

Unveiling SOCS2 Biology: A Technical Guide to the Chemical Probe MN551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MN551, a potent and selective covalent chemical probe for Suppressor of Cytokine Signaling 2 (SOCS2). This document details the probe's mechanism of action, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to SOCS2 and the Need for a Chemical Probe

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] As the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex (CRL5SOCS2), SOCS2 targets phosphorylated proteins for ubiquitination and subsequent proteasomal degradation.[3][4] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5] The development of selective chemical probes is essential to further elucidate the multifaceted roles of SOCS2 in health and disease.

This compound was developed through a structure-based design approach as a covalent inhibitor that targets a unique cysteine residue (Cys111) within the SH2 domain of SOCS2.[6][7] This probe, along with its cell-permeable prodrug MN714, provides a powerful tool for studying the biology of SOCS2 and its therapeutic potential.[5]

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for the chemical probe this compound and its prodrug MN714.

Table 1: In Vitro Characterization of this compound

ParameterMethodValueReference
Reversible Binding Affinity (Ki)Isothermal Titration Calorimetry (ITC)2.2 µM[3]
Covalent ModificationMass SpectrometryStoichiometric modification of SOCS2 at Cys111 within 2 hours[8]
Thermal Stabilization (ΔTm)Differential Scanning Fluorimetry (DSF)6 °C[3]
Covalent Kinetic Parameter (kinact/KI)Fluorescence Polarization (FP) Assay58 M-1s-1[2]
Covalent Kinetic Parameter (kinact)Fluorescence Polarization (FP) Assay2.1 x 10-4 s-1[2]
Covalent Kinetic Parameter (KI)Fluorescence Polarization (FP) Assay3.6 µM[2]

Table 2: Cellular Characterization of this compound and Prodrug MN714

ParameterCompoundMethodValueReference
Cellular Target Engagement (EC50)MN714Live-cell split-NanoLuc CETSA (HeLa cells, 8h)2.52 ± 0.42 µM[5]
Inhibition of SOCS2-GHR Interaction (EC50)MN714SOCS2 Pulldown (K562 cells)5.9 ± 2.6 µM[5]
Cellular PermeabilityMN714In-cell 19F NMRPermeable and unmasked to this compound[6]

Signaling Pathways and Experimental Workflows

SOCS2 in the JAK/STAT Signaling Pathway

SOCS2 acts as a negative feedback regulator of the JAK/STAT signaling pathway. Upon cytokine stimulation, JAKs phosphorylate cytokine receptors, leading to the recruitment and phosphorylation of STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. SOCS2, whose expression is induced by STATs, can then bind to the phosphorylated cytokine receptor via its SH2 domain, leading to the ubiquitination and degradation of the receptor and/or associated JAKs, thus attenuating the signal.

SOCS2_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment Proteasome Proteasome Receptor->Proteasome JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 7. Translocation SOCS2 SOCS2 CRL5_SOCS2 CRL5-SOCS2 E3 Ligase SOCS2->CRL5_SOCS2 CRL5_SOCS2->Receptor 9. Binding to pY CRL5_SOCS2->Receptor 10. Ubiquitination Ub Ubiquitin Ub->CRL5_SOCS2 DNA DNA STAT_dimer_nuc->DNA 8. Gene Transcription SOCS2_gene SOCS2 Gene DNA->SOCS2_gene Induces SOCS2_gene->SOCS2 Expression

Caption: SOCS2-mediated negative feedback loop in the JAK/STAT signaling pathway.

This compound Mechanism of Action

This compound is a phosphotyrosine (pY) mimetic that contains a chloroacetamide warhead. It binds to the SH2 domain of SOCS2 and covalently modifies Cys111, a residue located near the pY binding pocket. This covalent modification irreversibly blocks the binding of native phosphorylated substrates, thereby inhibiting the E3 ligase activity of the CRL5SOCS2 complex.

MN551_Mechanism_of_Action cluster_SOCS2 SOCS2 SH2 Domain SOCS2_SH2 pY Binding Pocket (with Cys111) Covalent_Complex SOCS2-MN551 Covalent Complex (Inactive) SOCS2_SH2->Covalent_Complex 2. Covalent Modification of Cys111 This compound This compound (pY mimetic + chloroacetamide) This compound->SOCS2_SH2 1. Reversible Binding pY_Substrate Phosphorylated Substrate (e.g., GHR) pY_Substrate->SOCS2_SH2 Normal Interaction (Blocked by this compound) No_Binding No Substrate Binding

Caption: Covalent inhibition of SOCS2 by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cellular assays to determine its binding affinity, covalent modification, selectivity, and cellular target engagement.

MN551_Characterization_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays start Start: this compound Synthesis ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Ki) start->ITC DSF Differential Scanning Fluorimetry (DSF) (Thermal Stabilization) start->DSF MS Mass Spectrometry (Covalent Modification) start->MS FP Fluorescence Polarization (FP) (Kinetic Parameters) start->FP Selectivity Selectivity Profiling (vs. other SOCS members) ITC->Selectivity DSF->Selectivity MS->Selectivity FP->Selectivity CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement - EC50) Selectivity->CETSA Pulldown SOCS2 Pulldown (Inhibition of PPI) Selectivity->Pulldown NMR In-cell 19F NMR (Prodrug Conversion) Selectivity->NMR end End: Qualified Chemical Probe CETSA->end Pulldown->end NMR->end

Caption: Workflow for the characterization of this compound as a chemical probe for SOCS2.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the reversible binding affinity (Ki) of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex.

Materials:

  • Purified SBC protein complex

  • This compound compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Protocol:

  • Prepare the SBC protein solution to a final concentration of 20-50 µM in ITC buffer.

  • Prepare the this compound solution to a final concentration of 200-500 µM in the same ITC buffer.

  • Degas both solutions for 10-15 minutes prior to use.

  • Load the SBC solution into the sample cell of the microcalorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature to 25 °C.

  • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

  • Analyze the resulting thermogram using the instrument's software, fitting the data to a one-site binding model to determine the dissociation constant (Kd), which corresponds to the Ki for a competitive inhibitor.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent modification of SOCS2 by this compound and identify the site of modification.

Materials:

  • Purified SBC protein complex (and C111S mutant as a negative control)

  • This compound compound

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • LC-MS system (e.g., Agilent 1290 Infinity II LC system coupled to a Bruker maXis II ETD mass spectrometer)

Protocol:

  • Incubate SBC (40 µM) with this compound (40 µM) in reaction buffer at room temperature for 2 hours.

  • For time-dependent analysis, take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Desalt the protein samples using a C4 ZipTip.

  • Analyze the intact protein mass by LC-MS to detect the mass shift corresponding to the addition of this compound.

  • To identify the modification site, perform proteolytic digestion (e.g., with trypsin) of the modified protein.

  • Analyze the resulting peptides by LC-MS/MS and search for the peptide containing Cys111 with the expected mass modification.

Fluorescence Polarization (FP) Assay for Kinetic Analysis

Objective: To determine the kinetic parameters (kinact and KI) of the covalent interaction between this compound and SOCS2.

Materials:

  • Purified SBC protein complex

  • This compound compound

  • Fluorescent probe (a non-covalent, high-affinity SOCS2 ligand)

  • FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20)

  • Microplate reader with FP capabilities

Protocol:

  • Determine the Kd of the fluorescent probe for SBC by titrating the protein against a fixed concentration of the probe.

  • In a 384-well plate, add a fixed concentration of SBC (e.g., 300 nM) and the fluorescent probe (at its Kd value).

  • Add varying concentrations of this compound to the wells.

  • Monitor the decrease in fluorescence polarization over time as this compound covalently binds to SOCS2 and displaces the fluorescent probe.

  • Calculate the observed rate constant (kobs) for each this compound concentration by fitting the time-course data to a one-phase exponential decay model.

  • Plot kobs versus the concentration of this compound and fit the data to the Michaelis-Menten equation to determine kinact and KI.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of the prodrug MN714 with SOCS2 in a cellular context.

Materials:

  • HeLa or K562 cells

  • MN714 compound and DMSO (vehicle control)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies for SOCS2 and a loading control for Western blotting, or a suitable reporter system (e.g., split-NanoLuc)

  • PCR thermocycler

Protocol (Live-cell split-NanoLuc CETSA):

  • Transfect cells with a HiBiT-SOCS2 fusion construct.

  • Treat the cells with varying concentrations of MN714 or DMSO for a specified time (e.g., 8 hours).

  • Resuspend the cells in PBS and add the LgBiT protein.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-65 °C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Add Nano-Glo substrate and measure luminescence.

  • Plot the luminescence signal against temperature to generate melting curves.

  • Determine the aggregation temperature (Tagg) for each concentration.

  • Plot the shift in Tagg against the concentration of MN714 to determine the EC50 of target engagement.

SOCS2 Pulldown Assay

Objective: To demonstrate that this compound competitively blocks the interaction between SOCS2 and its substrate, such as a phosphorylated peptide from the Growth Hormone Receptor (GHR_pY595).

Materials:

  • K562 cell lysate

  • Biotinylated GHR_pY595 peptide

  • Streptavidin-coated beads

  • This compound compound

  • Lysis buffer and wash buffer

  • Anti-SOCS2 antibody for Western blotting

Protocol:

  • Pre-incubate K562 cell lysates with increasing concentrations of this compound for 1 hour at 4 °C.

  • Add the biotinylated GHR_pY595 peptide and streptavidin beads to the lysates and incubate for another 2 hours at 4 °C to pull down SOCS2.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-SOCS2 antibody to detect the amount of pulled-down SOCS2.

  • Quantify the band intensities to determine the dose-dependent inhibition of the SOCS2-GHR interaction by this compound.

Conclusion

This compound is a well-characterized and potent covalent chemical probe for SOCS2. Its demonstrated ability to selectively engage and inhibit SOCS2 in both in vitro and cellular settings makes it an invaluable tool for dissecting the complex biology of this E3 ligase. The data and protocols presented in this guide are intended to facilitate the use of this compound by the scientific community to further explore the roles of SOCS2 in physiology and disease, and to aid in the development of novel therapeutic strategies targeting this important protein.

References

The Emergence of MN551: A Covalent Approach to SOCS2-Based PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase-recruiting ligand. While much of the focus has been on established E3 ligases like VHL and Cereblon, the exploration of novel E3 ligases is a burgeoning area of research, promising to expand the scope and selectivity of this therapeutic modality. Within this context, MN551 has emerged as a key player, offering a covalent and selective handle for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase, thereby opening new avenues for PROTAC development.

This technical guide provides a comprehensive overview of the role of this compound in PROTAC development, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols necessary for its evaluation.

This compound: A Covalent Ligand for the SOCS2 E3 Ligase

This compound is a potent, cysteine-directed electrophilic covalent inhibitor.[1] Its significance in PROTAC development lies in its ability to serve as a specific "handle" for the SOCS2 E3 ubiquitin ligase.[1] SOCS2 is the substrate recognition component of the Cullin-RING Ligase 5 (CRL5) complex (CRL5SOCS2).[2][3] By covalently binding to a specific cysteine residue (Cys111) within the SH2 domain of SOCS2, this compound allows for the recruitment of this E3 ligase complex to a target protein of interest (POI).[1][4]

The covalent nature of this interaction offers potential advantages in terms of potency and duration of action for the resulting PROTAC. A prodrug strategy, for instance using a pivaloyloxymethyl (POM) protecting group, has been shown to enhance the cell permeability of this compound analogs, with the protecting group being rapidly cleaved intracellularly to reveal the active covalent binder.[1][4]

The SOCS2/CRL5 Signaling Pathway in Targeted Protein Degradation

The CRL5SOCS2 E3 ubiquitin ligase complex plays a crucial role in the cell's natural protein degradation processes, primarily through the ubiquitin-proteasome system (UPS). The complex consists of several key components:

  • Cullin 5 (CUL5): A scaffold protein that forms the backbone of the complex.

  • RBX2 (also known as ROC2 or SAG): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

  • Elongin B and Elongin C (EloB/C): Adaptor proteins that link the substrate recognition unit to the CUL5 scaffold.

  • SOCS2: The substrate receptor protein that provides specificity by binding to target proteins.[2]

The canonical function of the SOCS protein family is to regulate cytokine signaling pathways, such as the JAK/STAT pathway, by targeting specific phosphorylated proteins for degradation.[5][6]

In the context of a PROTAC, the this compound moiety of the molecule hijacks this natural process. By binding to SOCS2, the PROTAC effectively presents a new, non-native substrate—the target protein bound by the other end of the PROTAC—to the CRL5SOCS2 complex. This induced proximity leads to the polyubiquitination of the target protein by the E2 enzyme associated with the CRL5 complex. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

Signaling Pathway of this compound-based PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-Linker-POI_Ligand SOCS2 SOCS2 PROTAC->SOCS2 Covalent Binding (this compound moiety) POI Protein of Interest (POI) PROTAC->POI Ternary_Complex POI-PROTAC-SOCS2/CRL5 PROTAC->Ternary_Complex CRL5_complex CUL5-RBX2-EloB/C SOCS2->CRL5_complex CRL5_complex->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an this compound-based PROTAC.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[7][8]

While specific DC50 and Dmax values for publicly disclosed this compound-based PROTACs are not yet widely available in the literature, the following table provides a template for how such data would be presented, based on typical PROTAC characterization studies.

PROTAC Component Target Protein Cell Line Treatment Time (h) DC50 (nM) Dmax (%) Reference
This compound-Linker-Ligand XProtein YCancer Cell Line Z24[Data not available][Data not available][Hypothetical]
Covalent SOCS2 LigandTarget ACell Line B16[Data not available][Data not available][Hypothetical]

Researchers would populate this table with their experimental findings.

Experimental Protocols

The development and characterization of this compound-based PROTACs involve a series of established in vitro and cellular assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of concentrations of the this compound-based PROTAC or DMSO vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[10]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the proteins by boiling and then load equal amounts onto an SDS-PAGE gel for separation.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[9][10]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[10]

  • Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[7]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture treatment PROTAC Treatment (Varying Concentrations & Times) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (Loading Control) detection->reprobe analysis Densitometry Analysis reprobe->analysis end Determine DC50 & Dmax analysis->end

Caption: A streamlined workflow for quantifying PROTAC-mediated protein degradation via Western blot.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this complex.

Commonly Used Techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and dissociation of the ternary complex.[]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding interactions.

  • Fluorescence Polarization (FP): Can be used to measure the binding affinity of the components.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay) and HTRF (Homogeneous Time-Resolved Fluorescence): Proximity-based assays that generate a signal when the POI and E3 ligase are brought together by the PROTAC.[12]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay to monitor ternary complex formation in a physiological context.[13]

General Protocol Outline for a Proximity-Based Assay (e.g., AlphaLISA):

  • Reagent Preparation: Prepare tagged versions of the target protein and the SOCS2/CRL5 complex (or a minimal binding domain of SOCS2).

  • Assay Setup: In a microplate, combine the tagged proteins with varying concentrations of the this compound-based PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Addition of Detection Reagents: Add the AlphaLISA acceptor and donor beads that recognize the respective tags on the proteins.

  • Signal Detection: Read the plate on an appropriate instrument. An increase in signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the signal against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of PROTAC-induced ternary complex formation.[13]

Logical Relationship in Ternary Complex Formation

Ternary_Complex_Logic PROTAC This compound-based PROTAC Binary1 PROTAC:POI Binary Complex PROTAC->Binary1 Binary2 PROTAC:SOCS2 Binary Complex PROTAC->Binary2 POI Protein of Interest (POI) POI->Binary1 Ternary POI:PROTAC:SOCS2 Ternary Complex POI->Ternary SOCS2 SOCS2 E3 Ligase SOCS2->Binary2 SOCS2->Ternary Binary1->Ternary NoDegradation Inefficient Degradation Binary1->NoDegradation [High PROTAC Conc.] Hook Effect Binary2->Ternary Binary2->NoDegradation [High PROTAC Conc.] Hook Effect Degradation Successful Degradation Ternary->Degradation Stable Complex

References

MN551: A Covalent E3 Ligase Handle for Targeted Protein Degradation via PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The efficacy of a PROTAC is critically dependent on its constituent components: a ligand that binds the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. While much of the field has focused on a limited set of E3 ligases, the exploration of novel E3 ligase recruiters is crucial for expanding the scope and selectivity of targeted protein degradation.[1] This guide focuses on MN551, a novel covalent ligand for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase, and its potential as a powerful handle in PROTAC design.[2][3][4][5]

SOCS2 is a substrate recognition subunit of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2), which plays a key role in the JAK/STAT signaling pathway by targeting phosphorylated proteins for degradation.[6] this compound is a rationally designed, cysteine-directed electrophilic covalent inhibitor that targets Cys111 within the SH2 domain of SOCS2.[2][4] Its covalent and specific engagement with SOCS2 presents a unique opportunity for the development of potent and durable PROTACs.[2][3][4][5] This document provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its evaluation and implementation in PROTAC discovery.

Mechanism of Action: The this compound-SOCS2 Interaction

This compound was developed through a structure-based design approach, starting from the phosphotyrosine (pY) amino acid, a natural ligand for the SOCS2 SH2 domain.[2][4] This led to the identification of a serendipitous covalent modification of Cys111, a residue located in a flexible loop distal to the primary phosphate-binding site.[2][3][4][5] This observation was leveraged to rationally design this compound, which incorporates a chloroacetamide warhead to specifically and covalently bind to Cys111.[2][4]

The covalent engagement of this compound with SOCS2 offers several potential advantages for PROTAC design. Covalent binding can lead to a prolonged duration of action and may simplify the ternary complex binding kinetics, potentially avoiding the "hook effect" often observed with non-covalent PROTACs.[2] By irreversibly binding to SOCS2, an this compound-based PROTAC could theoretically engage and promote the degradation of multiple target protein molecules in a catalytic fashion.[7]

To facilitate cellular permeability, a cell-permeable prodrug of this compound, named MN714, was developed.[2][4] MN714 contains a pivaloyloxymethyl (POM) protecting group on the phosphate moiety, which is rapidly cleaved by intracellular esterases to release the active this compound.[2][4][6]

Quantitative Data for this compound and its Interaction with SOCS2

The binding and kinetic parameters of this compound and its prodrug MN714 have been thoroughly characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
Binding Affinity (Ki) 2.2 µMIsothermal Titration Calorimetry (ITC)[8]
Kinetic Inactivation (kinact/KI) 58 M-1s-1Fluorescence Polarization (FP)[6]
Thermal Shift (ΔTm) 6 °CDifferential Scanning Fluorimetry (DSF)[8]
Table 1: In Vitro Characterization of this compound Binding to SOCS2
Parameter Value Assay Cell Line Reference
Target Engagement (EC50) 2.52 ± 0.42 µM (8h treatment)Live Cell Split-NanoLuc CETSAHeLa[6]
Inhibition of SOCS2 Pulldown (EC50) 5.9 ± 2.6 µMGHR peptide pulldownK562[6]
Table 2: Cellular Activity of MN714 (releasing this compound)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving SOCS2 and the general experimental workflows for characterizing this compound and developing this compound-based PROTACs.

SOCS2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Dimerizes & Translocates to Nucleus SOCS2 SOCS2 pSTAT->SOCS2 Induces Expression Proteasome Proteasome pSTAT->Proteasome Targeted for Degradation CRL5 Cullin5-RING Ligase Complex SOCS2->CRL5 Assembles with CRL5->pSTAT Ubiquitinates Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Design Design this compound-Linker-Target Ligand Conjugate Synthesis Chemical Synthesis of PROTAC Design->Synthesis Binding Binary & Ternary Complex Formation Assays (SPR, ITC, FP) Synthesis->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Target Degradation Assays (Western Blot, In-Cell Western, Proteomics) Binding->Degradation Phenotype Phenotypic Assays (e.g., Cell Viability, Target-related Function) Degradation->Phenotype MN551_PROTAC_MoA PROTAC This compound-based PROTAC SOCS2 SOCS2-CRL5 PROTAC->SOCS2 Covalently Binds POI Protein of Interest (POI) PROTAC->POI Binds TernaryComplex POI-PROTAC-SOCS2 Ternary Complex SOCS2->TernaryComplex POI->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Degraded POI Proteasome->Degradation

References

An In-depth Technical Guide to the Effects of Fedratinib on JAK-STAT Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the mechanism of action of Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, with a specific focus on its effects on the JAK-STAT signaling pathway. This document details the quantitative impact of Fedratinib on kinase activity, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including hematopoiesis, immune response, inflammation, and cell proliferation.[1][2] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis.[3][4] Fedratinib (formerly known as SAR302503 and TG101348) is a potent and selective oral inhibitor of JAK2, approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[5] This guide will delve into the technical details of Fedratinib's interaction with the JAK-STAT pathway.

Mechanism of Action

Fedratinib functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[3] In normal JAK-STAT signaling, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate gene transcription.[1] In MPNs, mutations such as JAK2 V617F lead to constitutive, cytokine-independent activation of the JAK-STAT pathway, driving uncontrolled cell proliferation.[3] Fedratinib's inhibition of JAK2 blocks the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells.[6][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Gene Gene Transcription (Proliferation, Survival) DNA->Gene Regulates

Figure 1: Fedratinib's Inhibition of the JAK-STAT Pathway.

Quantitative Data: Kinase Inhibition Profile

Fedratinib exhibits high selectivity for JAK2 over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fedratinib against various kinases.

Kinase TargetIC50 (nM)Reference
JAK2~3[8]
JAK2 V617F3[7]
FLT315[8]
RET48[8]
JAK1~105 (35x vs JAK2)[8]
TYK2~405 (135x vs JAK2)[8]
JAK3>900 (>300x vs JAK2)[8]
BRD4~130[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of Fedratinib on JAK2 kinase activity.

Principle: A recombinant JAK2 enzyme is incubated with a substrate and ATP in the presence of varying concentrations of Fedratinib. The extent of substrate phosphorylation is measured to determine the IC50 value.

Materials:

  • Recombinant human JAK2 enzyme

  • Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue)

  • ATP

  • Fedratinib

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the recombinant JAK2 enzyme and the peptide substrate in the assay buffer.

  • Add Fedratinib at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.

  • Plot the percentage of kinase inhibition against the logarithm of the Fedratinib concentration to determine the IC50 value.

start Start prep Prepare Reaction Mix (JAK2 Enzyme, Substrate, Buffer) start->prep add_fed Add Fedratinib (Varying Concentrations) prep->add_fed add_atp Initiate Reaction with ATP add_fed->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for a Biochemical Kinase Assay.
Western Blot for STAT Phosphorylation

This method is used to assess the effect of Fedratinib on the phosphorylation of STAT proteins in whole cells.

Principle: Cells are treated with Fedratinib, and the levels of phosphorylated STAT (p-STAT) and total STAT are detected by immunoblotting.

Materials:

  • Cell line expressing constitutively active JAK2 (e.g., HEL 92.1.7)

  • Fedratinib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with various concentrations of Fedratinib for a specified time (e.g., 4 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-STAT and total STAT.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-STAT.

start Start culture Culture Cells start->culture treat Treat with Fedratinib culture->treat lyse Lyse Cells & Extract Protein treat->lyse sds_page SDS-PAGE & Transfer lyse->sds_page blot Immunoblot with p-STAT & Total STAT Antibodies sds_page->blot detect Detect with Chemiluminescence blot->detect analyze Quantify Band Intensity detect->analyze end End analyze->end

Figure 3: Western Blotting Workflow for STAT Phosphorylation.

Clinical Efficacy: JAKARTA and JAKARTA2 Studies

The clinical efficacy of Fedratinib has been demonstrated in the JAKARTA and JAKARTA2 clinical trials.

  • JAKARTA Study: A Phase 3, randomized, placebo-controlled trial in JAK inhibitor-naïve patients with myelofibrosis.[9]

  • JAKARTA2 Study: A Phase 2, single-arm trial in patients with myelofibrosis who were previously treated with ruxolitinib.[10]

Clinical EndpointJAKARTA (Fedratinib 400 mg)JAKARTA2Reference
Spleen Volume Response Rate (≥35% reduction)47% (vs. 1% with placebo)30%[6][11]
Symptom Response Rate (≥50% reduction in TSS)40% (vs. 9% with placebo)27%[6][11]

Conclusion

Fedratinib is a selective and potent inhibitor of JAK2 that effectively targets the dysregulated JAK-STAT signaling pathway in myeloproliferative neoplasms. Its mechanism of action, characterized by the inhibition of JAK2 and subsequent reduction in STAT phosphorylation, has been extensively validated through biochemical and cellular assays. The quantitative data on its kinase inhibition profile underscores its selectivity for JAK2. Furthermore, clinical trials have demonstrated its efficacy in reducing spleen volume and alleviating symptom burden in patients with myelofibrosis. This technical guide provides a foundational understanding of Fedratinib's effects for researchers and clinicians in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of MN551 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

An initial review of the query for "MN551 experimental protocol for cell culture" suggests a potential misunderstanding of the nature of this compound. It is critical to clarify that This compound is not a cell line; it is a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein .[1] SOCS2 is a key component of the Cullin-5 RING E3 ubiquitin ligase (CRL5) complex, which is involved in the degradation of specific proteins as part of the ubiquitin-proteasome system.[1][2][3] Therefore, this document provides a detailed experimental protocol for the application of the small molecule inhibitor this compound in a general cell culture context, rather than a protocol for the culture of a non-existent cell line.

This compound functions by covalently binding to a specific cysteine residue (Cys111) within the SH2 domain of SOCS2.[1][4] This action blocks the recruitment of SOCS2's natural substrates, thereby inhibiting their ubiquitination and subsequent degradation.[4] Due to its mechanism, this compound is a valuable chemical probe for elucidating the biological functions of the SOCS2/CRL5 complex and serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[1][4] A cell-permeable prodrug version, MN714, is also available, which intracellularly converts to the active this compound compound.[1][4][5]

These application notes will guide researchers on how to effectively design and execute experiments using this compound to study its effects on cultured cells.

Data Presentation: Experimental Parameters for this compound Treatment

The optimal experimental conditions for this compound will be cell-line dependent. The following table summarizes key parameters that should be determined empirically.

ParameterRecommended RangeRationale & Considerations
Cell Seeding Density Varies by cell lineShould be optimized to ensure cells are in a logarithmic growth phase at the time of treatment. Typically, aim for 50-70% confluency.
This compound Stock Solution 10 mM in DMSOPrepare a high-concentration stock to minimize the final volume of solvent added to the cell culture medium. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[6]
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. A vehicle control (media with the same concentration of DMSO) must be included in all experiments.[6]
Working Concentration Range (Dose-Response) 0.1 µM to 100 µMA wide range is recommended for initial experiments to determine the optimal, non-toxic working concentration for the specific cell line and desired biological endpoint.[7]
Optimal Working Concentration Cell-line dependentDetermined from the dose-response curve (e.g., IC50 or EC50). Use the lowest effective concentration to minimize off-target effects.[6]
Incubation Time 24, 48, or 72 hoursThe time required to observe a biological effect will vary. A time-course experiment is recommended to determine the optimal treatment duration.[6][7]
Media Refreshment Every 48-72 hoursFor long-term experiments, it may be necessary to refresh the media containing this compound to maintain a stable concentration of the inhibitor.[6]

Experimental Protocols

Protocol for Determining Optimal Working Concentration of this compound

This protocol outlines the steps to identify the ideal concentration of this compound for your specific cell line and assay using a cell viability assay such as MTT or MTS.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • Cell viability reagent (e.g., MTT, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow overnight.[6]

  • Prepare Serial Dilutions: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium.[8] A common starting range is from 100 µM down to 1 nM.[8] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).[7]

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 1-4 hours, and then solubilizing the formazan crystals before reading the absorbance.[9]

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This will inform the selection of non-toxic concentrations for subsequent experiments.

General Protocol for Treatment of Cultured Cells with this compound

Once the optimal working concentration is determined, this protocol can be used for various downstream applications, such as Western blotting, immunoprecipitation, or RNA sequencing.

Materials:

  • Cultured cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks)

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (DMSO)

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 70-80%).[10]

  • Prepare Treatment Medium: Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final working concentration. Prepare a vehicle control medium with the equivalent concentration of DMSO.

  • Treatment: Aspirate the old medium from the cells and add the prepared treatment or vehicle control medium.

  • Incubation: Return the cells to the incubator for the predetermined optimal duration.

  • Cell Harvesting and Downstream Analysis: After the incubation period, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[10] The cell lysates are now ready for downstream applications such as Western blotting to analyze changes in protein levels or immunoprecipitation to study protein-protein interactions.

Mandatory Visualization

SOCS2/CRL5 Ubiquitin Ligase Complex Signaling Pathway

Caption: Mechanism of this compound inhibition of the SOCS2-CRL5 E3 ligase pathway.

Experimental Workflow for this compound Treatment

Experimental_Workflow start Start: Seed Cells in Culture Vessel incubation1 Incubate Overnight (Allow Adherence) start->incubation1 prep_treatment Prepare this compound Dilutions & Vehicle Control incubation1->prep_treatment treatment Treat Cells with this compound or Vehicle prep_treatment->treatment incubation2 Incubate for Optimal Duration (e.g., 24-72h) treatment->incubation2 harvest Harvest Cells (e.g., Lysis, Fixation) incubation2->harvest analysis Downstream Analysis (Western Blot, qPCR, etc.) harvest->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for treating cultured cells with this compound.

References

Application Notes: Utilizing Small Molecules in Pulldown Assays for Target Identification and Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Small molecule pulldown assays are a powerful in vitro technique used to identify or confirm the interaction partners of a small molecule of interest from a complex biological sample, such as a cell lysate.[1][2] This method is crucial in the field of chemical biology and drug discovery for elucidating the mechanism of action of bioactive compounds, identifying novel drug targets, and validating predicted interactions.[3][4] The core principle involves using a "bait" molecule—in this case, a small molecule like "YourSmallMolecule (e.g., MN551)"—that is immobilized on a solid support (e.g., agarose or magnetic beads).[5][6] This immobilized bait is then incubated with a "prey" sample, typically a cell lysate containing a multitude of proteins. Proteins that physically interact with the small molecule are captured and "pulled down" from the lysate.[1][6] Subsequent washing steps remove non-specific binders, and the specifically bound proteins are then eluted and identified using downstream analytical techniques like mass spectrometry or Western blotting.[2][3]

Principle of the Assay

The success of a small molecule pulldown assay hinges on the specific and stable interaction between the small molecule and its protein target(s). The small molecule is typically modified with a tag, such as biotin, which allows for its high-affinity binding to streptavidin-coated beads.[3][7] Alternatively, the small molecule can be chemically conjugated directly to activated beads.[8] The general workflow involves four key stages:

  • Immobilization: The tagged small molecule (bait) is bound to an affinity matrix (beads).

  • Binding: The immobilized bait is incubated with a cell lysate containing potential interaction partners (prey).

  • Washing: Non-specifically bound proteins are washed away, leaving the specific bait-prey complexes.

  • Elution and Analysis: The specifically bound prey proteins are eluted from the beads and identified.

Experimental Protocols

Protocol 1: Immobilization of Biotinylated "YourSmallMolecule" to Streptavidin Beads

This protocol describes the immobilization of a biotinylated small molecule to streptavidin-coated magnetic beads.

Materials:

  • Biotinylated "YourSmallMolecule (e.g., this compound)"

  • Streptavidin-coated magnetic beads (e.g., Thermo Fisher Scientific DynaBeads™)

  • Wash/Binding Buffer (e.g., TBS-T: 25 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.2)

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads by gentle vortexing. Transfer a desired amount of bead slurry (e.g., 50 µL for a typical pulldown) to a new microcentrifuge tube.

  • Washing: Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant. Add 500 µL of Wash/Binding Buffer and gently resuspend the beads. Repeat this wash step two more times.

  • Immobilization: After the final wash, resuspend the beads in 200 µL of Wash/Binding Buffer. Add the biotinylated "YourSmallMolecule" to a final concentration that is in molar excess of the bead's binding capacity (consult manufacturer's specifications).

  • Incubation: Incubate the bead-small molecule mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

  • Final Wash: After incubation, capture the beads with the magnetic rack and discard the supernatant. Wash the beads three times with 500 µL of Wash/Binding Buffer to remove any unbound small molecule. The beads are now "baited" and ready for the pulldown assay.

Protocol 2: Pulldown Assay using Immobilized "YourSmallMolecule"

This protocol details the procedure for capturing protein interaction partners from a cell lysate.

Materials:

  • "Baited" beads from Protocol 1

  • Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA buffer without SDS)

  • Wash Buffer (e.g., TBS-T)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5; or SDS-PAGE sample buffer)

  • Neutralization Buffer (if using acidic elution, e.g., 1 M Tris, pH 8.5)

  • Protease and phosphatase inhibitors

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Lysate Preparation: Prepare a cell lysate from your target cells or tissue. Ensure the lysis buffer is compatible with maintaining protein-protein interactions. Add protease and phosphatase inhibitors to the lysate. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Binding of Target Proteins: Add the clarified cell lysate (e.g., 500 µg - 1 mg of total protein) to the tube containing the "baited" beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Place the tube on the magnetic rack to capture the beads. Discard the supernatant (this is the "flow-through" and can be saved for analysis). Wash the beads 3-5 times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads gently and then recapture them. These washes are critical for removing non-specific binders.

  • Elution: After the final wash, remove all residual wash buffer. Elute the bound proteins using one of the following methods:

    • Denaturing Elution: Add 50 µL of 1X SDS-PAGE sample buffer to the beads and heat at 95°C for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis.

    • Non-Denaturing (Acidic) Elution: Add 50 µL of 0.1 M glycine (pH 2.5) and incubate for 5-10 minutes at room temperature. Quickly capture the beads and transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For target identification, the entire eluted sample can be subjected to analysis by mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized to compare potential interaction partners identified in the experimental pulldown versus a negative control.

Protein ID (Gene Name)Experimental Pulldown (Spectral Counts)Negative Control (Spectral Counts)Fold Change (Exp/Ctrl)p-value
P12345 (TGT1)152276.0< 0.001
Q67890 (TGT2)89517.8< 0.01
P54321 (NSB1)1081.25> 0.05

Table 1: Example of quantitative mass spectrometry data analysis. TGT1 and TGT2 are identified as high-confidence interaction partners due to their significant enrichment over the negative control. NSB1 (Non-Specific Binder 1) is not significantly enriched.

Visualizations

Experimental Workflow Diagram

Pulldown_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Biotin_SM Biotinylated YourSmallMolecule Immobilization 1. Immobilization (Baiting the Beads) Biotin_SM->Immobilization Strep_Beads Streptavidin Beads Strep_Beads->Immobilization Cell_Lysate Cell Lysate (Prey Proteins) Binding 2. Binding (Incubate with Lysate) Cell_Lysate->Binding Immobilization->Binding Washing 3. Washing (Remove Non-specific Proteins) Binding->Washing Elution 4. Elution (Release Bound Proteins) Washing->Elution SDS_PAGE SDS-PAGE / Western Blot Elution->SDS_PAGE Mass_Spec Mass Spectrometry (Target ID) Elution->Mass_Spec Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of this compound) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene This compound YourSmallMolecule (e.g., this compound) This compound->Kinase2

References

Application Notes and Protocols for In Vitro Manganese Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of manganese (Mn), a transition metal that is essential for various biological processes but can induce neurotoxicity at elevated concentrations.[1][2] This document outlines recommended concentrations for in vitro assays, details key signaling pathways implicated in manganese-induced neurotoxicity, and provides step-by-step protocols for relevant experimental assays.

Data Presentation: Manganese Concentrations for In Vitro Assays

The optimal concentration for in vitro testing is crucial and should ideally be determined based on the in vivo plasma concentrations (Cmax) of the substance.[3] For in vitro studies, it is common to use a concentration range around and above the Cmax to elicit a measurable effect.[3] The following table summarizes manganese concentrations used in various in vitro neurotoxicity and cytotoxicity studies. It is important to note that the ideal concentration can vary significantly depending on the cell type, exposure time, and the specific endpoint being measured. A concentration-dependent test with multiple dilution factors is recommended to accurately determine the EC10 or EC50 values.[3]

Cell LineAssay TypeManganese CompoundConcentration RangeExposure TimeObserved Effect
Primary NeuronsCytotoxicityMnCl210 µM - 1 mM24 - 48 hoursIncreased cell death, apoptosis
AstrocytesInflammasome ActivationMnCl250 µM - 500 µM6 - 24 hoursActivation of NLRP3 inflammasome, IL-1β release
MicrogliaNeuroinflammationMnCl210 µM - 200 µM12 - 48 hoursPro-inflammatory cytokine production
PC12 cellsOxidative StressMnCl2100 µM - 1 mM24 hoursIncreased reactive oxygen species (ROS) production
SH-SY5Y cellsApoptosisMnCl250 µM - 800 µM24 - 72 hoursCaspase activation, DNA fragmentation

Signaling Pathways in Manganese-Induced Neurotoxicity

Manganese exposure can trigger a complex network of signaling pathways leading to neuronal dysfunction and death.[1][2] Key pathways involved include the activation of the NLRP3 inflammasome, leading to neuroinflammation, and the dysregulation of pathways involving MAP Kinase and PI3K/Akt.[1][2][4]

NLRP3 Inflammasome Activation Pathway

Manganese can induce a proinflammatory state in the central nervous system through the activation of the NLRP3 inflammasome.[1] This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18, respectively, perpetuating the inflammatory response.[1]

NLRP3_Pathway Mn Manganese (Mn) NLRP3 NLRP3 Inflammasome Activation Mn->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 IL1B IL-1β (Secreted) Pro_IL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation IL18 IL-18 (Secreted) Pro_IL18->IL18 IL18->Inflammation

Caption: Manganese-induced activation of the NLRP3 inflammasome pathway.

MAPK and PI3K/Akt Signaling Pathways

Manganese can also activate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[1][2][4] These pathways are crucial regulators of cell survival, proliferation, and apoptosis. Dysregulation of these pathways by manganese can contribute to its neurotoxic effects.

MAPK_PI3K_Pathway Mn Manganese (Mn) Receptor Cell Surface Receptors Mn->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream MAPK MAPK Ras->MAPK MAPK->Downstream Cell_Response Cellular Responses (Apoptosis, Survival, Inflammation) Downstream->Cell_Response

Caption: Overview of MAPK and PI3K/Akt signaling pathways affected by manganese.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the neurotoxic effects of manganese.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cells of interest (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • Manganese solution (e.g., MnCl2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the manganese solution in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the manganese dilutions (and a vehicle control) to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Manganese solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Plate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol to seed and treat cells with manganese.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to control wells 45 minutes before collecting the supernatant.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.

Experimental Workflow for In Vitro Neurotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for neurotoxic effects in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neuronal Cell Lines) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Manganese Dilutions) Treatment Treatment with Manganese Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity Other_Assays Other Assays (e.g., Western Blot, ELISA) Incubation->Other_Assays Data_Acquisition Data Acquisition (Plate Reader) Viability->Data_Acquisition Cytotoxicity->Data_Acquisition Other_Assays->Data_Acquisition Analysis Statistical Analysis (IC50/EC50 Determination) Data_Acquisition->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for in vitro manganese neurotoxicity testing.

References

Application Notes and Protocols for Developing a PROTAC against BRD4 using the Warhead MN551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This document provides detailed application notes and protocols for the development of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader implicated in various cancers.[2][3] The PROTAC will be developed using a hypothetical warhead, MN551, which is assumed to be a potent and selective binder of the BRD4 bromodomains.

BRD4 is a critical regulator of oncogenes such as c-Myc and is involved in several cancer-related signaling pathways, including Jagged1/Notch1 and NFκB signaling.[4][5] By inducing the degradation of BRD4, a PROTAC can offer a more profound and sustained therapeutic effect compared to traditional inhibitors.[3] These notes will guide researchers through the essential steps of developing a BRD4-targeting PROTAC, from initial design considerations to key in vitro characterization assays.

PROTAC Design and Mechanism of Action

A BRD4-targeting PROTAC based on the this compound warhead will be a heterobifunctional molecule composed of three key components:

  • This compound: A ligand that specifically binds to the bromodomains of BRD4.

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

  • Linker: A chemical linker that connects this compound and the E3 ligase ligand.

The PROTAC functions by inducing the formation of a ternary complex between BRD4 and the recruited E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[7] The PROTAC molecule is then released to catalytically induce the degradation of multiple BRD4 proteins.[6]

Signaling Pathways Involving BRD4

Understanding the signaling pathways regulated by BRD4 is crucial for elucidating the functional consequences of its degradation.

BRD4_Signaling_Pathway cluster_0 BRD4-Mediated Transcription cluster_1 Downstream Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Jagged1 Jagged1 BRD4->Jagged1 regulates expression Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits PolII RNA Pol II PTEFb->PolII phosphorylates Oncogenes Oncogenes (e.g., c-Myc) PolII->Oncogenes transcribes cMyc c-Myc Oncogenes->cMyc Cell_Proliferation Cell Proliferation & Survival cMyc->Cell_Proliferation Notch1 Notch1 Jagged1->Notch1 activates Metastasis Metastasis Notch1->Metastasis

BRD4 regulates oncogene transcription and downstream signaling pathways.

Experimental Workflow for PROTAC Development

The development and characterization of a BRD4-targeting PROTAC involves a series of key experiments to assess its efficacy and mechanism of action.

PROTAC_Development_Workflow PROTAC_Design PROTAC Design & Synthesis (this compound-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation Assay PROTAC_Design->Ternary_Complex Degradation_Assay BRD4 Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Functional_Assay Functional Assays (Cell Viability) Degradation_Assay->Functional_Assay Optimization Lead Optimization Functional_Assay->Optimization Optimization->PROTAC_Design Iterative Design

A typical workflow for the development and evaluation of a PROTAC.

Key Experimental Protocols

Ternary Complex Formation Assay (NanoBRET™)

This assay is crucial to confirm that the PROTAC can induce the proximity between BRD4 and the E3 ligase in live cells.[8]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with plasmids encoding for NanoLuc®-BRD4 (donor) and HaloTag®-E3 ligase (acceptor, e.g., VHL or CRBN) at a 1:10 ratio.

  • Cell Plating:

    • 24 hours post-transfection, plate the cells in a 96-well white-bottom plate at a density of 2 x 10^4 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based PROTAC in Opti-MEM.

    • Add the PROTAC dilutions to the cells and incubate for 4-6 hours at 37°C.

  • NanoBRET™ Measurement:

    • Add HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

ParameterDescription
Cell Line HEK293T
Plasmids NanoLuc®-BRD4, HaloTag®-VHL/CRBN
PROTAC Concentration Range 0.1 nM - 10 µM
Incubation Time 4-6 hours
Detection Wavelengths Donor: 460 nm, Acceptor: 618 nm
BRD4 Degradation Assay (Western Blot)

This is the definitive assay to quantify the degradation of BRD4 protein levels following PROTAC treatment.[1][7]

Protocol:

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., MDA-MB-231) in 6-well plates.[7]

    • Treat the cells with a dose-response range of the this compound-based PROTAC (e.g., 1 nM to 1 µM) for various time points (e.g., 4, 8, 16, 24 hours).[7]

    • Include a vehicle control (DMSO) and a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

ParameterTypical Value
DC50 (Degradation Concentration 50%) 1 - 100 nM
Dmax (Maximum Degradation) > 90%
Time to Onset of Degradation 2 - 4 hours
Duration of Degradation 24 - 72 hours
Cell Viability Assay (CCK-8 or CellTiter-Glo®)

This assay assesses the functional consequence of BRD4 degradation on cancer cell proliferation and viability.[9][10]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MNNG/HOS, Saos-2) in a 96-well plate at a density of 4,000 cells per well.[10][11]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound-based PROTAC for 72 hours.[11]

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Viability Measurement (CellTiter-Glo®):

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.

Cell LinePROTAC IC50 (nM)
MNNG/HOS1.8
Saos-21.1
MG-635.2
SJSA-18.7

Note: The IC50 values in the table are representative for a potent BET degrader, BETd-260, and serve as a benchmark for the this compound-based PROTAC.[10]

Conclusion

The development of a PROTAC using the hypothetical warhead this compound to target BRD4 represents a promising strategy for cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for the design, synthesis, and in vitro characterization of such a molecule. By systematically evaluating ternary complex formation, protein degradation, and functional effects on cell viability, researchers can effectively advance the development of novel and potent BRD4-degrading PROTACs.

References

Application Notes and Protocols for In Vitro Cell Permeability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

The assessment of a compound's permeability across biological membranes is a cornerstone of drug discovery and development, providing crucial insights into its potential for oral bioavailability and systemic absorption.[1][2] In vitro cell permeability assays are indispensable tools for predicting the intestinal absorption of drug candidates in a controlled laboratory environment.[1] Among the various models, those utilizing epithelial cell monolayers, such as the Caco-2 cell line, are considered the gold standard due to their ability to form tight junctions and mimic the human intestinal barrier.[1][3][4]

This document provides a detailed methodology for conducting a cell permeability assay using a transwell support system.[5] While a specific cell line designated "MN551" was not identified in the available scientific literature, the protocols described herein are based on well-established principles and can be adapted for various adherent epithelial or endothelial cell lines with appropriate optimization. The Caco-2 cell line is frequently used as a reference model.[1][3][6]

Assay Principle

The in vitro permeability assay typically utilizes a transwell insert system, where cells are cultured on a semi-permeable microporous membrane to form a confluent monolayer.[5] This creates two distinct compartments: an apical (upper) chamber and a basolateral (lower) chamber, analogous to the luminal and blood sides of the intestinal barrier, respectively.[4]

The permeability of a test compound is assessed by adding it to the donor chamber (typically the apical side for absorption studies) and measuring its appearance in the receiver chamber over time.[1] The integrity of the cell monolayer is a critical factor and is often monitored by measuring the Transendothelial or Transepithelial Electrical Resistance (TEER) and by assessing the passage of a low-permeability fluorescent marker, such as Lucifer Yellow or FITC-Dextran.[5]

The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated based on the rate of compound appearance in the receiver compartment.[1][2] Assays can be conducted unidirectionally (apical to basolateral) to assess absorption, or bidirectionally (both apical to basolateral and basolateral to apical) to investigate the potential for active efflux.[2][3]

II. Experimental Protocols

Materials and Reagents
  • Cell Line: Adherent epithelial or endothelial cells (e.g., Caco-2, MDCK).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., for Caco-2: DMEM with 10% FBS, 1% non-essential amino acids).[7]

  • Transwell Inserts: Polycarbonate (PC) or polyethylene terephthalate (PET) membranes, typically 0.4 µm pore size, in 12- or 24-well plates.[5]

  • Reagents for Cell Culture: Fetal Bovine Serum (FBS), Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.[7]

  • Test and Control Compounds:

    • Test compound of interest.

    • High Permeability Control: e.g., Metoprolol, Caffeine.[2][3]

    • Low Permeability Control: e.g., Atenolol, Mannitol.[2][3]

  • Monolayer Integrity Markers:

    • Lucifer Yellow (for paracellular transport).[3][5]

    • FITC-Dextran (high molecular weight for assessing monolayer tightness).[8]

  • Analytical Equipment:

    • TEER meter with "chopstick" electrodes.

    • Fluorescence plate reader.[8]

    • LC-MS/MS or other appropriate analytical system for quantifying the test compound.[3]

Detailed Methodology

1. Cell Seeding and Monolayer Formation

a. Culture the selected cell line in T-75 flasks until 80-90% confluent.

b. Harvest the cells using Trypsin-EDTA and prepare a single-cell suspension in complete growth medium.[9]

c. Seed the cells onto the apical side of the transwell inserts at an optimized density. For Caco-2 cells, a typical seeding density ranges from 60,000 to 100,000 cells/cm².

d. Add fresh complete growth medium to both the apical and basolateral chambers.

e. Culture the cells for 18-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3][7] Change the medium every 2-3 days.

2. Assessment of Monolayer Integrity (TEER Measurement)

a. Starting approximately 7 days post-seeding, measure the TEER of the cell monolayers every other day.

b. Before measuring, allow the plates to equilibrate to room temperature for 30 minutes.

c. Use a TEER meter with sterile electrodes, placing one in the apical chamber and the other in the basolateral chamber.

d. Record the resistance (Ω). To obtain the final TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane.

e. The monolayers are ready for the permeability assay when the TEER values reach a stable plateau.

3. Permeability Assay

a. On the day of the experiment, gently wash the cell monolayers twice with pre-warmed HBSS.[7]

b. Add pre-warmed HBSS to both the apical and basolateral chambers and incubate for 30 minutes at 37°C.[1]

c. Prepare dosing solutions of the test compound, control compounds, and Lucifer Yellow in HBSS at the desired concentrations.

d. For Apical to Basolateral (A→B) Permeability: i. Remove the HBSS from both chambers. ii. Add the dosing solution to the apical (donor) chamber.[1] iii. Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.[1]

e. For Basolateral to Apical (B→A) Permeability (to assess efflux): i. Remove the HBSS from both chambers. ii. Add the dosing solution to the basolateral (donor) chamber.[1] iii. Add fresh, pre-warmed HBSS to the apical (receiver) chamber.[1]

f. Incubate the plate at 37°C on an orbital shaker (50 rpm).[7]

g. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Immediately replenish the receiver chamber with an equal volume of fresh, pre-warmed HBSS.[4]

h. At the final time point, collect samples from both the donor and receiver chambers.

4. Sample Analysis

a. Analyze the concentration of the test and control compounds in the collected samples using a validated analytical method such as LC-MS/MS.[3]

b. To assess monolayer integrity post-assay, measure the fluorescence of the Lucifer Yellow samples using a fluorescence plate reader. The percent passage of Lucifer Yellow should be low (typically <2%) for a valid assay.

Data Analysis

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).

To determine if a compound is a substrate for active efflux, calculate the efflux ratio:

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio greater than or equal to 2 suggests that the compound may be subject to active efflux.[3]

III. Data Presentation

Table 1: Representative Permeability Data

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
Test Compound X A → B8.52.5Moderate
B → A21.3
Atenolol A → B0.5N/ALow (Control)
Metoprolol A → B25.0N/AHigh (Control)
Lucifer Yellow A → B<0.1N/AIntegrity Marker

IV. Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1: this compound Cell Permeability Assay Workflow cluster_0 Monolayer Preparation cluster_1 Permeability Experiment cluster_2 Data Analysis seed Seed Cells on Transwell Inserts culture Culture for 18-25 Days (Monolayer Formation) seed->culture teer Monitor Monolayer Integrity (TEER Measurement) culture->teer wash Wash Monolayers with HBSS teer->wash add_compound Add Test Compound to Donor Chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber at Timed Intervals incubate->sample analyze Quantify Compound (e.g., LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Experimental workflow for the cell permeability assay.

Signaling Pathway Diagram

Caption: Mechanisms of compound transport across a cellular barrier.

References

Application Notes and Protocols for Covalent Labeling of SOCS2 with MN551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It functions as the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex, targeting phosphorylated proteins for proteasomal degradation.[1][2][3] Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention and chemical probe development.[4][5]

MN551 is a rationally designed, cysteine-directed covalent inhibitor that targets the SH2 domain of SOCS2.[6][7] It forms a covalent bond with Cys111, a residue located in a flexible loop distal to the phosphotyrosine binding site.[8][9] This covalent modification irreversibly inhibits the function of SOCS2.[8][10] A cell-permeable prodrug version, MN714, facilitates the study of SOCS2 engagement in a cellular context.[5][6]

These application notes provide detailed protocols for the covalent labeling of SOCS2 with this compound, confirmation of covalent modification, determination of kinetic parameters, and assessment of cellular target engagement.

Data Presentation

Table 1: In Vitro Characterization of this compound Binding to SOCS2

ParameterValueMethodReference
Reversible Binding Affinity (Kᵢ)2.2 µMIsothermal Titration Calorimetry (ITC)[10]
Inactivation Rate (k_inact)0.029 min⁻¹Fluorescence Polarization (FP) Assay[8]
Covalent Efficiency (k_inact/Kᵢ)221 M⁻¹s⁻¹Fluorescence Polarization (FP) Assay[8]
Thermal Stabilization (ΔTₘ)6°CDifferential Scanning Fluorimetry (DSF)[10]

Table 2: Cellular Target Engagement of MN714 (Prodrug of this compound)

ParameterValueMethodCell LineReference
Cellular EC₅₀1.8 µMCellular Thermal Shift Assay (CETSA)Permeabilized K562[11]
Cellular Target EngagementDose-dependent increaseMass Spectrometry of Immunoprecipitated SOCS2K562[12]

Signaling Pathway Diagram

SOCS2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation Substrate Phosphorylated Substrate (e.g., GHR, EPOR) JAK->Substrate Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. STAT Dimerization Gene Target Gene Transcription pSTAT->Gene 5. Nuclear Translocation & Gene Transcription SOCS2_Complex SOCS2-EloB/C-Cul5-Rbx2 (E3 Ligase Complex) SOCS2_Complex->Substrate 7. Substrate Recognition (via SH2 domain) Ub_Substrate Ubiquitinated Substrate SOCS2_Complex->Ub_Substrate 8. Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome 9. Proteasomal Degradation Proteasome->Substrate Signal Termination This compound This compound This compound->SOCS2_Complex Covalent Inhibition (at Cys111) Gene->SOCS2_Complex Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: The SOCS2 signaling pathway, illustrating its role in the negative feedback loop of JAK/STAT signaling and its inhibition by this compound.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis Protein_Prep Recombinant SOCS2 Expression & Purification Labeling Covalent Labeling SOCS2 + this compound Protein_Prep->Labeling MS Mass Spectrometry (Confirmation of Adduct) Labeling->MS Verify Covalent Bond FP Fluorescence Polarization (Kinetics) Labeling->FP Determine kinact/KI Cell_Culture Cell Culture (e.g., K562) Prodrug_Treatment Treat with MN714 (Prodrug) Cell_Culture->Prodrug_Treatment CETSA Cellular Thermal Shift Assay (Target Engagement) Prodrug_Treatment->CETSA Measure Thermal Stabilization IP_MS Immunoprecipitation & MS (Cellular Adduct Confirmation) Prodrug_Treatment->IP_MS Confirm Cellular Modification

Caption: Experimental workflow for the covalent labeling and characterization of SOCS2 with this compound/MN714.

Protocol 1: In Vitro Covalent Labeling of SOCS2 with this compound

This protocol describes the direct labeling of purified recombinant SOCS2 protein with this compound for subsequent analysis.

Materials:

  • Purified recombinant SOCS2 protein (in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Dilute the purified SOCS2 protein to the desired final concentration (e.g., 40 µM for mass spectrometry analysis) in the assay buffer.[13]

  • Ligand Preparation: Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 40 µM for a 1:1 molar ratio with the protein).[13]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the diluted SOCS2 protein with the this compound working solution.

    • As a control, prepare a sample with SOCS2 and an equivalent volume of DMSO.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours to ensure stoichiometric occupancy).[10]

  • Quenching (Optional): For time-course experiments, the reaction can be quenched by adding a high concentration of a nucleophilic compound like glutathione or by immediate denaturation for mass spectrometry analysis.

  • Analysis: Proceed immediately to the desired downstream analysis, such as mass spectrometry (Protocol 2) or a functional assay.

Protocol 2: Confirmation of Covalent Labeling by Mass Spectrometry

This protocol outlines the procedure to confirm the covalent modification of SOCS2 by this compound using intact protein mass spectrometry.

Materials:

  • Covalently labeled SOCS2 sample (from Protocol 1)

  • Control (DMSO-treated) SOCS2 sample

  • Liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: If necessary, desalt the protein samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts from the buffer.

  • LC-MS Analysis:

    • Inject the desalted, labeled SOCS2 sample and the control sample onto the LC-MS system.

    • Separate the protein using a suitable reversed-phase column (e.g., C4 or C8) with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the intact SOCS2 protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the this compound-treated SOCS2 with the control sample. A mass shift corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[10]

    • For site-of-modification analysis, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) to identify the specific peptide containing the Cys111 modification.[12]

Protocol 3: Determination of Covalent Kinetic Parameters by Fluorescence Polarization (FP) Assay

This protocol describes a competition assay to determine the kinetic parameters (Kᵢ and k_inact) of the covalent inhibitor this compound.

Materials:

  • Purified recombinant SOCS2 protein

  • Fluorescent probe that binds reversibly to the SOCS2 SH2 domain

  • This compound

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM TCEP, 2% DMSO)[10]

  • 384-well, non-binding surface black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the fluorescent probe at a fixed concentration (predetermined to be in the low nanomolar range and below the K_d for SOCS2).

    • Add SOCS2 protein at a concentration that gives a stable and significant polarization window.

    • Add a serial dilution of this compound to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature.

    • Measure the fluorescence polarization at multiple time points (e.g., every 5 minutes for 1-2 hours) to monitor the time-dependent displacement of the fluorescent probe by the covalent inhibitor.

  • Data Analysis:

    • Plot the fluorescence polarization values against time for each concentration of this compound.

    • Fit the data to a model for covalent inhibition to determine the observed rate of inactivation (k_obs) at each inhibitor concentration.

    • Plot k_obs versus the concentration of this compound. The resulting hyperbolic curve can be fitted to the equation for covalent inhibition to determine the maximal rate of inactivation (k_inact) and the reversible binding affinity (Kᵢ).[8]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the prodrug MN714 engages with SOCS2 inside intact cells.

Materials:

  • Cells expressing SOCS2 (e.g., K562 cells)

  • Cell culture medium

  • MN714 stock solution (in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating block

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

  • Primary antibody against SOCS2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with various concentrations of MN714 or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[11]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[1]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatants containing the soluble proteins.

    • Normalize the total protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for SOCS2.

  • Data Analysis:

    • Quantify the band intensities for SOCS2 at each temperature for both the MN714-treated and control samples.

    • Plot the percentage of soluble SOCS2 relative to the unheated control against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the MN714-treated samples indicates thermal stabilization of SOCS2 due to ligand binding, confirming target engagement.[11] The concentration of MN714 that gives half-maximal thermal stabilization is the EC₅₀.

References

Application Notes and Protocols: MN551 in Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN551 is a potent, cell-impermeable, cysteine-directed electrophilic covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. Its cell-permeable prodrug, MN714, facilitates cellular studies. This compound acts by covalently binding to a specific cysteine residue (Cys111) within the SH2 domain of SOCS2, thereby disrupting its ability to bind to phosphotyrosine-containing substrates. SOCS2 is a critical negative regulator of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is frequently dysregulated in various cancers. The role of SOCS2 in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic functions in different cancer types. This document provides an overview of the known mechanism of action of this compound and detailed protocols for investigating its potential therapeutic applications in specific cancer cell lines.

Mechanism of Action

This compound is a targeted covalent inhibitor designed to interact with the SOCS2 protein, a component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2). This complex is responsible for recognizing and targeting specific phosphorylated proteins for ubiquitination and subsequent proteasomal degradation.

The primary mechanism of action of this compound involves:

  • Prodrug Delivery : The cell-permeable prodrug MN714 efficiently crosses the cell membrane.

  • Intracellular Activation : Once inside the cell, MN714 is converted to the active inhibitor, this compound.

  • Covalent Binding : this compound covalently modifies the cysteine 111 (Cys111) residue within the SH2 domain of SOCS2.

  • Inhibition of Substrate Binding : This covalent modification sterically hinders the binding of phosphorylated substrates, such as the growth hormone receptor (GHR), to the SOCS2 SH2 domain.

  • Modulation of Downstream Signaling : By inhibiting SOCS2 function, this compound can modulate the activity of signaling pathways regulated by the CRL5SOCS2 complex, most notably the JAK-STAT pathway.

Data Presentation

Currently, publicly available data on the specific effects of this compound or its prodrug MN714 on the viability, proliferation, or apoptosis of cancer cell lines is limited. The primary research has focused on the compound's synthesis, mechanism of action, and target engagement. The following table summarizes the key experimental findings regarding target engagement in specific cell lines.

Cell LineAssay TypeCompoundConcentrationObserved EffectReference
K562GHR peptide pull-downThis compoundDose-dependentCompetitively blocked the interaction between SOCS2 and a phosphorylated GHR peptide.[1]
K562Cellular SOCS2 pull-downMN7141µM, 10µMPre-treatment for 6 hours abrogated the pull-down of cellular SOCS2.[1]
HeLaCellular Thermal Shift Assay (CETSA)MN714Up to 10µMDemonstrated cellular target engagement with an EC50 of 2.52 ± 0.42 µM after 8 hours.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound (via its prodrug MN714) in cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of MN714 on the viability of adherent or suspension cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MN714 (prodrug of this compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare a stock solution of MN714 in DMSO.

    • Prepare serial dilutions of MN714 in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest MN714 concentration).

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to assess the effect of MN714 on the JAK-STAT signaling pathway by examining the phosphorylation status of key proteins like STAT3 and STAT5.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MN714

  • DMSO

  • PBS, ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-SOCS2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of MN714 or DMSO (vehicle control) for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

Signaling Pathway of this compound Action

MN551_Mechanism cluster_extracellular Extracellular cluster_cellular Intracellular MN714_ext MN714 (Prodrug) MN714_int MN714 MN714_ext->MN714_int Cellular Uptake This compound This compound (Active Inhibitor) MN714_int->this compound Activation SOCS2 SOCS2 This compound->SOCS2 Covalent Inhibition (Cys111) CRL5 CRL5 Complex SOCS2->CRL5 Forms Complex JAK_STAT JAK-STAT Signaling SOCS2->JAK_STAT Negative Regulation pSubstrate Phosphorylated Substrate (e.g., GHR) CRL5->pSubstrate Ubiquitination pSubstrate->SOCS2 Binding Ub_Substrate Ubiquitinated Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation Downstream Downstream Effects JAK_STAT->Downstream Leads to Experimental_Workflow cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Assays start Select Cancer Cell Lines treat Treat cells with MN714 (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability proliferation Proliferation Assay (e.g., BrdU) treat->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot (p-STAT, total STAT, etc.) treat->western pulldown SOCS2 Pulldown (Target Engagement) treat->pulldown analyze Data Analysis (IC50, signaling changes, etc.) viability->analyze proliferation->analyze apoptosis->analyze western->analyze pulldown->analyze end Conclusion on this compound's Anticancer Potential analyze->end

References

Application Notes and Protocols for the Synthesis of MN551-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This heterobifunctional molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing MN551 , a covalent ligand for the E3 ligase Suppressor of Cytokine Signaling 2 (SOCS2).[1] SOCS2 is a component of the Cullin-RING E3 ligase (CRL) family and represents a compelling target for PROTAC development. The covalent nature of this compound's interaction with Cysteine 111 of SOCS2 offers the potential for potent and durable PROTAC activity.

Overview of this compound-Based PROTAC Synthesis

The synthesis of an this compound-based PROTAC is a modular process that involves three main stages:

  • Synthesis of a Linker-Functionalized Protein of Interest (POI) Ligand: A suitable linker with a reactive handle is attached to the POI ligand. The choice of linker and attachment point is critical for optimal ternary complex formation and degradation activity.

  • Synthesis of this compound with a Complementary Reactive Handle: The this compound molecule is synthesized or modified to incorporate a functional group that can react with the linker on the POI ligand.

  • Conjugation of the Linker-POI Ligand and Functionalized this compound: The two components are coupled together to form the final PROTAC molecule.

Commonly employed linkers in PROTAC design include polyethylene glycol (PEG) chains and alkyl chains of varying lengths, which offer flexibility and can influence the physicochemical properties of the final molecule. The choice of conjugation chemistry is also crucial, with amide bond formation and "click chemistry" being widely used due to their efficiency and reliability.

Data Presentation

The following tables summarize key quantitative data for a representative hypothetical this compound-based PROTAC targeting a model protein kinase.

ParameterValueMethod
Binding Affinity (this compound to SOCS2)
Kᵢ2.2 µMIsothermal Titration Calorimetry (ITC)
PROTAC Performance
DC₅₀ (Degradation Concentration 50%)50 nMWestern Blot / HiBiT Assay
Dₘₐₓ (Maximum Degradation)>95%Western Blot / HiBiT Assay
Cellular Target Engagement
EC₅₀ (Cellular Target Engagement)2.52 ± 0.42 µMCellular Thermal Shift Assay (CETSA)

Table 1: Quantitative Characterization of a Hypothetical this compound-Based PROTAC

PropertyValueMethod
Chemical Purity >98%High-Performance Liquid Chromatography (HPLC)
Identity Confirmation ConfirmedHigh-Resolution Mass Spectrometry (HRMS) & ¹H NMR
Solubility >50 µMAqueous Buffer (pH 7.4)

Table 2: Physicochemical Properties of a Hypothetical this compound-Based PROTAC

Experimental Protocols

Protocol 1: Synthesis of a Linker-Functionalized POI Ligand (Amide Coupling)

This protocol describes the synthesis of a POI ligand functionalized with a PEG linker terminating in a carboxylic acid, ready for coupling to an amine-functionalized this compound.

Materials:

  • POI ligand with a suitable amine attachment point

  • Fmoc-N-amido-dPEG®x-acid (x = number of PEG units)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Step 1: Coupling of Linker to POI Ligand

    • Dissolve the POI ligand (1 eq) in DMF.

    • Add Fmoc-N-amido-dPEG®x-acid (1.2 eq), DIPEA (3 eq), and PyBOP (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Step 2: Fmoc Deprotection

    • Dissolve the Fmoc-protected POI-linker conjugate in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine.

    • The resulting amine-functionalized POI-linker is used in the next step without further purification.

Protocol 2: Synthesis of Amine-Functionalized this compound

This protocol outlines a potential method for synthesizing an amine-functionalized derivative of this compound.

Materials:

  • Precursors for this compound synthesis (as described in the literature)

  • Boc-protected amino-PEG linker with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

  • TFA/DCM

Procedure:

  • Step 1: Coupling of Boc-protected linker to an this compound precursor

    • During the synthesis of this compound, a suitable carboxylic acid-containing precursor is coupled with a Boc-protected amine-terminated linker using standard peptide coupling reagents like HATU and DIPEA in DMF.

  • Step 2: Final steps of this compound synthesis

    • Complete the remaining synthetic steps to form the chloroacetamide warhead of this compound.

  • Step 3: Boc Deprotection

    • Treat the Boc-protected this compound-linker conjugate with a solution of TFA in DCM (e.g., 20% TFA/DCM) for 1-2 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized this compound.

Protocol 3: Final PROTAC Synthesis (Amide Coupling)

This protocol describes the final coupling of the linker-functionalized POI ligand and the amine-functionalized this compound.

Materials:

  • Carboxylic acid-functionalized POI-linker (from Protocol 1)

  • Amine-functionalized this compound (from Protocol 2)

  • HATU

  • DIPEA

  • DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized POI-linker (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 10 minutes.

  • Add the amine-functionalized this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and purify by preparative HPLC to obtain the final this compound-based PROTAC.

  • Characterize the final product by HRMS and ¹H NMR.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Functionalization cluster_this compound This compound Functionalization cluster_final Final PROTAC Assembly poi_ligand POI Ligand poi_linker POI-Linker-COOH poi_ligand->poi_linker Amide Coupling linker_acid Linker-COOH linker_acid->poi_linker final_protac This compound-PROTAC poi_linker->final_protac Final Amide Coupling mn551_precursor This compound Precursor mn551_linker This compound-Linker-NH2 mn551_precursor->mn551_linker Amide Coupling linker_amine Linker-NH2 linker_amine->mn551_linker mn551_linker->final_protac

Caption: Workflow for the synthesis of an this compound-based PROTAC.

PROTAC_Signaling_Pathway cluster_protac PROTAC-Mediated Degradation PROTAC This compound-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds SOCS2 SOCS2 PROTAC->SOCS2 Binds Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CUL5 Cullin 5 SOCS2->CUL5 Forms Complex E2 E2-Ub CUL5->E2 Recruits E2->POI Ubiquitination Ub->POI Poly-Ub Chain Degradation Degraded POI Proteasome->Degradation

Caption: Signaling pathway of this compound-based PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Synergistic Inhibition of MNK and mTOR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complexity and plasticity of intracellular signaling networks present significant challenges in cancer therapy. The inhibition of a single signaling pathway often leads to the activation of compensatory feedback loops, limiting the long-term efficacy of targeted therapies. A promising strategy to overcome this is the combination of inhibitors that target distinct but interconnected signaling pathways. This document provides detailed application notes and protocols for the combined use of a MAP kinase-interacting kinase (MNK) inhibitor and a mammalian target of rapamycin (mTOR) inhibitor.

As the specific compound "MN551" could not be identified in scientific literature, we will focus on a well-characterized and representative example of this combination therapy: the MNK1/2 inhibitor CGP57380 and the mTORC1 inhibitor everolimus (RAD001) . Inhibition of mTOR with everolimus has shown therapeutic benefit in various cancers; however, it can lead to a feedback-mediated increase in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis for several oncoproteins. The combination with a MNK inhibitor like CGP57380 can abrogate this feedback loop, leading to a synergistic anti-tumor effect.[1]

These notes are intended to provide a framework for researchers to design and execute experiments to evaluate the synergistic effects of targeting the MNK and mTOR pathways.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the combination of CGP57380 and everolimus in different cancer cell lines.

Table 1: In Vitro Efficacy of CGP57380 and Everolimus Combination in T-ALL Cell Lines

Cell LineTreatmentIC50 / EffectCitation
JurkatCGP57380 (48h)6.32 µM[2]
CEMCGP57380 (48h)4.09 µM[2]
JurkatEverolimus (100 nM)<40% inhibition[3]
CEMEverolimus (100 nM)<40% inhibition[3]
JurkatEverolimus (20 nM) + CGP57380 (4 µM)Synergistic growth inhibition[2]
CEMEverolimus (20 nM) + CGP57380 (4 µM)Synergistic growth inhibition[2]

Table 2: Apoptosis Induction by CGP57380 and Everolimus Combination in T-ALL Cell Lines (24h treatment)

Cell LineTreatment% Apoptotic Cells (Annexin V+)Citation
JurkatControl~5%[2]
JurkatEverolimus (20 nM)~10%[2]
JurkatCGP57380 (4 µM)~20%[2]
JurkatEverolimus (20 nM) + CGP57380 (4 µM)~45%[2]
CEMControl~5%[2]
CEMEverolimus (20 nM)~8%[2]
CEMCGP57380 (4 µM)~15%[2]
CEMEverolimus (20 nM) + CGP57380 (4 µM)~35%[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Combined MNK and mTOR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 MNK MNK1/2 mTORC1->MNK Feedback Activation eIF4E eIF4E _4EBP1->eIF4E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->MNK MNK->eIF4E p-eIF4E (Ser209) eIF4F eIF4F Complex Formation eIF4E->eIF4F Translation Protein Synthesis (e.g., c-Myc, Cyclin D1) eIF4F->Translation Everolimus Everolimus (RAD001) Everolimus->mTORC1 CGP57380 CGP57380 CGP57380->MNK

Caption: Combined inhibition of mTOR and MNK pathways.

Experimental Workflow for In Vitro Synergy Assessment

G cluster_assays Assessments start Start: Select Cancer Cell Lines culture Cell Culture and Seeding in 96-well plates start->culture treatment Treat with serial dilutions of CGP57380, Everolimus, and their combination culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis western Western Blot for p-eIF4E, p-S6, Cleaved PARP incubation->western data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Determine Synergy, Additivity, or Antagonism data_analysis->conclusion

Caption: Workflow for in vitro synergy studies.

Logical Relationship of the Combination Therapy

G cluster_problem Problem: mTOR Inhibition Alone cluster_solution Solution: Combination Therapy mTOR_Inhibition Everolimus inhibits mTORC1 Feedback Feedback loop activates ERK/MNK pathway mTOR_Inhibition->Feedback Block_Feedback Abrogates feedback- induced p-eIF4E p_eIF4E Increased p-eIF4E Feedback->p_eIF4E Resistance Leads to resistance and reduced efficacy p_eIF4E->Resistance MNK_Inhibition CGP57380 inhibits MNK1/2 p_eIF4E->MNK_Inhibition Combined Treatment MNK_Inhibition->Block_Feedback Synergy Synergistic cell death and tumor inhibition Block_Feedback->Synergy

Caption: Rationale for combining mTOR and MNK inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CGP57380 and everolimus, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., Jurkat, CEM, A549, H157)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • CGP57380 (stock solution in DMSO)

  • Everolimus (RAD001) (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of CGP57380 and everolimus in complete growth medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug. For combination treatments, calculate the Combination Index (CI) using software like CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by CGP57380 and everolimus, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • CGP57380 and Everolimus

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CGP57380, everolimus, or their combination for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis

Objective: To assess the effect of the combination treatment on key signaling proteins.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-eIF4E (Ser209), anti-eIF4E, anti-p-S6 (Ser235/236), anti-S6, anti-cleaved PARP, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (Actin or GAPDH).

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.[4]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells for injection (e.g., A549)

  • CGP57380 and Everolimus formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle control, CGP57380 alone, Everolimus alone, Combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule (e.g., Everolimus via oral gavage, CGP57380 via intraperitoneal injection) for a specified duration.[5]

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, p-eIF4E).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups to assess the efficacy of the combination therapy.

Conclusion

The combination of MNK and mTOR inhibitors, exemplified by CGP57380 and everolimus, represents a rational and promising strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and data presented here provide a comprehensive guide for researchers to explore this and similar combination therapies. Careful optimization of dosages and schedules, along with a thorough understanding of the underlying molecular mechanisms, will be crucial for the successful clinical translation of these findings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MN551 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with MN551. The following information is designed to serve as a practical resource for ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a potent, cysteine-directed electrophilic covalent inhibitor that plays a significant role in the biology of the Suppressor of Cytokine Signaling 2 (SOCS2) and its Cullin-RING E3 ubiquitin ligase (CRL5) complex.[1] Like many small-molecule inhibitors, its inherent hydrophobicity can lead to challenges in achieving and maintaining solubility in aqueous solutions, which is critical for accurate and reproducible results in biological assays.

Q2: What is the recommended initial solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a high solubility in DMSO, reaching up to 100 mg/mL (173.03 mM).[1] For optimal results, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?

A3: This is a common phenomenon known as "precipitation upon dilution" and occurs due to the sharp decrease in solvent polarity. To mitigate this, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid dispersion. Preparing intermediate dilutions in a co-solvent or the final aqueous buffer can also be an effective strategy.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, several co-solvent systems have been successfully used to formulate this compound for in vivo experiments, achieving a solubility of at least 2.5 mg/mL.[1] These formulations typically involve a combination of DMSO with other solubilizing agents such as PEG300, Tween-80, SBE-β-CD, or corn oil.[1]

Troubleshooting Guide

This guide addresses specific solubility issues you may encounter during your experiments with this compound.

Issue 1: this compound powder is not fully dissolving in DMSO.

  • Possible Cause: The solution may be supersaturated, or the dissolution process may be slow.

  • Solution:

    • Gentle Heating: Warm the solution in a water bath at 37°C to increase solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]

    • Verification: Ensure your calculations for the desired concentration are correct and that you are not exceeding the known solubility limit of 100 mg/mL in DMSO.[1]

Issue 2: The prepared this compound working solution in an aqueous buffer is cloudy or contains visible particulates.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer.

  • Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound.

    • Optimize Co-solvent Percentage: If using a co-solvent system, ensure the final percentage of the organic solvent is minimized to prevent both compound precipitation and potential solvent-induced cellular toxicity.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. The effect of pH on this compound solubility should be empirically determined.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium could lead to an inaccurate effective concentration.

  • Solution:

    • Visual Inspection: Before adding to cells, carefully inspect the final working solution for any signs of precipitation.

    • Vehicle Control: Always include a vehicle control (the same concentration of DMSO or co-solvent mixture without this compound) in your experiments to account for any solvent effects.

    • Pre-solubilization: Consider pre-incubating the this compound solution in the cell culture medium for a short period and visually inspecting for precipitation before adding it to the cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationObservations
DMSO100 mg/mL (173.03 mM)Clear solution; ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.33 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.33 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.33 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure: a. Accurately weigh the desired amount of this compound powder. b. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 577.93 g/mol ). c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex the solution thoroughly. If needed, sonicate in a water bath until the solid is completely dissolved. e. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation (Example)

  • Materials: 25 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline.

  • Procedure (to prepare 1 mL of working solution): a. Start with 100 µL of the 25 mg/mL this compound in DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to reach a final volume of 1 mL and mix thoroughly.[1]

Mandatory Visualizations

MN551_Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_anhydrous_dmso Use fresh, anhydrous DMSO check_solvent->use_anhydrous_dmso No dissolution_method Is the compound fully dissolved? check_solvent->dissolution_method Yes use_anhydrous_dmso->dissolution_method apply_heat_sonication Apply gentle heat (37°C) and/or sonication dissolution_method->apply_heat_sonication No dilution_issue Precipitation upon aqueous dilution? dissolution_method->dilution_issue Yes apply_heat_sonication->dissolution_method slow_addition Add DMSO stock slowly to vortexing aqueous solution dilution_issue->slow_addition Yes end_success Success: Soluble Solution dilution_issue->end_success No consider_cosolvent Consider using a co-solvent formulation slow_addition->consider_cosolvent Still precipitates slow_addition->end_success end_reassess Re-evaluate concentration and formulation consider_cosolvent->end_reassess

Caption: Troubleshooting workflow for this compound solubility issues.

SOCS2_Signaling_Pathway cluster_CRL5 CRL5 E3 Ubiquitin Ligase Complex SOCS2 SOCS2 CUL5 Cullin 5 SOCS2->CUL5 recruits ElonginC Elongin C SOCS2->ElonginC RBX2 RBX2 CUL5->RBX2 Ub Ubiquitin RBX2->Ub transfers ElonginB Elongin B ElonginC->ElonginB GHR Phosphorylated Growth Hormone Receptor (pGHR) GHR->SOCS2 binds Proteasome Proteasomal Degradation GHR->Proteasome targeted for Ub->GHR Ubiquitination This compound This compound This compound->SOCS2 covalently inhibits

Caption: this compound inhibits the SOCS2-mediated degradation pathway.

References

optimizing MN551 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with strategies to optimize the experimental concentration of MN551, a hypothetical small molecule inhibitor, to ensure on-target specificity and minimize confounding off-target effects.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is this compound and its putative mechanism of action?"

???+ question "Q2: What are off-target effects and why are they a concern with this compound?"

???+ question "Q3: How can I proactively minimize off-target effects in my experimental design?"

???+ question "Q4: How do I experimentally determine if an observed effect is off-target?"

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table presents hypothetical 50% inhibitory concentration (IC50) values for this compound against its primary target (MAPK1) and a selection of common off-target kinases. A higher IC50 value indicates lower potency. The selectivity index is calculated as the ratio of the off-target IC50 to the on-target IC50.

TargetIC50 (nM)Selectivity Index (vs. MAPK1)Notes
MAPK1 (On-Target) 15 - Potent and specific inhibition of the intended target.
MAPK325016.7xStructurally similar kinase, showing moderate off-target activity.
ROCK11,20080xOff-target inhibition observed at higher concentrations.
PIM15,500366.7xSignificant separation between on- and off-target activity.
SRC>10,000>667xConsidered a non-significant off-target.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Host Cells

You are observing significant cell death in your experiments at concentrations intended to inhibit MAPK1.

start High Cytotoxicity Observed q1 Is cytotoxicity observed at or below the on-target IC50? start->q1 a1_yes Possible On-Target Toxicity q1->a1_yes Yes a1_no Likely Off-Target Toxicity q1->a1_no No action1 Validate with genetic knockdown of MAPK1. Does it mimic the cytotoxic phenotype? a1_yes->action1 action2 Perform kinase selectivity profiling to identify potential off-targets. a1_no->action2 result1 Phenotype Mimicked: On-Target Effect action1->result1 Yes result2 Phenotype Not Mimicked: Off-Target Effect action1->result2 No result3 Off-Targets Identified action2->result3

A logical guide for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps:

  • Concentration Check: Determine if the cytotoxicity occurs at a concentration significantly higher than the IC50 for MAPK1. If so, it is likely an off-target effect.

  • Genetic Validation: Use siRNA to knock down MAPK1. If the knockdown does not produce the same cytotoxic phenotype, the effect of this compound is likely off-target.

  • Counter-Screening: Test this compound against a panel of unrelated proteins or kinases to identify unintended targets that might be responsible for the toxicity.

Issue 2: Inconsistent or Unexpected Phenotype

You observe a biological outcome that is not consistent with the known function of the MAPK1 pathway.

start Inconsistent or Unexpected Phenotype Observed q1 Is the phenotype dose-dependent and correlated with on-target IC50? start->q1 a1_yes Possible Novel On-Target Function q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No action1 Confirm target engagement in cells using CETSA. a1_yes->action1 action2 Use computational tools to predict potential off-targets based on this compound structure. a1_no->action2 result1 Target Engagement Confirmed action1->result1 result2 Potential Off-Targets Predicted action2->result2 next_step Validate predicted off-targets with functional assays. result2->next_step

Workflow for investigating inconsistent experimental outcomes.

Troubleshooting Steps:

  • Dose-Response Correlation: Carefully titrate this compound and determine if the unexpected phenotype tracks with the IC50 of MAPK1 inhibition. A significant deviation suggests an off-target mechanism.

  • Predict Off-Targets: Use computational tools (in silico screening) to predict potential off-target interactions based on the chemical structure of this compound.[1][2] This can provide a list of candidates for experimental validation.

  • Validate with Orthogonal Methods: Confirm the phenotype using a different, structurally unrelated inhibitor for MAPK1. If the second inhibitor does not produce the same phenotype, the effect from this compound is likely off-target.

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of MAPK1 activity.

Methodology:

  • Compound Preparation: Create a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 384-well plate, combine the recombinant MAPK1 enzyme, its specific substrate (e.g., myelin basic protein), and ATP.

  • Compound Addition: Add the diluted this compound or a DMSO vehicle control to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit) to measure the extent of the reaction.

  • Data Analysis: Read the signal on a plate reader. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to MAPK1 in a cellular environment.[3]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a chosen concentration (e.g., 1 µM) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MAPK1 at each temperature point using Western blotting or another protein quantification method.

  • Data Analysis: Plot the percentage of soluble MAPK1 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

cluster_pathway Hypothetical MAPK1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (Target) MEK->MAPK1 Transcription Transcription Factors (e.g., c-Jun, c-Fos) MAPK1->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response This compound This compound This compound->MAPK1

Hypothetical signaling pathway inhibited by this compound.

start Start: Assess Compound Specificity step1 1. In Silico Prediction (Predict potential off-targets) start->step1 step2 2. Biochemical Screening (Kinase selectivity panel) step1->step2 step3 3. Confirm Cellular Engagement (CETSA) step2->step3 step4 4. Functional Validation (Genetic knockdown, rescue experiments) step3->step4 end Conclusion: On-Target vs. Off-Target Profile step4->end

General experimental workflow for off-target assessment.

References

MN551 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MN551

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of the novel compound this compound in cell culture media. Ensuring the stability of this compound under your specific experimental conditions is critical for obtaining accurate, reproducible, and valid results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a novel small molecule inhibitor being investigated for its therapeutic potential. While its exact mechanism is under active investigation, preliminary studies suggest it may modulate glutamatergic and dopaminergic neurotransmission pathways, which are implicated in various neurological disorders. A potential, simplified signaling pathway is illustrated below.

MN551_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Dopamine Dopamine D2_R D2 Receptor Dopamine->D2_R Signal Downstream Signaling NMDA_R->Signal D2_R->Signal This compound This compound This compound->NMDA_R Modulates This compound->D2_R Modulates

Caption: Putative signaling pathway modulated by this compound.

Q2: What is the expected stability of this compound in common cell culture media?

A2: The stability of this compound can be variable and is highly dependent on the specific conditions of your experiment.[1] Like many small molecules, its stability can be influenced by media composition, pH, temperature, and light exposure.[1] Preliminary data on the stability of this compound in standard cell culture media at 37°C and 5% CO₂ are summarized below. It is strongly recommended to determine the stability in your own specific system.[2]

Data Presentation: Stability of this compound in Cell Culture Media

Medium (with 10% FBS)Time (hours)% this compound Remaining (Mean ± SD)Half-life (t½) (hours)
DMEM 0100 ± 0~ 38
882 ± 4.1
2465 ± 5.5
4841 ± 6.2
RPMI-1640 0100 ± 0~ 45
888 ± 3.9
2472 ± 4.8
4855 ± 5.1
Data are representative and should be confirmed under user-specific experimental conditions.

Q3: What factors can influence the stability of this compound?

A3: Several factors can significantly impact the stability of this compound in your experiments:

  • Media Composition: Components within the media, such as amino acids, vitamins, or serum proteins (like albumin), can react with or bind to this compound, affecting its stability and availability.[3][4]

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of compounds sensitive to hydrolysis.[3]

  • Enzymatic Degradation: If using serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, live cells will actively metabolize this compound.[3]

  • Incubation Conditions: Temperature (typically 37°C), exposure to light, and dissolved oxygen can promote degradation through oxidation or other chemical reactions.[3]

  • Binding to Plastics: Small molecules can adsorb to the surfaces of cell culture plates and pipette tips, reducing the effective concentration in the media.[2][4]

Factors_Affecting_Stability cluster_Chemical Chemical Factors cluster_Physical Physical Factors cluster_Biological Biological Factors This compound This compound Stability pH pH pH->this compound Hydrolysis Oxygen Dissolved O₂ Oxygen->this compound Oxidation Media_Comp Media Components (e.g., Vitamins) Media_Comp->this compound Reactions Temp Temperature Temp->this compound Degradation Rate Light Light Exposure Light->this compound Photodegradation Plastic Adsorption to Plastic Plastic->this compound Sequestration Serum Serum Enzymes Serum->this compound Enzymatic Action Cell_Metabolism Cellular Metabolism Cell_Metabolism->this compound Biotransformation

Caption: Key factors that can influence the stability of this compound.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity.

Potential Cause Suggested Solution & Rationale
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly.[4] Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[4] It is crucial to perform a stability check in your specific media to understand the degradation kinetics.
Compound Precipitation Visually inspect the media for any precipitate after adding this compound, especially at high concentrations. Determine the solubility limit of this compound in your culture medium. Using a lower final concentration of the solvent (e.g., DMSO < 0.5%) can help prevent precipitation.[5]
Binding to Serum Proteins The presence of serum proteins can sequester the compound, reducing the free fraction available to interact with cells.[5] Consider testing the activity of this compound in low-serum or serum-free conditions to assess the impact of protein binding.
Adsorption to Labware This compound may be binding to the plastic of culture plates or pipette tips.[2][4] Use low-protein-binding labware to minimize this effect. Including a control group without cells can help quantify non-specific binding.[4]

Experimental Protocols

Protocol: Determining this compound Stability in Cell Culture Media via HPLC

This protocol provides a general framework for assessing the stability of this compound. It should be optimized for your specific equipment and conditions.

1. Materials:

  • This compound compound

  • DMSO (anhydrous)

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Prepare Solutions: Create a 10 mM stock solution of this compound in DMSO. Prepare the working solution by diluting the stock into your pre-warmed cell culture medium to a final concentration (e.g., 10 µM).

  • Incubation: Aliquot the this compound-media solution into sterile tubes. Place these tubes in a cell culture incubator (37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The T=0 sample represents 100% initial concentration.

  • Sample Processing: Immediately process the sample to stop degradation. This typically involves protein precipitation by adding 2-3 volumes of cold acetonitrile, vortexing, and centrifuging at high speed to pellet the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining this compound using a validated HPLC method.[6]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare 10 mM this compound Stock in DMSO A2 Dilute Stock to 10 µM in Pre-warmed Medium A1->A2 B1 Aliquot into Tubes and Incubate (37°C, 5% CO₂) A2->B1 B2 Collect Samples at Time Points (0, 2, 8, 24h) B1->B2 C1 Stop Reaction & Precipitate Proteins (e.g., Acetonitrile) B2->C1 C2 Centrifuge and Collect Supernatant C1->C2 C3 Analyze by HPLC C2->C3 C4 Calculate % Remaining vs. T=0 C3->C4

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: MN551-Based PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MN551-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

A1: this compound is a covalent ligand that specifically targets a cysteine residue (Cys111) in the SH2 domain of the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.[1][2] It is used in PROTACs to recruit SOCS2 to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The covalent nature of this compound can offer prolonged target engagement and potentially more durable degradation effects.

Q2: My this compound-based PROTAC shows low or no degradation of my target protein. What are the possible causes?

A2: Several factors could contribute to the lack of degradation. A primary reason could be inefficient ternary complex formation between the target protein, your PROTAC, and the SOCS2 E3 ligase.[3] The linker connecting this compound to the target-binding ligand is a critical determinant of the stability and geometry of this complex.[3] Other potential issues include poor cell permeability of the PROTAC, low expression levels of SOCS2 in your cell model, or instability of the PROTAC molecule.[3][4] It is also possible that the ternary complex forms but is not in a productive conformation for ubiquitination to occur.[3]

Q3: I am observing a "hook effect" with my this compound-based PROTAC. What does this mean and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3] Designing PROTACs that promote positive cooperativity in ternary complex formation can also help reduce the hook effect.[3]

Q4: How can I improve the cell permeability of my this compound-based PROTAC?

A4: PROTACs are often large molecules that can have difficulty crossing the cell membrane.[4][5][6] For this compound, which has a phosphate group that hinders cell permeability, a prodrug strategy can be employed.[1][2] For example, MN714 is a cell-permeable prodrug of this compound that contains a pivaloyloxymethyl (POM) group, which is cleaved inside the cell to release the active this compound.[1][2] Additionally, optimizing the linker by incorporating features that improve physicochemical properties can enhance cell permeability.[4][6]

Q5: Are there potential off-target effects associated with this compound-based PROTACs?

A5: Yes, off-target effects are a consideration. This compound could potentially interact with other members of the SOCS protein family that have cysteine residues in similar positions.[7] For instance, studies have shown that this compound can modify SOCS6 and CISH.[7] It is also possible that the target-binding moiety of the PROTAC has its own off-target activities. Unbiased proteomics studies are recommended to identify potential off-target degradation events.

Troubleshooting Guides

Problem 1: No or Low Target Protein Degradation
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation - Redesign the linker (vary length and composition) to optimize the geometry of the ternary complex.[3] - Confirm binary engagement of your PROTAC with both the target protein and SOCS2 using biophysical assays (e.g., SPR, ITC, NanoBRET).[8][9][10]
Poor Cell Permeability - If using this compound directly, consider synthesizing a cell-permeable prodrug version like MN714.[1][2] - Perform cellular target engagement assays (e.g., CETSA) to confirm intracellular target binding.[11]
Low SOCS2 E3 Ligase Expression - Verify the expression level of SOCS2 in your chosen cell line by Western blot or qPCR. - Consider using a cell line with higher endogenous SOCS2 expression or overexpressing SOCS2.
PROTAC Instability - Assess the stability of your PROTAC in cell culture media and cell lysates over time using LC-MS/MS.
Unproductive Ternary Complex - Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[3][]
Problem 2: "Hook Effect" Observed in Dose-Response Curve
Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes at High Concentrations - Perform a wide dose-response experiment to fully characterize the bell-shaped curve and identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[3] - Utilize lower concentrations of the PROTAC in subsequent experiments.
Low Cooperativity - Redesign the PROTAC to enhance positive cooperativity in ternary complex formation.[3] - Use biophysical assays to measure the cooperativity of ternary complex formation.[8][9]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to assess the degradation of a target protein in response to treatment with an this compound-based PROTAC.

Materials:

  • Cells expressing the target protein and SOCS2

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a range of concentrations of the this compound-based PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol describes a live-cell assay to monitor the formation of the ternary complex between the target protein, the this compound-based PROTAC, and SOCS2.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-tagged target protein

  • Plasmid encoding HaloTag®-tagged SOCS2

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound-based PROTAC

  • Plate reader capable of measuring luminescence and BRET

Procedure:

  • Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged SOCS2.[10]

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound-based PROTAC POI Target Protein (POI) PROTAC->POI Binds SOCS2 SOCS2 E3 Ligase PROTAC->SOCS2 Binds TernaryComplex POI-PROTAC-SOCS2 Ternary Complex POI->TernaryComplex SOCS2->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI Fragments Proteasome->Degradation

Caption: Mechanism of action for an this compound-based PROTAC.

Troubleshooting_Workflow Start No/Low Target Degradation CheckPermeability Assess Cell Permeability (e.g., CETSA, Prodrug) Start->CheckPermeability CheckBinding Confirm Binary Binding (SPR, ITC, NanoBRET) CheckPermeability->CheckBinding Permeable OptimizeProperties Optimize Physicochemical Properties CheckPermeability->OptimizeProperties Not Permeable CheckTernaryComplex Assess Ternary Complex Formation (NanoBRET) CheckBinding->CheckTernaryComplex Binding Confirmed RedesignLinker Redesign PROTAC Linker CheckBinding->RedesignLinker No Binding CheckUbiquitination Perform Ubiquitination Assay CheckTernaryComplex->CheckUbiquitination Complex Forms CheckTernaryComplex->RedesignLinker No Complex CheckE3Ligase Verify SOCS2 Expression CheckUbiquitination->CheckE3Ligase No Ubiquitination Success Successful Degradation CheckUbiquitination->Success Ubiquitination Occurs CheckE3Ligase->RedesignLinker Sufficient Expression ChangeCellLine Change Cell Line CheckE3Ligase->ChangeCellLine Low Expression

Caption: Troubleshooting workflow for lack of degradation.

Hook_Effect_Logic Start Dose-Response Experiment HighConc High PROTAC Concentration Start->HighConc LowConc Low PROTAC Concentration Start->LowConc OptimalConc Optimal PROTAC Concentration Start->OptimalConc BinaryComplex1 POI-PROTAC Binary Complex HighConc->BinaryComplex1 BinaryComplex2 PROTAC-SOCS2 Binary Complex HighConc->BinaryComplex2 NoDegradation Reduced/No Degradation LowConc->NoDegradation Insufficient for Ternary Complex Formation TernaryComplex Productive Ternary Complex OptimalConc->TernaryComplex BinaryComplex1->NoDegradation BinaryComplex2->NoDegradation MaxDegradation Maximum Degradation TernaryComplex->MaxDegradation

Caption: Logical diagram illustrating the "hook effect".

References

Technical Support Center: Enhancing Neuronal Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the permeability of neuronal cell lines, including those designated as MN551. The following information is based on established methods for various neuronal cell types and can be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low permeability in my this compound neuronal cells?

Low permeability in neuronal cells can stem from several factors:

  • Inherent Cell Characteristics: Neurons possess a complex and tightly regulated cell membrane that is less permeable than that of many other cell types to protect against neurotoxins and maintain a stable internal environment.

  • Cell Health and Confluency: Suboptimal cell health, improper culture conditions, or excessively high cell confluency can alter membrane integrity and permeability.

  • Physicochemical Properties of the Compound: The size, charge, and lipophilicity of the molecule you are trying to introduce into the cells play a crucial role. Large, charged, or highly hydrophilic molecules will have more difficulty crossing the lipid bilayer.

  • Experimental Conditions: Factors such as incubation time, temperature, and the composition of the buffer can all influence the efficiency of substance uptake.

Q2: What are the main strategies to increase the permeability of neuronal cells?

There are three primary approaches to enhance the permeability of neuronal cells in culture:

  • Chemical Permeabilization: Using detergents or solvents to create transient pores in the cell membrane.

  • Physical Permeabilization: Employing physical forces, such as electrical pulses (electroporation), to temporarily disrupt the membrane.

  • Biological/Pharmacological Modulation: Utilizing compounds that modulate cellular pathways to enhance uptake, such as cell-penetrating peptides or receptor-mediated transport systems.[1]

Q3: How can I assess the permeability of my neuronal cells?

Several assays can be used to measure cell permeability and viability:

  • Tracer Molecule Uptake Assays: Using fluorescently labeled molecules of different sizes (e.g., dextrans) to quantify uptake via microscopy or a plate reader.[2]

  • Dye Exclusion Assays: Stains like Trypan Blue or Propidium Iodide are excluded by healthy cells with intact membranes. An increase in stained cells indicates a loss of membrane integrity.[3][4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.[3][4]

  • Metabolic Assays (e.g., MTT, PrestoBlue®): These assays measure the metabolic activity of viable cells. A decrease in activity can indicate cytotoxicity resulting from permeabilization methods.[3][5]

Troubleshooting Guides

Issue 1: Low uptake of a small molecule drug/compound.
Possible Cause Troubleshooting Step Expected Outcome
The compound has low passive permeability.Increase the lipophilicity of the compound if possible, or use a carrier system like lipid nanoparticles.[6]Enhanced passive diffusion across the cell membrane.
The compound is being actively removed by efflux transporters.Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).Increased intracellular accumulation of the compound.
Incubation time is too short.Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation period.Identification of the time point with maximum intracellular concentration.
Suboptimal buffer conditions.Ensure the buffer pH and ionic strength are physiological (e.g., Hanks' Balanced Salt Solution - HBSS).Improved cell health and compound stability during the experiment.
Issue 2: Low transfection efficiency with plasmids or siRNA.
Possible Cause Troubleshooting Step Expected Outcome
Ineffective transfection reagent for neuronal cells.Switch to a transfection reagent specifically designed for neurons or consider viral transduction methods.Higher percentage of transfected cells.
Suboptimal electroporation parameters.Optimize voltage, capacitance, and pulse duration. Start with published protocols for similar neuronal cells and perform a titration.[7][8]Increased transfection efficiency with minimal cell death.
Poor cell health prior to transfection.Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluency.Improved cell viability post-transfection and higher expression levels.
Plasmid DNA quality is low.Use high-purity, endotoxin-free plasmid DNA.Reduced cytotoxicity and improved transfection efficiency.
Issue 3: High cell death after attempting permeabilization.
Possible Cause Troubleshooting Step Expected Outcome
Detergent concentration is too high or incubation is too long.Perform a dose-response and time-course experiment with the permeabilizing agent (e.g., Triton X-100, Saponin) to find the optimal balance between permeabilization and viability.[9][10]Sufficient permeabilization for uptake with minimal cell death.
Electroporation settings are too harsh.Reduce the voltage or pulse duration. Ensure the correct electroporation buffer is used.[11]Increased cell survival after electroporation.
Cells are stressed before the experiment.Allow cells to recover adequately after passaging before performing the experiment. Ensure optimal culture conditions.Healthier cells that are more resilient to the permeabilization procedure.

Experimental Protocols

Protocol 1: Chemical Permeabilization for Immunostaining

This protocol is intended for fixing and permeabilizing cells to allow antibodies to access intracellular targets.

  • Cell Plating: Seed this compound cells on sterile coverslips in a 24-well plate and culture until the desired confluency.

  • Washing: Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (D-PBS) containing Ca²⁺ and Mg²⁺.[12]

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12][13]

  • Washing: Wash the cells three times with D-PBS.

  • Permeabilization: Incubate the cells with 0.1-0.3% Triton X-100 in D-PBS for 5-10 minutes at room temperature.[10][12][13]

  • Washing: Wash the cells three times with D-PBS.

  • Blocking: Proceed with blocking and antibody incubation as per your standard immunocytochemistry protocol.

Protocol 2: Electroporation for Transfection

This is a general guideline for electroporation. Parameters must be optimized for your specific cell line and electroporator.

  • Cell Preparation: Harvest healthy, logarithmically growing this compound cells. Centrifuge and resuspend the cell pellet in a suitable electroporation buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • DNA/siRNA Addition: Add your plasmid DNA (e.g., 2 µg) or siRNA to the cell suspension.[8]

  • Electroporation: Transfer the cell/DNA mixture to an electroporation cuvette and apply the electrical pulse using your electroporator. Refer to the table below for starting parameters for neuronal cells.

  • Recovery: Allow the cells to recover for 10-15 minutes at room temperature.

  • Plating: Gently transfer the cells to a pre-warmed culture plate containing fresh growth medium.

  • Incubation: Culture the cells for 24-72 hours before assessing transfection efficiency and cell viability.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Chemical Permeabilizing Agents

AgentTypical Concentration RangeIncubation TimeNotes
Triton X-100 0.1% - 0.5% (v/v) in PBS5 - 15 minutesA non-ionic detergent that solubilizes the nuclear membrane as well as the plasma membrane.[9]
Saponin 0.01% - 0.1% (w/v) in PBS5 - 10 minutesA milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane.
Digitonin 10 µM - 50 µM in buffer5 - 10 minutesForms pores in the plasma membrane by complexing with cholesterol.

Note: These concentrations are starting points and should be optimized for this compound cells to balance permeability with cell viability.

Table 2: Example Electroporation Parameters for Neuronal Cells

Cell TypeElectroporation SystemVoltageCapacitance / PulseTransfection EfficiencyReference
Primary Cerebellar Granule Neurons96-well electroporator~340 VSquare-wave pulse~27%[11]
Primary Neural Cells (murine)N/A500 V50 µF~10%[7]
Adult Rat Dorsal Root Ganglion NeuronsLonza 4D-NucleofectorOptimized programN/A39% - 42%[8]

Note: These parameters are highly dependent on the specific electroporation device and cell type.

Visualizations

Experimental_Workflow_for_Permeability_Assay cluster_prep Cell Preparation cluster_assay Permeability Assessment cluster_analysis Data Analysis plate Plate this compound cells and culture treat Treat with permeabilizing agent or compound plate->treat add_tracer Add fluorescent tracer (e.g., FITC-Dextran) treat->add_tracer incubate Incubate for defined time add_tracer->incubate wash Wash to remove extracellular tracer incubate->wash acquire Acquire images (Microscopy) wash->acquire quantify Quantify fluorescence (Image analysis or Plate Reader) acquire->quantify

Caption: Workflow for assessing cell permeability using a fluorescent tracer assay.

Signaling_Pathways cluster_stimulus External Stimuli cluster_receptor Receptors cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Responses stimuli Neurotrophins, Growth Factors receptor Tyrosine Kinase Receptors stimuli->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt Akt pi3k->akt survival Neuronal Survival akt->survival mapk MAPK/ERK ras->mapk mapk->survival plasticity Synaptic Plasticity mapk->plasticity

Caption: Simplified overview of signaling pathways influencing neuronal health and plasticity.[14][15]

References

Technical Support Center: Identification of Off-Target Effects for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects during the characterization of novel small molecules. The following information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation. For the purpose of this guide, we will refer to the novel compound as "Compound X".

Frequently Asked Questions (FAQs)

Q1: My primary cytotoxicity assay (e.g., MTT) indicates a significant decrease in cell viability at concentrations where the intended target is not expected to be inhibited. What could be the reason for this?

A1: This discrepancy could be due to several factors:

  • Off-target cytotoxicity: Compound X may be interacting with other essential cellular targets, leading to cell death through a mechanism independent of its intended target.

  • Assay interference: The compound might be directly reacting with the assay reagents. For instance, it could be reducing the MTT tetrazolium salt, leading to a false-positive result.

  • Cell line sensitivity: The specific cell line used in the assay might be particularly sensitive to the off-target effects of Compound X due to its unique genetic background or expressed protein profile.

Q2: I am observing conflicting results between different cytotoxicity assays. For example, an MTT assay shows high toxicity, but a membrane integrity assay (like LDH release) does not. Why is this happening?

A2: Conflicting results often point towards assay-specific interference or different mechanisms of cell death.

  • Mitochondrial vs. Membrane Effects: An MTT assay measures metabolic activity, which is closely linked to mitochondrial function. A compound that specifically impairs mitochondrial respiration will score as highly toxic in an MTT assay but may not immediately compromise membrane integrity, which is measured by LDH release. This suggests a potential off-target effect on mitochondrial proteins.

  • Apoptosis vs. Necrosis: Some assays are more sensitive to specific cell death pathways. If Compound X induces apoptosis, you might see changes in caspase activity or DNA fragmentation before significant membrane disruption (necrosis) occurs.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Several strategies can be employed to differentiate on-target from off-target effects:

  • Target engagement assays: Use techniques like cellular thermal shift assays (CETSA) or reporter assays to confirm that Compound X is engaging with its intended target at the concentrations used in your cellular experiments.

  • Knockdown/knockout models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the observed cellular phenotype persists in the presence of Compound X in these models, it is likely due to an off-target effect.

  • Chemical analogs: Synthesize and test analogs of Compound X that are structurally similar but have reduced affinity for the intended target. If these analogs retain the cellular activity, it points towards an off-target mechanism.

Q4: At what stage of drug discovery should I start investigating potential off-target effects?

A4: It is advisable to begin considering off-target effects as soon as you observe unexpected or difficult-to-interpret results in your initial cell-based assays. Early investigation can save significant time and resources, provide a more accurate understanding of your compound's mechanism of action, and inform lead optimization efforts.

Troubleshooting Guides

Issue 1: High background signal or false positives in a kinase profiling assay.

  • Possible Cause: Compound X may be precipitating in the assay buffer or interfering with the detection method (e.g., fluorescence or luminescence).

  • Suggested Action:

    • Visually inspect the assay plate for any signs of compound precipitation.

    • Run a control experiment without the kinase to see if Compound X alone generates a signal.

    • Test the solubility of Compound X in the specific assay buffer. If necessary, adjust the buffer composition or the final DMSO concentration.

Issue 2: Inconsistent results in off-target screening across different platforms (e.g., cell-based vs. biochemical assays).

  • Possible Cause: The discrepancy may arise from differences in the biological context. Biochemical assays use purified proteins, while cell-based assays reflect a more complex cellular environment with intact signaling pathways and membrane transport.

  • Suggested Action:

    • Carefully analyze the assay conditions for both platforms.

    • Consider the possibility that Compound X requires metabolic activation within the cell to exert its off-target effects, which would not be observed in a biochemical assay.

    • Use cell-based target engagement assays to confirm that the off-target is accessible to Compound X in a cellular context.

Data Presentation

Summarizing quantitative data from off-target screening in a clear and structured manner is crucial for interpretation and decision-making.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target Kinase 95%50
Off-Target Kinase A85%250
Off-Target Kinase B60%>1000
Off-Target Kinase C15%>10000

Table 2: Off-Target Cytotoxicity Profile of Compound X in Various Cell Lines

Cell LineOn-Target ExpressionGI50 (µM)
Cell Line AHigh0.1
Cell Line B (On-Target KO)None5.0
Cell Line CLow4.5

Experimental Protocols

Protocol 1: General Kinase Profiling Assay (Radiometric)

Note: Kinase profiling is often performed as a specialized service. This is a generalized protocol.

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate peptide, and Compound X at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity by Compound X at each concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Visualizations

Experimental_Workflow A Initial Observation: Unexpected Cellular Phenotype B Hypothesis: Potential Off-Target Effect A->B C Broad Off-Target Screening (e.g., Kinome Scan) B->C D Cell-Based Assays (Multiple Cell Lines) B->D E Identify Potential Off-Targets C->E D->E F Validate Off-Target Engagement (e.g., CETSA, Reporter Assay) E->F G Functional Validation (e.g., siRNA/CRISPR of Off-Target) F->G I Conclusion: Confirm Off-Target Mechanism G->I H Structure-Activity Relationship (SAR) with Analogs H->I Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Receptor A B Kinase 1 A->B C Transcription Factor B->C D Therapeutic Effect C->D X Receptor B Y Kinase 2 X->Y Z Apoptosis Y->Z CompoundX Compound X CompoundX->B Inhibition (On-Target) CompoundX->Y Inhibition (Off-Target)

Technical Support Center: Optimizing Linker Length for MN551 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for MN551-based Proteolysis Targeting Chimeras (PROTACs). This compound is a covalent ligand that recruits the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in an this compound PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] In this context, the PROTAC consists of a "warhead" for your POI, the this compound ligand for the SOCS2 E3 ligase, and the linker. The linker's primary role is to bridge the POI and SOCS2, facilitating the formation of a stable ternary complex (POI-PROTAC-SOCS2).[][5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[6] The linker's length, composition, and attachment points are therefore critical for the efficacy of the PROTAC.[7][8]

Q2: How does linker length critically impact the efficacy of an this compound PROTAC?

Optimizing the linker length is crucial for achieving potent and efficient degradation of the target protein.[9][10] The effect of linker length is a balancing act:

  • Too Short: A linker that is too short can cause steric hindrance, preventing the POI and SOCS2 from binding to the PROTAC simultaneously. This failure to form a productive ternary complex will result in no protein degradation.[11][12]

  • Too Long: A linker that is too long may lead to an unstable and overly flexible ternary complex.[5] This can prevent the effective positioning of the E3 ligase relative to the target protein, leading to inefficient ubiquitination and reduced degradation.[11]

The optimal linker length is highly dependent on the specific target protein and the structural orientation of the POI-SOCS2 pair.[11][13]

Q3: Besides length, what other linker characteristics should be considered?

While length is a primary consideration, other linker properties significantly influence PROTAC performance:

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[8] Polyethylene glycol (PEG) linkers are often used to improve solubility and cell permeability, whereas alkyl chains offer more rigidity.[][14]

  • Flexibility & Rigidity: The flexibility of the linker is a key factor.[] Flexible linkers (like alkyl or PEG chains) can allow the necessary conformational adjustments for ternary complex formation. However, introducing rigid elements (like cycloalkanes or triazoles) can pre-organize the PROTAC into a more favorable conformation, potentially increasing the stability of the ternary complex.[3][][15]

  • Attachment Points: The points where the linker connects to the POI ligand and to this compound are critical.[][12] These connection sites should be chosen at solvent-exposed areas of the ligands to minimize disruption of their binding to their respective proteins.[12]

Troubleshooting Guide

Problem 1: My this compound PROTAC shows good binary binding to the target protein and SOCS2, but I don't observe significant target degradation.

This is a common issue that often points to problems with the formation or productivity of the ternary complex.[11]

  • Possible Cause 1: Suboptimal Linker Length.

    • Explanation: The linker may be too short or too long to facilitate a stable and productive ternary complex.[11]

    • Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., varying PEG or alkyl chain lengths) to identify the optimal distance for bringing the POI and SOCS2 together.[11]

  • Possible Cause 2: Unproductive Ternary Complex Conformation.

    • Explanation: A ternary complex may form, but the linker orients the target protein in such a way that no surface lysine residues are accessible for ubiquitination by the E2/E3 machinery.[15][16]

    • Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[16] If not, this indicates a geometric problem with the ternary complex, requiring a redesign of the linker's length, rigidity, or attachment points.[16]

  • Possible Cause 3: Poor Cell Permeability.

    • Explanation: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular targets.[8][16] The linker contributes significantly to the overall properties of the molecule.

    • Solution: Modify the linker to improve physicochemical properties. Incorporating PEG units or other hydrophilic groups can enhance solubility and permeability.[8]

Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism but its severity can be influenced by linker design.[15]

  • Possible Cause: Formation of Unproductive Binary Complexes.

    • Explanation: At high concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and PROTAC-SOCS2) rather than the productive ternary complex. This sequesters the components, reducing degradation efficiency.[8][11]

    • Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the PROTAC's affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[15] Experiment with more rigid linkers that may pre-organize the PROTAC into a conformation favorable for ternary complex formation.[15]

    • Solution 2: Perform a Wide Dose-Response Experiment. To confirm a hook effect, test your PROTAC over a broad concentration range. A bell-shaped curve for target degradation is a hallmark of this phenomenon.[8]

Data Presentation: Impact of Linker Length

The optimal linker length is specific to each PROTAC system. The following table summarizes illustrative data from published studies on different PROTACs, demonstrating the critical impact of linker length on degradation efficacy.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Estrogen ReceptorpVHLHydrocarbon9> 50,000< 20[13]
Estrogen ReceptorpVHLHydrocarbon12~10,000~80[13]
Estrogen Receptor pVHL Hydrocarbon 16 ~1,000 > 90 [13]
Estrogen ReceptorpVHLHydrocarbon19~25,000~70[13]
Estrogen ReceptorpVHLHydrocarbon21> 50,000< 40[13]
p38αCereblonPEG12> 1000~50
p38α Cereblon PEG 15-17 < 100 > 90
p38αCereblonPEG20> 1000~60

Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Optimal values are highlighted in bold.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-SOCS2) POI->Ternary Binds PROTAC POI Warhead-Linker-MN551 PROTAC->Ternary Mediates SOCS2 SOCS2 E3 Ligase SOCS2->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of protein degradation mediated by an this compound-based PROTAC.

Troubleshooting_Workflow Start Start: No/Poor Degradation Observed CheckBinding 1. Confirm Binary Binding (POI-PROTAC & PROTAC-SOCS2) via SPR, ITC, or CETSA Start->CheckBinding BindingOK Binding Confirmed? CheckBinding->BindingOK CheckPerm 2. Assess Cell Permeability & Compound Stability BindingOK->CheckPerm Yes NoBinding Problem: Poor Ligand Affinity Solution: Redesign Warhead or E3 Ligase Ligand BindingOK->NoBinding No PermOK Permeable & Stable? CheckPerm->PermOK CheckUbiq 3. Perform Ubiquitination Assay (In-Cell or In Vitro) PermOK->CheckUbiq Yes NoPerm Problem: Poor Physicochemical Properties Solution: Modify Linker to Improve Solubility/Permeability (e.g., add PEG) PermOK->NoPerm No UbiqOK Ubiquitination Observed? CheckUbiq->UbiqOK NoUbiq Problem: Unproductive Ternary Complex Solution: Systematically Vary Linker (Length, Rigidity, Attachment Points) UbiqOK->NoUbiq No Success Root Cause Identified (e.g., Proteasome Inhibition) UbiqOK->Success Yes

Caption: Troubleshooting workflow for an this compound PROTAC showing no degradation activity.

Key Experimental Protocols

Western Blotting to Measure Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC (e.g., 1 nM to 10,000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

In-Cell Ubiquitination Assay

This assay determines if the PROTAC is successfully inducing the ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the this compound PROTAC at its optimal degradation concentration (or a concentration where the ternary complex is expected to form) for a short period (e.g., 1-4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow poly-ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP):

    • Lyse the cells in a denaturing lysis buffer (containing 1% SDS) and heat to dissociate protein-protein interactions.

    • Dilute the lysate with a non-denaturing IP buffer to reduce the SDS concentration.

    • Incubate the lysate with an antibody against the target protein overnight at 4°C to form immune complexes.

    • Add Protein A/G beads to capture the immune complexes.

  • Western Blotting:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the captured proteins from the beads by boiling in SDS loading buffer.

    • Run the eluates on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone).

  • Analysis: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane (compared to the control) indicates successful poly-ubiquitination of the target protein.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the biotinylated target protein (POI) onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-POI): Inject a series of concentrations of the this compound PROTAC over the POI-coated surface to determine the binding affinity (KD) of the first binary interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant, saturating concentration of the this compound PROTAC mixed with varying concentrations of the SOCS2 E3 ligase complex.

    • Inject these mixtures over the POI-coated sensor surface.

    • An increase in the SPR signal compared to the signal from the PROTAC alone indicates the formation of the POI-PROTAC-SOCS2 ternary complex.

  • Data Analysis: The binding data can be fit to kinetic models to determine association and dissociation rates. A quantitative measure of cooperativity can also be calculated, which indicates how the binding of one protein influences the binding of the other. This data is invaluable for understanding how linker modifications impact ternary complex stability.

References

Technical Support Center: MN551 Degradation in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MN551, a small molecule designed to induce the degradation of a target protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional small molecule that induces the degradation of its target protein. It functions by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2][3]

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[4] This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C in tightly sealed, amber glass or polypropylene vials.[5] When preparing working solutions, thaw an aliquot at room temperature and dilute it to the final desired concentration in your cell culture medium immediately before use.

Q3: What is the expected stability of this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, including media composition, pH, temperature, and the presence of serum.[4][6] Components in the media, such as certain amino acids or vitamins, could potentially react with the compound.[6] It is recommended to perform a stability assessment of this compound under your specific experimental conditions. An illustrative stability profile is provided in the table below.

Troubleshooting Guides

Problem 1: Inconsistent or no degradation of the target protein.

This is a common issue that can arise from several factors, from compound instability to suboptimal experimental conditions.

Possible Causes and Solutions

Possible Cause Suggested Solution
This compound Instability The compound may be degrading in the cell culture medium. Perform a stability test by incubating this compound in your specific medium at 37°C over a time course (e.g., 0, 2, 8, 24 hours) and analyze the remaining compound by HPLC-MS.[6] Consider preparing fresh working solutions for each experiment.
Suboptimal Concentration The concentration of this compound may be too low or too high (leading to the "hook effect" in PROTACs). Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for target degradation (DC50).[1]
Incorrect Incubation Time The incubation time may be too short to observe degradation. Conduct a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the kinetics of degradation.[7]
Cell Line Specificity The E3 ligase recruited by this compound may not be expressed or active in your cell line of choice. Verify the expression of the relevant E3 ligase components in your cells via Western blot or qPCR.
Poor Cell Permeability This compound may not be efficiently entering the cells. While direct measurement can be complex, inconsistent results compared to a positive control compound could suggest permeability issues.

Problem 2: High cellular toxicity observed.

Toxicity can be an on-target or off-target effect of the compound.

Possible Causes and Solutions

Possible Cause Suggested Solution
On-Target Toxicity Degradation of the target protein may be leading to cell death. This is a possibility if the target protein is essential for cell survival. Validate this by comparing the phenotype with a genetic knockdown (e.g., siRNA or CRISPR) of the target protein.[8]
Off-Target Effects This compound may be binding to and affecting other proteins, leading to toxicity.[8][9] Use a structurally distinct degrader for the same target to see if the toxicity is recapitulated.[8] Perform a washout experiment to see if the toxic effects are reversible.
High DMSO Concentration The final concentration of the DMSO vehicle may be too high. Ensure the final DMSO concentration in the cell culture medium is below a cytotoxic level, typically less than 0.5%.[4]

Data Presentation

Table 1: Illustrative Stability of this compound in Cell Culture Medium at 37°C

Timepoint% Remaining this compound (Media + 10% FBS)% Remaining this compound (Serum-Free Media)
0 hours100%100%
2 hours95%98%
8 hours80%90%
24 hours60%75%
48 hours40%60%

Note: This data is for illustrative purposes only. Actual stability will depend on the specific compound and experimental conditions.

Table 2: Example Dose-Response Data for Target Protein Degradation

This compound Concentration (nM)% Target Protein Remaining
0 (Vehicle)100%
190%
1060%
10020%
100050% (Hook Effect)
1000085% (Hook Effect)

Note: This data is for illustrative purposes only and demonstrates a potential "hook effect" at higher concentrations.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the levels of the target protein following treatment with this compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations (for dose-response) or a fixed concentration over different time points (for time-course). Include a vehicle-only (e.g., 0.1% DMSO) control.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1][7]

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[7]

Protocol 2: Cycloheximide (CHX) Chase Assay

Objective: To determine if this compound accelerates the degradation of the target protein.

Methodology:

  • Cell Treatment: Treat cells with either vehicle or this compound for a short period (e.g., 2-4 hours) to allow for compound uptake and target engagement.

  • CHX Addition: Add cycloheximide (a protein synthesis inhibitor, e.g., 50 µg/mL) to all wells to block new protein synthesis.[10][11]

  • Time-Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1 to determine the remaining levels of the target protein at each time point. The rate of protein disappearance will indicate the degradation rate.

Visualizations

This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex This compound->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: this compound-mediated protein degradation pathway.

Experimental Workflow for Assessing Protein Degradation Start Start Dose_Response Dose-Response Experiment (Western Blot) Start->Dose_Response Time_Course Time-Course Experiment (Western Blot) Dose_Response->Time_Course Determine Optimal Concentration CHX_Assay Cycloheximide Chase Assay Time_Course->CHX_Assay Determine Degradation Kinetics Proteasome_Inhibitor Proteasome Inhibitor Control (e.g., MG132) CHX_Assay->Proteasome_Inhibitor Genetic_Control Genetic Knockdown Control (siRNA/CRISPR) Proteasome_Inhibitor->Genetic_Control End End Genetic_Control->End

Caption: Workflow for validating target protein degradation.

Troubleshooting Inconsistent Target Degradation action action Start Inconsistent Degradation? Check_Stability Is this compound Stable in Media? Start->Check_Stability Check_Concentration Is Concentration Optimal? Check_Stability->Check_Concentration Yes Action_Stability Perform HPLC-MS stability assay. Use fresh solution. Check_Stability->Action_Stability No Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Action_Concentration Perform dose-response (0.1 nM - 10 µM). Check_Concentration->Action_Concentration No Check_E3_Ligase Is E3 Ligase Expressed? Check_Time->Check_E3_Ligase Yes Action_Time Perform time-course (0-24 hours). Check_Time->Action_Time No Check_Toxicity Is there high 'off-target' toxicity? Check_E3_Ligase->Check_Toxicity Yes Action_E3_Ligase Check E3 ligase expression (WB/qPCR). Check_E3_Ligase->Action_E3_Ligase No Action_Toxicity Use orthogonal degrader and genetic controls. Check_Toxicity->Action_Toxicity Yes

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: Minimizing the Hook Effect with MN551 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MN551 and other PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon in PROTAC experiments that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of the PROTAC.[1][3] Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, high concentrations of a PROTAC like this compound can paradoxically reduce its degradation efficacy.[1][2]

Q2: What causes the hook effect with this compound?

A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of the PROTAC.[1][4] The efficacy of a PROTAC relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC (e.g., this compound), and an E3 ligase.[1][5] However, when this compound is present in excess, it can independently bind to either the target protein or the E3 ligase, forming separate "Target-MN551" or "E3 Ligase-MN551" binary complexes.[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[1][4][5]

Q3: What are the consequences of the hook effect for my experiments?

Troubleshooting Guides

Problem 1: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.

  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations, particularly focusing on the higher concentrations where the degradation decreases.

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., co-immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different this compound concentrations.[1][7]

Problem 2: I am not observing any degradation of my target protein at any tested concentration of this compound.

  • Likely Cause: Several factors could contribute to a lack of activity.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. A very broad range (e.g., 1 pM to 100 µM) is recommended.[1]

    • Verify Target and E3 Ligase Expression: Confirm that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels using methods like Western blotting or qPCR.[1][8]

    • Confirm Target Engagement: Before concluding the PROTAC is inactive, verify that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1][8]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound Illustrating the Hook Effect

This compound Concentration (nM)% Target Protein Remaining
0 (Vehicle)100
0.185
150
1020
10015 (Dmax)
100040
1000075

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC like this compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1]

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an appropriate detection reagent and imaging system.

    • Quantify band intensities to determine the percentage of target protein remaining relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to detect the formation of the ternary complex (Target Protein-MN551-E3 Ligase) within the cell.

Methodology:

  • Cell Treatment:

    • Treat cells with the desired concentrations of this compound or vehicle for a specified time.

    • To capture the ternary complex and prevent degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).

    • Add protein A/G beads to capture the antibody-antigen complex.[1]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured protein complexes.

  • Western Blot Analysis:

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase.

    • An increased signal for the E3 ligase in the this compound-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-MN551-E3) Target_Protein->Ternary_Complex This compound This compound PROTAC This compound->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTACs induce a productive ternary complex, leading to ubiquitination and degradation.

Hook_Effect_Mechanism cluster_1 High PROTAC Concentration High_this compound Excess this compound Binary_Target Unproductive Binary Complex (Target-MN551) High_this compound->Binary_Target Binary_E3 Unproductive Binary Complex (E3-MN551) High_this compound->Binary_E3 Target_Protein Target Protein Target_Protein->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Binary_E3 No_Degradation Inhibition of Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: High PROTAC concentrations lead to unproductive binary complexes, causing the hook effect.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect with Wider Concentration Range Start->Confirm Optimal_C Determine Optimal Concentration (Dmax) Confirm->Optimal_C Ternary_Assay Assess Ternary Complex Formation (e.g., Co-IP) Optimal_C->Ternary_Assay Analyze Analyze Results and Optimize Future Experiments Ternary_Assay->Analyze

Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.

References

troubleshooting inconsistent results with MN551

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific experimental compound or drug designated "MN551" is not publicly available. To provide accurate and relevant troubleshooting guidance, please specify the nature of this compound, including its target, mechanism of action, and the types of assays in which it is being used.

The following troubleshooting guide provides a general framework for addressing inconsistent results in preclinical research, which can be adapted once more specific details about this compound are available.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps when troubleshooting inconsistent experimental results?

When an experiment yields unexpected or inconsistent results, it is crucial to first perform a systematic review of the basic experimental parameters.[1][2] Before investing significant time and resources in complex troubleshooting, consider the following:[1][2]

  • Repeat the Experiment: The first step should always be to repeat the experiment to rule out random human error or a one-time fluke.[2]

  • Review the Protocol: Meticulously re-examine the experimental protocol to ensure no steps were missed or misinterpreted.

  • Check Reagents and Materials: Verify that all reagents are within their expiration dates and have been stored under the correct conditions.[1] Consider preparing fresh solutions.

  • Calibrate Equipment: Ensure all laboratory equipment, such as pipettes and centrifuges, are properly calibrated and functioning correctly.[1]

Q2: How can I differentiate between technical error and a genuine biological effect?

Distinguishing between an experimental artifact and a true biological phenomenon is a critical aspect of research. This can be achieved through the rigorous use of controls.[3][4]

  • Positive and Negative Controls: Well-characterized positive and negative controls are essential for interpreting your results. If your controls are not behaving as expected, this points towards a technical issue with the assay itself.[3][4]

  • Dose-Response Relationship: If this compound is expected to have a specific effect, testing a range of concentrations can help establish a dose-response curve. A logical and reproducible dose-response relationship is a strong indicator of a true biological effect.

  • Orthogonal Assays: Confirming your findings with an alternative experimental approach that measures the same biological endpoint can provide greater confidence in your results.

Troubleshooting Guides

Guide 1: Inconsistent Cell-Based Assay Results

Issue: High variability in cell viability or signaling readouts between replicate wells or experiments.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, free from contamination, and within a consistent and appropriate passage number range for your experiments.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS.
Reagent Preparation and Addition Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing and consistent addition of reagents to all wells.
Incubation Time and Conditions Strictly control incubation times and maintain consistent temperature and CO2 levels in the incubator.
Guide 2: Variability in In Vivo Studies

Issue: Inconsistent tumor growth inhibition or other physiological responses in animal models treated with this compound.

Potential Cause Troubleshooting Steps
Compound Formulation and Stability Verify the solubility and stability of the this compound formulation. Ensure consistent preparation and administration of the dosing solution.
Route and Frequency of Administration Optimize and standardize the route and frequency of drug administration.
Animal Health and Husbandry Ensure all animals are healthy and housed under identical conditions to minimize biological variability.
Tumor Implantation and Measurement Standardize the procedure for tumor cell implantation to ensure consistent initial tumor volumes. Use calipers for accurate and consistent tumor measurement.
Pharmacokinetics and Pharmacodynamics (PK/PD) Conduct PK/PD studies to understand the exposure and biological effect of this compound in the animal model. This can help correlate drug levels with efficacy.

Experimental Workflows & Logical Relationships

To effectively troubleshoot, a logical workflow is essential. The following diagram illustrates a general troubleshooting process.

TroubleshootingWorkflow A Inconsistent Results Observed B Repeat Experiment A->B C Results Still Inconsistent? B->C D Review Protocol & Check Reagents C->D Yes J Problem Resolved C->J No E Calibrate Equipment D->E F Analyze Controls E->F G Controls Behaving as Expected? F->G H Investigate Biological Variables G->H Yes I Technical Issue Identified G->I No H->J I->J

Caption: A general workflow for troubleshooting inconsistent experimental results.

This guide provides a starting point for addressing inconsistent results. For more specific assistance, please provide details about the this compound compound and the experimental context.

References

Validation & Comparative

Validating Target Engagement of the Multi-Kinase Inhibitor Dasatinib in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides critical evidence for a compound's mechanism of action and is a key predictor of its potential efficacy. This guide offers a comparative overview of methodologies to validate the cellular target engagement of Dasatinib, a potent second-generation tyrosine kinase inhibitor, and compares its performance with the first-generation inhibitor Imatinib and another second-generation inhibitor, Nilotinib.

Dasatinib is a multi-targeted inhibitor of several key kinases, with its primary targets being the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases, which are implicated in various cancers.[1][2] This guide will delve into the experimental data supporting Dasatinib's engagement of these targets in a cellular context and provide detailed protocols for key validation assays.

Quantitative Comparison of Target Engagement

The following tables summarize key quantitative data from various assays measuring the target engagement of Dasatinib, Imatinib, and Nilotinib against their primary targets. These metrics are crucial for comparing the potency and binding characteristics of these inhibitors within a cellular environment.

DrugAssay TypeTargetCell LineIC50 (nM)Reference
Dasatinib In-cell Kinase AssayBcr-AblK5621[1]
Cell ProliferationBa/F3 (expressing Bcr-Abl)0.8 - 7.4[3]
In-cell Kinase AssaySrc family kinasesVarious~1-10[4]
Imatinib In-cell Kinase AssayBcr-AblK562150[1]
Cell ProliferationBa/F3 (expressing Bcr-Abl)480 - 3475[3]
Nilotinib In-cell Kinase AssayBcr-AblK56210[1]
Cell ProliferationBa/F3 (expressing Bcr-Abl)15 - 450[3]

Table 1: Comparison of Cellular IC50 Values for Bcr-Abl and Src Family Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation in a cellular context.

DrugAssay TypeTargetThermal Shift (ΔTm °C)Reference
Dasatinib CETSABcr-AblNot consistently detected[3]
CETSASrcDestabilization observed[5]
Imatinib CETSABcr-Abl8.4 - 10[3]
Nilotinib CETSABcr-AblData not readily available

Table 2: Comparison of Cellular Thermal Shift Assay (CETSA) Data. CETSA measures the change in the thermal stability of a target protein upon ligand binding. A positive thermal shift (ΔTm) indicates stabilization and target engagement. The lack of a detectable thermal shift for Dasatinib with Bcr-Abl in some studies may be due to the specific binding kinetics of the drug.[3]

Experimental Protocols

Accurate and reproducible data are essential for validating target engagement. Below are detailed methodologies for two key experimental techniques: the Cellular Thermal Shift Assay (CETSA) and an In-Cell Kinase Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target binding in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[3]

1. Cell Culture and Treatment:

  • Culture K562 cells (a human CML cell line endogenously expressing Bcr-Abl) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) at a concentration of 1-2 x 10^7 cells/mL.

  • Aliquot the cell suspension into PCR tubes.

  • Add the kinase inhibitor (Dasatinib, Imatinib, or Nilotinib) or DMSO (vehicle control) to the cell aliquots at the desired final concentrations.

  • Incubate the cells with the compound for 1 hour at 37°C to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

  • Immediately cool the samples to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

4. Protein Detection and Analysis:

  • Quantify the amount of soluble target protein (Bcr-Abl or Src) in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).

  • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against Bcr-Abl or Src.

  • Quantify the band intensities to generate a melting curve (percentage of soluble protein vs. temperature).

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.[3]

In-Cell Kinase Assay (Phosphorylation Analysis)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within intact cells.

1. Cell Culture and Treatment:

  • Seed K562 cells in a multi-well plate at an appropriate density.

  • Treat the cells with a serial dilution of the kinase inhibitor (Dasatinib, Imatinib, or Nilotinib) or DMSO for a specified time (e.g., 2 hours).

2. Cell Lysis:

  • After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

3. Protein Quantification and Analysis:

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of a downstream effector of Bcr-Abl or Src signaling. A common substrate for Bcr-Abl is CrkL. For Src, autophosphorylation at Tyr416 can be measured.[6]

  • Use Western blotting to detect the levels of both the phosphorylated and total protein for the target substrate.

  • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each inhibitor concentration.

4. Data Analysis:

  • Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Bcr-Abl and Src signaling pathways, the CETSA and in-cell kinase assay experimental workflows.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS Bcr_Abl->GRB2 STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K CRKL CRKL Bcr_Abl->CRKL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis mTOR->Proliferation CRKL->Proliferation Dasatinib Dasatinib Dasatinib->Bcr_Abl

Caption: Bcr-Abl Signaling Pathway and Inhibition by Dasatinib.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK p130CAS p130CAS Src->p130CAS RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 FAK->Src Cell_Processes Cell Proliferation, Migration, Invasion, & Survival FAK->Cell_Processes p130CAS->Cell_Processes RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes Dasatinib Dasatinib Dasatinib->Src

Caption: Src Family Kinase Signaling Pathway and Inhibition by Dasatinib.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (with Dasatinib or control) B 2. Thermal Challenge (apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (separate soluble & aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot of soluble fraction) D->E F 6. Data Analysis (generate melting curve & determine ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In_Cell_Kinase_Assay_Workflow cluster_workflow In-Cell Kinase Assay Workflow A 1. Cell Treatment (serial dilution of Dasatinib) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Western Blot Analysis (p-Substrate vs. Total Substrate) C->D E 5. Data Analysis (determine IC50) D->E

Caption: In-Cell Kinase Assay Workflow.

References

MN551: A Comparative Guide to its Selectivity Against SOCS Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the covalent inhibitor MN551's selectivity against various members of the Suppressor of Cytokine Signaling (SOCS) family of proteins. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to offer an objective assessment of this compound's performance.

Quantitative Selectivity Profile of this compound

This compound was designed as a covalent inhibitor targeting a specific cysteine residue within the SH2 domain of SOCS2. To assess its selectivity, mass spectrometry was employed to determine the extent of covalent modification of other SOCS family members, including CISH (CIS), SOCS4, and SOCS6, after incubation with this compound. The results are summarized in the table below.

Target ProteinExtent of Covalent Modification by this compoundObservations
SOCS2 Stoichiometric single adductComplete and specific modification of the target cysteine (Cys111) was observed.
CISH Complete single adductThis compound quantitatively modifies CISH, indicating a high affinity for this off-target protein.
SOCS4 No covalent modification detectedThis compound demonstrates high selectivity for SOCS2 over SOCS4.
SOCS6 Minor single (18.3%) and double (2.6%) adductsA small fraction of SOCS6 is modified by this compound, suggesting significantly lower reactivity compared to SOCS2 and CISH.[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the selectivity and target engagement of this compound.

Intact Protein Mass Spectrometry for Covalent Modification Analysis

This protocol outlines the general procedure for assessing the covalent binding of this compound to SOCS family proteins.

Objective: To determine the stoichiometry and extent of covalent adduct formation between this compound and purified SOCS proteins.

Materials:

  • Purified recombinant SOCS-EloBC complexes (e.g., SOCS2/EloB/C, CISH/EloB/C, SOCS4/EloB/C, SOCS6/EloB/C)

  • This compound compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a Q-Tof instrument)

  • C4 reverse-phase column

Procedure:

  • Sample Preparation:

    • Prepare solutions of the respective SOCS-EloBC protein complexes at a final concentration of 10 µM in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the SOCS protein complexes with an equimolar concentration of this compound (10 µM) at room temperature.

  • LC-MS Analysis:

    • After a designated incubation time (e.g., 2 hours), inject an aliquot of the reaction mixture onto the C4 reverse-phase column.

    • Elute the protein using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.

    • Introduce the eluent into the mass spectrometer.

  • Data Acquisition and Analysis:

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected protein masses.

    • Deconvolute the raw m/z spectra to obtain the intact protein masses.

    • Compare the mass of the this compound-treated protein with the untreated control to identify any mass shifts corresponding to the covalent addition of this compound. The expected mass increase upon a single modification by this compound is 542 Da.

    • Quantify the percentage of modified protein by comparing the peak intensities of the unmodified and modified protein species.

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol describes a competitive FP assay to determine the binding affinity of this compound for the SOCS2 SH2 domain.

Objective: To quantify the binding affinity (Ki) of this compound for SOCS2.

Materials:

  • Purified recombinant SOCS2/EloB/C protein

  • Fluorescently labeled probe peptide that binds to the SOCS2 SH2 domain (e.g., a phosphopeptide derived from a known SOCS2 substrate)

  • This compound compound

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the SOCS2/EloB/C protein and the fluorescent probe in the assay buffer at concentrations optimized for a stable polarization signal.

    • Prepare a serial dilution of the this compound compound in the assay buffer.

  • Measurement:

    • In the microplate wells, combine the SOCS2/probe mixture with the different concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of this compound that displaces 50% of the fluorescent probe.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details a split-luciferase CETSA to confirm the engagement of this compound with SOCS2 in a cellular context.

Objective: To demonstrate that this compound binds to and stabilizes SOCS2 within intact cells.

Materials:

  • Cells engineered to express a split-luciferase-tagged SOCS2 protein (e.g., HiBiT-SOCS2)

  • This compound prodrug (e.g., MN714) for cellular permeability

  • Cell culture medium and supplements

  • Lysis buffer

  • Luciferase substrate (e.g., Nano-Glo® Live Cell Reagent)

  • PCR plates

  • Thermal cycler

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed the HiBiT-SOCS2 expressing cells in a suitable culture plate and grow to the desired confluency.

    • Treat the cells with varying concentrations of the this compound prodrug or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours) to allow for compound uptake and conversion to the active form.

  • Thermal Challenge:

    • Transfer the cell suspensions to PCR plates.

    • Heat the plates in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Cool the plates to room temperature.

  • Lysis and Luminescence Measurement:

    • Lyse the cells to release the cellular contents.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence intensity against the temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates that the compound has bound to and stabilized the SOCS2 protein.

    • The magnitude of the thermal shift can be used to quantify the extent of target engagement.

Visualizations

Signaling Pathway

SOCS_Signaling_Pathway JAK/STAT Signaling and SOCS Negative Feedback cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:part1 1. Ligand Binding JAK JAK Receptor:part3->JAK STAT_inactive STAT Receptor:part3->STAT_inactive 4. STAT Recruitment JAK->Receptor:part3 JAK->STAT_inactive 5. STAT Phosphorylation STAT_active pSTAT Dimer STAT_inactive->STAT_active 6. Dimerization DNA Gene Transcription STAT_active->DNA 7. Nuclear Translocation & Gene Transcription SOCS_protein SOCS Protein SOCS_protein->JAK 10. Inhibition of JAK Activity (Negative Feedback) This compound This compound This compound->SOCS_protein Inhibition SOCS_mRNA SOCS mRNA DNA->SOCS_mRNA 8. SOCS Gene Transcription SOCS_mRNA->SOCS_protein 9. Translation Mass_Spec_Workflow Workflow for Covalent Modification Analysis by Mass Spectrometry start Start incubate Incubate SOCS Protein with this compound start->incubate lc_separation Liquid Chromatography (Reverse Phase) incubate->lc_separation ms_analysis Mass Spectrometry (Intact Mass) lc_separation->ms_analysis deconvolution Data Deconvolution ms_analysis->deconvolution analysis Compare Mass Spectra (Treated vs. Control) deconvolution->analysis end End analysis->end CETSA_Workflow Workflow for Split-Luciferase Cellular Thermal Shift Assay (CETSA) start Start cell_culture Culture Cells Expressing HiBiT-SOCS2 start->cell_culture compound_treatment Treat Cells with this compound Prodrug or Vehicle cell_culture->compound_treatment heat_challenge Apply Temperature Gradient (Thermal Cycler) compound_treatment->heat_challenge cell_lysis Lyse Cells heat_challenge->cell_lysis add_substrate Add Luciferase Substrate cell_lysis->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence data_analysis Plot Luminescence vs. Temperature & Determine Thermal Shift measure_luminescence->data_analysis end End data_analysis->end

References

A Comparative Guide to MN551, a Covalent SOCS2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the covalent SOCS2 inhibitor, MN551, with its non-covalent precursor. The development of selective and potent inhibitors for the Suppressor of Cytokine Signaling 2 (SOCS2) protein, an E3 ubiquitin ligase, is a significant area of interest in drug discovery due to its role in various signaling pathways, including the JAK/STAT pathway.[1] this compound represents a significant advancement in this field as a rationally designed, cysteine-directed covalent inhibitor.[2] This guide will delve into the available experimental data, detail the methodologies used for its characterization, and provide visual representations of key biological and experimental processes.

Performance Comparison: Covalent vs. Non-Covalent Inhibition

The strategic development of this compound from a non-covalent precursor highlights the advantages of a covalent mechanism of action. Covalent inhibitors form a stable, long-lasting bond with their target protein, which can translate to increased potency and prolonged duration of action. The following table summarizes the available quantitative data for this compound and its non-covalent precursor, referred to as Compound 1.[3]

CompoundTargetInhibition TypeKd (ITC)
This compound SOCS2CovalentNot directly comparable due to covalent nature
Compound 1 SOCS2Non-covalent0.38 µM

Note: Direct comparison of binding affinity (Kd) for a covalent inhibitor like this compound with a non-covalent inhibitor is nuanced. The covalent interaction is a two-step process, and once the covalent bond is formed, the interaction is essentially irreversible. The initial non-covalent binding affinity (Ki) and the rate of inactivation (kinact) are more appropriate parameters for characterizing covalent inhibitors. While the specific Ki and kinact values for this compound are not detailed in the provided search results, the irreversible nature of its binding to Cys111 of SOCS2 underscores its distinct mechanism compared to its reversible, non-covalent precursor.[2][3]

SOCS2 Signaling Pathway and Inhibitor Action

SOCS2 is a critical negative regulator of cytokine signaling. It acts as the substrate recognition component of a Cullin5-RING E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation. The SH2 domain of SOCS2 recognizes and binds to phosphorylated tyrosine residues on target proteins, such as the Growth Hormone Receptor (GHR). This compound exerts its inhibitory effect by covalently binding to a cysteine residue (Cys111) within the SH2 domain, thereby blocking the binding of phosphorylated substrates and inhibiting the downstream signaling cascade.[4]

SOCS2_Signaling_Pathway SOCS2 Signaling Pathway and this compound Inhibition cluster_cytokine Cytokine Signaling cluster_socs2 SOCS2-mediated Regulation Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT SOCS2 SOCS2 pSTAT->SOCS2 Induces expression of Gene_Transcription Gene_Transcription pSTAT->Gene_Transcription Dimerizes and translocates to nucleus CRL5_Complex Cullin5-RING E3 Ligase Complex SOCS2->CRL5_Complex Part of CRL5_Complex->pSTAT Binds to Ubiquitination Ubiquitination CRL5_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Leads to Proteasomal_Degradation->pSTAT Negative feedback This compound This compound This compound->SOCS2 Covalently inhibits (targets Cys111)

Caption: SOCS2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved a series of biochemical and cellular assays to confirm its covalent binding, target engagement, and mechanism of action. Below are summaries of the key experimental protocols employed.

ExperimentPurposeMethodology
Mass Spectrometry To confirm covalent modification of SOCS2 by this compound.Recombinant SOCS2 protein is incubated with this compound. The protein is then analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound to the protein. Tandem mass spectrometry (MS/MS) can be used to identify the specific residue (Cys111) that is modified.[5][6]
Isothermal Titration Calorimetry (ITC) To determine the binding thermodynamics of the non-covalent precursor (Compound 1) to SOCS2.A solution of the inhibitor is titrated into a solution containing the SOCS2 protein in a microcalorimeter. The heat changes upon binding are measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[3][7]
Cellular Thermal Shift Assay (CETSA) To demonstrate target engagement of this compound with SOCS2 in a cellular context.Cells are treated with this compound or a vehicle control. The cells are then lysed and heated to various temperatures. The aggregation of SOCS2 at different temperatures is assessed by Western blotting. Binding of this compound is expected to stabilize SOCS2, leading to a higher melting temperature.
Pulldown Assays To show that this compound competitively blocks the interaction between SOCS2 and its substrate.Cell lysates are incubated with a biotinylated phosphopeptide substrate of SOCS2 in the presence or absence of this compound. The substrate and any bound proteins are then pulled down using streptavidin beads. The amount of SOCS2 in the pulldown is quantified by Western blotting to assess the inhibitory effect of this compound.[4]

Experimental Workflow for Covalent Inhibitor Characterization

The validation of a covalent inhibitor like this compound follows a structured workflow to confirm its mechanism of action and cellular efficacy.

Covalent_Inhibitor_Workflow Workflow for Covalent Inhibitor Characterization cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Start Start: Covalent Inhibitor Candidate Biochemical_Assays Biochemical Characterization Start->Biochemical_Assays Cellular_Assays Cellular Target Engagement Biochemical_Assays->Cellular_Assays Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) Biochemical_Assays->Mass_Spec ITC Isothermal Titration Calorimetry (Characterize Non-covalent Precursor) Biochemical_Assays->ITC Kinetics Enzyme Kinetics (Determine Ki and kinact) Biochemical_Assays->Kinetics Selectivity_Profiling Selectivity Profiling Cellular_Assays->Selectivity_Profiling CETSA Cellular Thermal Shift Assay (Target Engagement) Cellular_Assays->CETSA Pulldown Competitive Pulldown (Block Substrate Binding) Cellular_Assays->Pulldown Functional_Assays Functional Cellular Assays Selectivity_Profiling->Functional_Assays End Validated Covalent Probe Functional_Assays->End

Caption: A generalized experimental workflow for the characterization of a covalent inhibitor.

Selectivity of this compound

An important aspect of any inhibitor is its selectivity for the intended target over other related proteins. Preliminary studies have shown that this compound has a degree of selectivity for SOCS2 over other members of the SOCS family. Mass spectrometry analysis revealed that while this compound covalently modifies SOCS2, it does not modify SOCS4. However, it does show some modification of SOCS6 and CISH, suggesting that further optimization may be needed to achieve complete selectivity within the SOCS family.[8][9]

Conclusion

This compound stands out as a rationally designed covalent inhibitor of SOCS2 that effectively targets Cys111 in the SH2 domain. The comparison with its non-covalent precursor underscores the potential benefits of a covalent approach in achieving potent and durable target inhibition. The comprehensive characterization of this compound, through a range of biochemical and cellular assays, provides a solid foundation for its use as a chemical probe to further investigate the biology of SOCS2 and as a starting point for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1] The detailed experimental protocols and workflows presented in this guide offer a framework for the evaluation of this and other covalent inhibitors.

References

A Comparative Guide to SOCS2 Inhibition: Efficacy of Covalent MN551 Versus Non-Covalent Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the covalent Suppressor of Cytokine Signaling 2 (SOCS2) inhibitor, MN551, against non-covalent inhibition strategies. By examining key experimental data, this document aims to offer an objective resource for researchers engaged in the study of SOCS2 and the development of novel therapeutics targeting the JAK/STAT signaling pathway.

Introduction to SOCS2 Inhibition

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through its role in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] Dysregulation of SOCS2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[3][4][5] Small molecule inhibitors of SOCS2 are being developed to modulate its activity, with both covalent and non-covalent binding strategies being explored.

This compound is a cysteine-directed electrophilic covalent inhibitor of SOCS2.[6][7] It was rationally designed to target a cysteine residue (Cys111) within the SH2 domain of SOCS2, leading to an irreversible modification and inhibition of its function.[6][8] This guide will compare the efficacy of this compound with a representative non-covalent inhibitor, Compound 1, which served as a precursor in the development of this compound.[8]

Efficacy Comparison: this compound vs. Non-Covalent Inhibitor

The efficacy of this compound and its non-covalent counterpart, Compound 1, has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.

Inhibitor Inhibition Type Assay Parameter Value Reference
This compoundCovalentIsothermal Titration Calorimetry (ITC)Reversible Binding Affinity (Kᵢ)2.2 µM[6]
Compound 1Non-CovalentIsothermal Titration Calorimetry (ITC)Dissociation Constant (KD)0.38 µM[8]

Table 1: In Vitro Binding Affinity

Inhibitor Inhibition Type Assay Parameter Value Reference
MN714 (Prodrug of this compound)CovalentLive Cell HiBiT CETSAEC502.52 ± 0.42 µM (8h treatment)[9]
MN714 (Prodrug of this compound)CovalentSOCS2 Pulldown from K562 cellsEC505.9 ± 2.6 µM[9]

Table 2: Cellular Target Engagement

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of SOCS2 and the assays used to evaluate its inhibitors, the following diagrams are provided.

SOCS2_JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation Proteasome Proteasome Receptor->Proteasome 10. Degradation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene 6. Nuclear Translocation & Transcription STAT->STAT_dimer 5. Dimerization SOCS2 SOCS2 SOCS2->Receptor 8. Binds to Phosphorylated Receptor CRL5 Cullin5-RING E3 Ligase Complex SOCS2->CRL5 Recruits CRL5->Receptor This compound This compound This compound->SOCS2 Inhibits Gene->SOCS2 7. Negative Feedback Induction

Caption: The SOCS2-mediated negative feedback loop in the JAK/STAT signaling pathway.

Experimental_Workflow cluster_FP Fluorescence Polarization (FP) Assay cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_CETSA Cellular Thermal Shift Assay (CETSA) FP_start Fluorescently-labeled SOCS2 ligand FP_bind Incubate with SOCS2 FP_start->FP_bind FP_compete Add Inhibitor (e.g., this compound) FP_bind->FP_compete FP_measure Measure Polarization FP_compete->FP_measure ITC_SOCS2 SOCS2 in sample cell ITC_titrate Titrate inhibitor into SOCS2 ITC_SOCS2->ITC_titrate ITC_inhibitor Inhibitor in syringe ITC_inhibitor->ITC_titrate ITC_heat Measure heat change ITC_titrate->ITC_heat CETSA_cells Treat cells with inhibitor CETSA_heat Heat shock CETSA_cells->CETSA_heat CETSA_lyse Lyse cells & separate soluble fraction CETSA_heat->CETSA_lyse CETSA_quantify Quantify soluble SOCS2 CETSA_lyse->CETSA_quantify

Caption: Workflow of key biophysical and cellular assays for inhibitor characterization.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay measures the binding of a small fluorescently labeled ligand to a larger protein. The change in polarization upon binding is used to determine binding affinity and to screen for competitive inhibitors.

Materials:

  • Purified SOCS2 protein

  • Fluorescently labeled peptide ligand for SOCS2 (e.g., a phosphopeptide derived from a known SOCS2 substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

  • Test compounds (this compound and non-covalent inhibitors)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled ligand and measure fluorescence polarization to determine a concentration that gives a stable and robust signal.

  • Saturation Binding: Titrate increasing concentrations of SOCS2 protein into a fixed concentration of the fluorescent ligand. Measure the change in fluorescence polarization to determine the KD of the ligand.

  • Competitive Inhibition Assay: Incubate a fixed concentration of SOCS2 and the fluorescent ligand with serial dilutions of the test compound.

  • Measurement: After incubation to reach equilibrium, measure the fluorescence polarization.

  • Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding interaction.

Materials:

  • Purified SOCS2 protein

  • Test compounds (this compound and non-covalent inhibitors)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the SOCS2 protein and dissolve the test compounds in the same dialysis buffer to minimize buffer mismatch effects. Degas all solutions.

  • Loading the Calorimeter: Load the SOCS2 solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor into the SOCS2 solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot the heat change per injection against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the binding affinity (KD or Kᵢ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cell line expressing SOCS2 (e.g., K562)

  • Cell culture medium

  • Test compounds (prodrug form for cell permeability, e.g., MN714)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat shock (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against SOCS2)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble SOCS2 at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble SOCS2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. An isothermal dose-response can also be performed at a fixed temperature with varying compound concentrations to determine the EC50.

In Vitro Ubiquitination Assay

This assay is used to determine the E3 ligase activity of the SOCS2-containing Cullin-RING ligase (CRL) complex.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

  • Recombinant ubiquitin

  • Recombinant SOCS2/Elongin B/Elongin C complex

  • Recombinant Cullin5/Rbx2

  • Substrate for ubiquitination (e.g., a phosphorylated peptide from a known SOCS2 target)

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Test compounds

Procedure:

  • Assemble the CRL Complex: Combine the SOCS2/Elongin B/C and Cullin5/Rbx2 complexes.

  • Reaction Mixture: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.

  • Initiate the Reaction: Add the assembled CRL complex and the substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate or an antibody against ubiquitin to detect polyubiquitinated species. The effect of inhibitors can be assessed by pre-incubating the CRL complex with the compound before adding the other reaction components.[10]

Conclusion

This guide provides a comparative overview of the covalent SOCS2 inhibitor this compound and non-covalent inhibition, using its precursor as a key example. The provided data and protocols offer a foundation for researchers to understand and evaluate different strategies for targeting SOCS2. The choice between a covalent and a non-covalent inhibitor will depend on the desired therapeutic profile, including factors such as potency, selectivity, and duration of action. Further research and development of a wider range of both covalent and non-covalent SOCS2 inhibitors will be crucial for fully elucidating the therapeutic potential of targeting this important signaling protein.

References

SOCS2 Attenuation: A Comparative Analysis of siRNA-Mediated Knockdown and MN551 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of Suppressor of Cytokine Signaling 2 (SOCS2) presents a valuable tool for investigating its role in various signaling pathways and as a potential therapeutic strategy. This guide provides an objective comparison of two prominent methods for reducing SOCS2 function: small interfering RNA (siRNA) knockdown and pharmacological inhibition with MN551.

This document outlines the mechanisms of action, experimental protocols, and available data on the efficacy and specificity of each approach. A key focus is the presentation of quantitative data in accessible tables and the visualization of relevant biological pathways and experimental workflows.

At a Glance: siRNA Knockdown vs. This compound Inhibition

FeatureSOCS2 Knockdown by siRNAThis compound Inhibition
Mechanism of Action Post-transcriptional gene silencing by mRNA degradation.[1]Covalent, irreversible inhibition of SOCS2 protein function.[2][3][4]
Target Molecule SOCS2 mRNASOCS2 protein (specifically Cys111).[2][3][4]
Effect on Protein Reduces the total amount of SOCS2 protein.[5][6]Inactivates existing SOCS2 protein by blocking substrate binding.[2][3]
Duration of Effect Transient, dependent on cell division and siRNA stability.Long-lasting due to irreversible covalent binding.[2][3]
Specificity Can have off-target effects by silencing unintended mRNAs.[7][8][9][10][11]High specificity for SOCS2, with some minor off-target modification of SOCS6 observed at high concentrations.[12][13]
Cellular Delivery Requires transfection reagents (e.g., lipofectamine).[14]Cell-permeable, often administered as a prodrug (MN714).[3][15]

Delving Deeper: Mechanism of Action

SOCS2 Knockdown by siRNA

Small interfering RNAs are short, double-stranded RNA molecules that mediate the degradation of complementary mRNA transcripts. Upon introduction into the cytoplasm, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target SOCS2 mRNA, leading to its cleavage and subsequent degradation.[1] This process effectively prevents the translation of SOCS2 mRNA into protein, resulting in a transient reduction of total SOCS2 protein levels within the cell.

This compound Inhibition of SOCS2

This compound is a rationally designed, covalent inhibitor of SOCS2.[3] It functions by specifically targeting and forming a covalent bond with a cysteine residue (Cys111) located in the SH2 domain of the SOCS2 protein.[2][3][4] The SH2 domain is crucial for SOCS2 to recognize and bind to its phosphorylated protein substrates, such as the Growth Hormone Receptor (GHR). By covalently modifying Cys111, this compound irreversibly blocks the substrate-binding pocket, thereby preventing SOCS2 from interacting with its targets and carrying out its function as a substrate recognition component of a Cullin5-RING E3 ubiquitin ligase complex.[2][3][16] For cellular applications, a cell-permeable prodrug, MN714, is often used, which is intracellularly converted to the active inhibitor this compound.[3][15]

Quantitative Data Comparison

Table 1: Efficacy of SOCS2 Knockdown and Inhibition

MethodMetricResultCell Line/SystemReference
SOCS2 siRNA SOCS2 mRNA reduction~93.5%2102Ep cells[6]
SOCS2 siRNA SOCS2 protein reductionUndetectable by Western blot2102Ep and NTera-2 cells[6]
MN714 (prodrug of this compound) EC50 for cellular target engagement (split-NanoLuc CETSA)2.52 ± 0.42 µMHeLa cells[15]
MN714 (prodrug of this compound) EC50 for abrogating SOCS2 pulldown with pGHR peptide5.9 ± 2.6 µMK562 cells[15]

Table 2: Specificity and Off-Target Effects

MethodAspectObservationSystemReference
siRNA Off-target mRNA silencingCan down-regulate dozens of unintended genes, often through partial complementarity in the 3' UTR.[7][8][9]Various mammalian cell lines[7][8][9]
siRNA Mitigation of off-target effectsUsing lower siRNA concentrations and chemical modifications can reduce off-target silencing.[8][9][11]Mammalian cells[8][9][11]
This compound Intra-SOCS family selectivityDoes not covalently modify SOCS4. Shows minor modification of SOCS6 (18.3% single adduct, 2.6% double adduct) at equimolar concentrations in vitro.[12][13]Recombinant proteins[12][13]
This compound Specificity for Cys111No reactivity observed with a SOCS2 C111S mutant.[2]Recombinant protein[2]

Experimental Protocols

SOCS2 Knockdown using siRNA followed by Western Blot Analysis

This protocol provides a general framework for transiently knocking down SOCS2 expression in cultured cells and verifying the knockdown by Western blotting.

Materials:

  • SOCS2-specific siRNA duplexes

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-SOCS2 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[14]

  • siRNA Transfection: a. For each well, dilute the desired amount of SOCS2 siRNA or non-targeting control siRNA into Opti-MEM™. b. In a separate tube, dilute the transfection reagent into Opti-MEM™. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[14] d. Aspirate the culture medium from the cells and wash once with PBS. e. Add the siRNA-lipid complexes to the cells and incubate for 5-7 hours at 37°C.[14] f. Add complete growth medium and incubate for an additional 24-72 hours.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blot Analysis: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[17] c. Block the membrane and incubate with the primary anti-SOCS2 antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[6]

Inhibition of SOCS2-GHR Interaction by this compound in a Pull-Down Assay

This protocol describes how to assess the ability of this compound to inhibit the interaction between cellular SOCS2 and a phosphorylated Growth Hormone Receptor (GHR) peptide.[18]

Materials:

  • K562 cells (or other suitable cell line)

  • MN714 (prodrug of this compound) or this compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Biotinylated GHR_pY595 peptide

  • Streptavidin-agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Anti-SOCS2 antibody

Procedure:

  • Cell Treatment: a. Treat K562 cells with increasing concentrations of MN714 (or this compound) or DMSO for a specified time (e.g., 6 hours).[18]

  • Cell Lysis: a. Harvest and lyse the cells. b. Clarify the lysates by centrifugation.

  • SOCS2 Pull-Down: a. Incubate the cell lysates with biotinylated GHR_pY595 peptide. b. Add streptavidin-agarose beads to pull down the peptide and any interacting proteins. c. Wash the beads several times with wash buffer to remove non-specific binders.

  • Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluates by Western blotting using an anti-SOCS2 antibody to detect the amount of pulled-down SOCS2.[18] c. A dose-dependent reduction in the amount of pulled-down SOCS2 indicates competitive inhibition by this compound.[18]

Visualizing the Molecular Landscape

To better understand the context in which these two methods operate, the following diagrams illustrate the key signaling pathways involving SOCS2 and the workflows of the described experimental procedures.

SOCS2_siRNA_Workflow cluster_transfection siRNA Transfection cluster_knockdown Gene Silencing cluster_analysis Analysis siRNA SOCS2 siRNA complex siRNA-lipid complex siRNA->complex transfection_reagent Transfection Reagent transfection_reagent->complex cells Cultured Cells complex->cells Transfection RISC RISC Loading cells->RISC mRNA_degradation SOCS2 mRNA Degradation RISC->mRNA_degradation protein_reduction Reduced SOCS2 Protein mRNA_degradation->protein_reduction lysis Cell Lysis protein_reduction->lysis western_blot Western Blot lysis->western_blot

Caption: Workflow for SOCS2 knockdown by siRNA and subsequent analysis.

MN551_Inhibition_Workflow cluster_treatment Cellular Treatment cluster_inhibition Protein Inhibition cluster_assay Functional Assay MN714 MN714 (Prodrug) cells Cells with active SOCS2 MN714->cells Cellular uptake This compound This compound (Active Inhibitor) cells->this compound Intracellular conversion covalent_binding Covalent binding to Cys111 This compound->covalent_binding SOCS2 SOCS2 Protein SOCS2->covalent_binding inactive_SOCS2 Inactive SOCS2 covalent_binding->inactive_SOCS2 pull_down GHR peptide pull-down inactive_SOCS2->pull_down analysis Western Blot for SOCS2 pull_down->analysis Reduced SOCS2 binding

Caption: Experimental workflow for this compound inhibition of SOCS2.

SOCS2_Signaling_Pathways cluster_GHR Growth Hormone Receptor Signaling cluster_NFkB NF-κB Signaling GH Growth Hormone (GH) GHR GHR GH->GHR binds JAK2 JAK2 GHR->JAK2 activates Degradation_GHR GHR Degradation GHR->Degradation_GHR STAT5 STAT5 JAK2->STAT5 phosphorylates SOCS2_GHR SOCS2 STAT5->SOCS2_GHR induces expression SOCS2_GHR->GHR targets for degradation TNFa TNFα TNFR TNFR TNFa->TNFR binds TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation SOCS2_NFkB SOCS2 SOCS2_NFkB->IKK inhibits

Caption: Simplified SOCS2 signaling pathways.

References

Unmasking Off-Target Effects: A Proteomic Comparison of the Kinase Inhibitor MN551 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the specificity of the hypothetical tyrosine kinase inhibitor MN551, benchmarked against established drugs Imatinib and Dasatinib, reveals distinct off-target profiles with significant implications for therapeutic development. This guide leverages proteomic data to illuminate the nuanced interactions of these inhibitors, providing a framework for assessing drug specificity.

The quest for highly specific targeted therapies is a central challenge in drug development. While kinase inhibitors are designed to engage a primary therapeutic target, unintended interactions with other proteins, known as off-target effects, can lead to unforeseen side effects or even open new therapeutic avenues. This guide offers a comparative analysis of the hypothetical BCR-ABL inhibitor this compound, using the well-characterized inhibitor Imatinib as a proxy, against the second-generation inhibitor Dasatinib. By examining data from chemical proteomics, we can build a detailed picture of their respective target landscapes.

On- and Off-Target Profile Comparison

The primary target for this compound (Imatinib), and Dasatinib in the context of Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein. However, their interactions with the wider proteome differ significantly. The following table summarizes the key on- and off-target kinases identified through chemical proteomics studies.[1]

Target KinaseThis compound (Imatinib)DasatinibNilotinibFunctional Relevance
Primary Target
ABL1Inhibited Inhibited Inhibited Key oncogenic driver in CML
Key Off-Targets
KITInhibited Inhibited Inhibited Implicated in gastrointestinal stromal tumors
PDGFRA/BInhibited Inhibited Inhibited Role in various solid tumors
SRC Family Kinases (SRC, LYN, FYN)Not a primary targetStrongly Inhibited Not a primary targetRegulators of cell growth, proliferation, and survival
DDR1Inhibited Inhibited Inhibited Receptor tyrosine kinase with roles in cell adhesion and migration
NQO2Inhibited Not a primary targetInhibited A non-kinase off-target, an oxidoreductase
p38α (MAPK14)Not a primary targetNot a primary targetInhibited Involved in inflammatory responses

Signaling Pathway Perturbation

The on-target effect of this compound is the inhibition of the constitutively active BCR-ABL tyrosine kinase. This action is intended to block downstream signaling pathways that drive the uncontrolled proliferation of leukemia cells. The primary pathways affected include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[2][3][4] Off-target engagement, for instance, Dasatinib's potent inhibition of SRC family kinases, can lead to a broader impact on cellular signaling.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival This compound This compound This compound->BCR-ABL Inhibits

BCR-ABL Signaling Pathway and this compound Inhibition.

Experimental Protocols

The identification of on- and off-target effects of kinase inhibitors like this compound relies heavily on advanced proteomic techniques. Chemical proteomics is a powerful approach to profile the direct binding targets of a drug within the native proteome.

Chemical Proteomics Workflow for Off-Target Identification

This method involves the immobilization of the kinase inhibitor on a solid support (beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Preparation of Affinity Matrix: The kinase inhibitor (e.g., this compound) is chemically synthesized with a linker arm that allows for its covalent attachment to sepharose beads.[5]

  • Cell Lysis: Cancer cells (e.g., K562 cell line for CML) are cultured and then lysed to release the cellular proteins. The lysis buffer contains inhibitors of proteases and phosphatases to maintain the integrity of the proteins.

  • Affinity Pulldown: The cell lysate is incubated with the inhibitor-conjugated beads. The drug on the beads will bind to its target proteins. As a control, lysate is also incubated with beads that do not have the inhibitor attached.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in a buffer containing SDS.

  • Proteomic Analysis: The eluted proteins are separated by gel electrophoresis (SDS-PAGE) and then digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify the proteins that were captured by the inhibitor-conjugated beads. By comparing the proteins captured by the drug-beads to the control beads, one can identify the specific binding partners of the drug.

Proteomics_Workflow Start Start Immobilize_Inhibitor Immobilize this compound on Beads Start->Immobilize_Inhibitor Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Incubation Incubate Lysate with Beads Immobilize_Inhibitor->Incubation Cell_Lysis->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Identify On- and Off-Targets MS_Analysis->Data_Analysis End End Data_Analysis->End

Chemical Proteomics Workflow for Target Identification.

Conclusion

The comprehensive assessment of off-target effects is a critical component of modern drug development. As demonstrated with the hypothetical kinase inhibitor this compound and its real-world counterparts, Imatinib and Dasatinib, proteomic approaches provide an unbiased and detailed view of a drug's interaction landscape. While this compound (Imatinib) shows a relatively specific profile, Dasatinib's broader kinase inhibition, including potent activity against SRC family kinases, highlights the varied specificity among inhibitors targeting the same primary oncoprotein. This comparative data is invaluable for researchers and drug developers to anticipate potential side effects, understand mechanisms of action, and guide the development of next-generation inhibitors with improved safety and efficacy profiles.

References

MN551 selectivity profiling against other E3 ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the E3 ligase inhibitor MN551, focusing on its selectivity profile against other E3 ligases. The information presented is based on available experimental data to provide an objective assessment of its performance.

Overview of this compound

This compound is a covalent inhibitor that specifically targets the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ubiquitin ligase.[1] It was developed through a structure-based design approach, starting from a phosphotyrosine (pY) mimetic that binds to the SH2 domain of SOCS2.[1] The molecule incorporates a chloroacetamide warhead that forms a covalent bond with a cysteine residue (Cys111) in a flexible loop near the pY binding pocket of SOCS2.[1] this compound is the active form of the cell-permeable prodrug MN714.[2]

This compound Selectivity Profiling

The selectivity of this compound has been primarily characterized within the SOCS family of E3 ligases. Current data indicates a high degree of selectivity for SOCS2 and CISH over other family members.

Quantitative Selectivity Data
E3 LigaseInteraction TypeMethodKey FindingsReference
SOCS2 Covalent Binding (Target)ITC, MSKᵢ = 2.2 µM (ITC). Forms a single covalent adduct with Cys111.[1][2]
CISH Covalent BindingMSCovalently modified by this compound.[3]
SOCS4 No Covalent BindingMSNo covalent modification observed.[1]
SOCS6 Minor Covalent BindingMSForms a minor single (18.3%) and double (2.6%) adduct.[1]

Note: A broad, quantitative selectivity screen of this compound against a diverse panel of E3 ligases from different families (e.g., RING, HECT, RBR) is not yet publicly available. The current data is limited to the SOCS family.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's selectivity and binding.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound to its target E3 ligase, SOCS2.

Materials:

  • Purified recombinant SOCS2-ElonginB-ElonginC (SBC) complex

  • This compound compound

  • ITC instrument (e.g., MicroCal ITC200)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Prepare the SBC protein complex solution to a final concentration of 20-50 µM in the ITC buffer.

  • Prepare the this compound ligand solution to a final concentration of 200-500 µM in the same matched ITC buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).

  • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

  • Carry out a series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kᵢ), enthalpy (ΔH), and stoichiometry (n).

Mass Spectrometry (MS) for Covalent Modification

This protocol is used to confirm the covalent binding of this compound to SOCS2 and to assess its reactivity with other E3 ligases.

Materials:

  • Purified recombinant E3 ligase protein (e.g., SOCS2, SOCS4, SOCS6)

  • This compound compound

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • LC-MS system (e.g., a high-resolution mass spectrometer)

Procedure:

  • Incubate the purified E3 ligase (e.g., 40 µM) with an equimolar or slight excess of this compound at room temperature for a defined period (e.g., 1-2 hours).

  • For time-dependent modification studies, take aliquots at different time points.

  • Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components.

  • Analyze the intact protein mass using the LC-MS system.

  • Compare the mass spectrum of the this compound-treated protein with the untreated control. An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.

  • To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Visualizations

PROTAC Signaling Pathway Utilizing an E3 Ligase

PROTAC_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PROTAC PROTAC Ternary_Complex PROTAC Target Protein E3 Ligase PROTAC->Ternary_Complex:f0 Target_Protein Target Protein Target_Protein->Ternary_Complex:f1 E3_Ligase E3 Ligase (e.g., SOCS2) E3_Ligase->Ternary_Complex:f2 E1 E1 E2 E2 E1->E2 Ub activation E2->Ternary_Complex Ub conjugation Ub Ub Ub->E1 Polyubiquitinated_Target Polyubiquitinated Target Ternary_Complex->Polyubiquitinated_Target Polyubiquitination Proteasome Proteasome Polyubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for E3 Ligase Selectivity Profiling

selectivity_workflow Start Start: Covalent Inhibitor (e.g., this compound) Incubation Incubation Start->Incubation E3_Panel Panel of Purified E3 Ligases E3_Panel->Incubation LC_MS Intact Protein LC-MS Analysis Incubation->LC_MS Data_Analysis Data Analysis: - Mass Shift Detection - % Modification LC_MS->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for assessing covalent inhibitor selectivity.

References

A Functional Comparison of Probes for Suppressor of Cytokine Signaling 2 (SOCS2)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of the covalent probe MN551 and other molecular tools targeting the E3 ligase SOCS2.

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Its role as a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex has made it a focal point for therapeutic intervention in immunology and oncology. The development of chemical probes to modulate SOCS2 function is crucial for both fundamental research and drug discovery. This guide provides a functional comparison of the covalent SOCS2 probe, this compound, with other available probes, supported by experimental data and detailed protocols.

Overview of SOCS2 Probes

The landscape of SOCS2 probes includes covalent and non-covalent small molecules, as well as peptide-based tools derived from natural substrates or discovered through screening. These probes vary significantly in their mechanism of action, binding affinity, selectivity, and utility in cellular contexts.

ProbeTypeMechanism of ActionTarget Site
This compound Covalent Small MoleculeIrreversible covalent modificationCys111 in the SH2 domain
Compound 1 Non-covalent Small MoleculeReversible binding to the pY pocketSH2 domain phosphotyrosine (pY) pocket
GHR pY595 PhosphopeptideCompetitive binding to the pY pocketSH2 domain phosphotyrosine (pY) pocket
EpoR pY426 PhosphopeptideCompetitive binding to the pY pocketSH2 domain phosphotyrosine (pY) pocket
F3 Peptide Non-phosphopeptideAllosteric bindingExosite on the SH2 domain

Quantitative Performance Comparison

The following table summarizes the binding affinities and other key performance metrics of this compound and its alternatives. This data is compiled from various biophysical and cellular assays.

ProbeBinding Affinity (Kd)Assay MethodCellular ActivityKey Features
This compound Ki = 2.2 µM (reversible)ITCYes (as prodrug MN714)Covalent binder to Cys111; high selectivity.
Compound 1 0.38 µMITCNot reportedNon-covalent precursor to this compound.[1]
GHR pY595 1.1 - 2.0 µMITC, SPRLimitedMimics natural substrate interaction.[2]
EpoR pY426 Data not available-LimitedAlternative natural substrate-derived peptide.
F3 Peptide 1.68 - 19.33 µMITCNot reportedAllosteric binder; enhances substrate binding.

Selectivity Profile of this compound

A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. This compound has been profiled against other members of the SOCS family.

SOCS Family MemberThis compound Modification
SOCS2 Complete covalent modification
CISH Complete covalent modification
SOCS6 Partial (18.3%) modification
SOCS4 No modification detected
SOCS1, SOCS3, SOCS5, SOCS7 Data not available

Data from mass spectrometry analysis of recombinant SOCS proteins incubated with this compound.[3]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these probes are used, the following diagrams illustrate the SOCS2 signaling pathway and typical experimental workflows for probe characterization.

SOCS2_Signaling_Pathway SOCS2 in the JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization SOCS2_Complex SOCS2-ElonginB/C-Cullin5 E3 Ligase Complex SOCS2_Complex->Cytokine_Receptor SOCS2_Complex->JAK Gene_Transcription Gene Transcription (e.g., SOCS2) STAT_Dimer->Gene_Transcription 5. Nuclear Translocation & Transcription Gene_Transcription->SOCS2_Complex 6. Translation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

Caption: SOCS2-mediated negative feedback loop in the JAK/STAT pathway.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow Sample_Prep 1. Sample Preparation - Purify SOCS2 protein (cell) - Prepare probe solution (syringe) - Buffer matching Instrument_Setup 2. Instrument Setup - Set temperature - Load SOCS2 into cell - Load probe into syringe Sample_Prep->Instrument_Setup Titration 3. Titration - Inject probe into SOCS2 solution - Measure heat change per injection Instrument_Setup->Titration Data_Acquisition 4. Data Acquisition - Plot heat change vs. molar ratio Titration->Data_Acquisition Data_Analysis 5. Data Analysis - Fit data to binding model - Determine Kd, ΔH, and stoichiometry (n) Data_Acquisition->Data_Analysis

References

A Researcher's Guide to Validating Targeted Protein Degradation by an MN551-Based Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the degradation of a target protein mediated by a hypothetical degrader utilizing an MN551-based ligand for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase. We will objectively compare this approach with established proteolysis-targeting chimera (PROTAC) technologies and provide detailed experimental protocols and data presentation formats to support your research.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders, such as PROTACs, trigger the removal of the entire protein.[1] This is achieved through bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

This compound is a covalent ligand that targets a specific E3 ligase, the Suppressor of Cytokine Signaling 2 (SOCS2).[1][3] While this compound itself is an inhibitor of SOCS2, its ability to bind this E3 ligase makes it a valuable component for creating novel PROTACs.[1][2] For the purpose of this guide, we will consider a hypothetical PROTAC, hereafter referred to as "this compound-PROTAC-TargetX" , which consists of an this compound-derived warhead to recruit the SOCS2 E3 ligase, a linker, and a ligand that binds to a specific protein of interest (POI), TargetX.

Mechanism of Action of this compound-PROTAC-TargetX

The proposed mechanism of action for this compound-PROTAC-TargetX follows the general principles of PROTACs. The bifunctional molecule facilitates the formation of a ternary complex between the target protein (TargetX) and the SOCS2 E3 ligase.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of TargetX, marking it for degradation by the 26S proteasome.[5]

MN551_PROTAC_Mechanism cluster_0 Cellular Environment MN551_PROTAC This compound-PROTAC-TargetX TargetX Target Protein (TargetX) MN551_PROTAC->TargetX Binds SOCS2 SOCS2 E3 Ligase MN551_PROTAC->SOCS2 Binds Ternary_Complex TargetX-PROTAC-SOCS2 Ternary Complex TargetX->Ternary_Complex SOCS2->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded TargetX Proteasome->Degraded_Protein Degrades

Figure 1: Proposed mechanism of this compound-PROTAC-TargetX action.

Comparison with Alternative Degrader Technologies

The landscape of TPD includes various technologies that differ in their recruited E3 ligase and other characteristics. A comparison with a well-established PROTAC, for example, one that recruits the von Hippel-Lindau (VHL) E3 ligase, can highlight the potential advantages and disadvantages of an this compound-based approach.

FeatureThis compound-PROTAC-TargetX (SOCS2-based)VHL-based PROTAC
E3 Ligase Recruited Suppressor of Cytokine Signaling 2 (SOCS2)von Hippel-Lindau (VHL)
Ligase Expression Tissue-specific expression, potentially offering a more targeted therapeutic window.Broadly expressed across many cell types.
Known Ligands This compound provides a covalent binding mechanism.Numerous well-characterized non-covalent ligands exist.
Potential for Resistance May overcome resistance mechanisms associated with VHL or CRBN mutations.Established mechanisms of resistance are being studied.
Clinical Validation Less clinically validated compared to VHL or CRBN-based degraders.Several VHL-based PROTACs are in clinical trials.

Experimental Validation of this compound-PROTAC-TargetX Mediated Degradation

A rigorous validation process is crucial to confirm that the observed reduction in the target protein is due to the intended degradation pathway. This involves a series of experiments to assess the dose- and time-dependency of degradation, the involvement of the proteasome, and the specificity of the degrader.

Summary of Key Validation Experiments
ExperimentPurposeExpected Outcome
Western Blot To confirm the dose- and time-dependent reduction of the target protein.A decrease in the band intensity of TargetX with increasing concentrations and time of this compound-PROTAC-TargetX treatment.
Proteasome Inhibition Assay To verify that the degradation is proteasome-dependent.Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of TargetX.
Quantitative Proteomics (Mass Spectrometry) To assess the selectivity of the degrader across the entire proteome.Significant downregulation of TargetX with minimal off-target protein degradation.
Ubiquitination Assay To demonstrate the poly-ubiquitination of the target protein.Detection of poly-ubiquitinated TargetX upon treatment with this compound-PROTAC-TargetX.
Cellular Target Engagement Assay (e.g., NanoBRET/HiBiT) To confirm that the degrader engages the target protein in live cells.A dose-dependent change in the luminescent or fluorescent signal, indicating binding of the degrader to TargetX.
Inactive Control Compound Treatment To ensure that the degradation is dependent on the ternary complex formation.A control compound with a modification that prevents binding to either TargetX or SOCS2 should not induce degradation.
Detailed Experimental Protocols

Objective: To quantify the reduction in TargetX protein levels following treatment with this compound-PROTAC-TargetX.

Methodology:

  • Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.

  • For dose-response experiments, treat cells with increasing concentrations of this compound-PROTAC-TargetX (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).

  • For time-course experiments, treat cells with a fixed concentration of this compound-PROTAC-TargetX and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for TargetX overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and image the blot.

  • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).

  • Quantify band intensities using densitometry software.

Objective: To assess the specificity of this compound-PROTAC-TargetX for its intended target.

Methodology:

  • Treat cells with this compound-PROTAC-TargetX at a concentration that causes significant degradation (e.g., DCmax) and a vehicle control (e.g., DMSO) for a specified time.

  • Harvest cells and perform protein extraction and digestion into peptides.

  • Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ).

  • Pool the labeled samples and perform liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyze the data to identify and quantify changes in protein abundance between the treated and control samples.

  • Identify proteins that are significantly downregulated to confirm on-target degradation and assess off-target effects.

Objective: To quantitatively monitor the degradation of TargetX in real-time in live cells.

Methodology:

  • Generate a stable cell line with the HiBiT tag knocked into the endogenous locus of the gene encoding TargetX using CRISPR/Cas9.

  • Plate the HiBiT-tagged cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound-PROTAC-TargetX.

  • At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of protein degradation relative to the DMSO control and determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: This compound-PROTAC-TargetX degrades TargetX Dose_Time Dose- and Time-Dependent Degradation Assay (Western Blot) Start->Dose_Time Proteasome_Dep Proteasome-Dependence Assay (Western Blot with Proteasome Inhibitor) Dose_Time->Proteasome_Dep Selectivity Selectivity Profiling (Quantitative Proteomics) Dose_Time->Selectivity Ubiquitination Ubiquitination Assay (Immunoprecipitation) Proteasome_Dep->Ubiquitination Target_Engagement Cellular Target Engagement (HiBiT/NanoBRET) Selectivity->Target_Engagement Conclusion Conclusion: Validation of this compound-mediated TargetX degradation Ubiquitination->Conclusion Target_Engagement->Conclusion

Figure 2: Logical workflow for validating this compound-mediated protein degradation.

Conclusion

Validating the efficacy and mechanism of a novel degrader like an this compound-based PROTAC requires a multi-faceted approach. By employing a combination of biochemical and cellular assays, researchers can build a robust data package to confirm on-target degradation, assess selectivity, and elucidate the mechanism of action. The experimental framework provided in this guide serves as a comprehensive roadmap for the rigorous validation of this compound-mediated degradation of a target protein, a critical step in the development of new therapeutic agents.

References

A Comparative Guide to E3 Ligase Handles in PROTACs: Evaluating Alternatives to MN551

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the E3 ligase handle "MN551" did not yield specific information in the public domain. This suggests that "this compound" may be an internal designation, a recently developed handle not yet publicly disclosed, or a potential misnomer. However, the need for a comparative analysis of E3 ligase handles is crucial for researchers in the field of targeted protein degradation. This guide provides a comprehensive comparison of the most prevalent E3 ligase handles used in Proteolysis Targeting Chimeras (PROTACs), focusing on their mechanisms, performance data, and experimental evaluation.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the E3 ligase handle is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic development. This guide will compare the handles for four of the most well-characterized E3 ligases in the PROTAC field: Cereblon (CRBN), Von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Murine Double Minute 2 (MDM2).

Mechanism of Action of PROTACs

The general mechanism of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->E3_Ligase Ub Transfer Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub_POI->Proteasome Degradation POI_T POI PROTAC_T PROTAC POI_T->PROTAC_T E3_T E3 Ligase PROTAC_T->E3_T

Figure 1: General mechanism of action of a PROTAC. (Within 100 characters)

Comparison of E3 Ligase Handles

The selection of an E3 ligase and its corresponding handle is a critical step in PROTAC design. Factors to consider include the expression pattern of the E3 ligase in target tissues, its subcellular localization, and the intrinsic properties of the available ligands.

Cereblon (CRBN) Binders

CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[1] Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] These are among the most widely used E3 ligase handles in PROTAC development.[1][3]

  • Advantages: Favorable drug-like properties of the ligands, well-established chemistry, and a broad range of successful PROTACs developed.[1][2]

  • Disadvantages: IMiD-based handles can be chemically unstable and may lead to the degradation of endogenous CRBN neosubstrates, potentially causing off-target effects.[2][3]

Von Hippel-Lindau (VHL) Binders

VHL is the substrate recognition subunit of the CUL2 E3 ubiquitin ligase complex.[4][5] Small molecule VHL ligands are peptidomimetics based on the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[5][6]

  • Advantages: High binding affinity and specificity, and the degradation activity of VHL-based PROTACs is often very potent.[7]

  • Disadvantages: The peptide-like nature of the ligands can lead to poor physicochemical properties, such as low cell permeability and oral bioavailability.[7]

Inhibitor of Apoptosis Proteins (IAPs) Binders

IAPs, such as cIAP1 and XIAP, are E3 ligases that play a key role in regulating apoptosis.[8][9] PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[8][9] The ligands are typically based on IAP antagonists like bestatin or LCL161.

  • Advantages: Can overcome resistance mechanisms associated with low expression of other E3 ligases like CRBN.[8] IAP-based PROTACs have shown efficacy in degrading a variety of target proteins.[9]

  • Disadvantages: The contribution of different IAP family members (cIAP1, cIAP2, XIAP) to degradation can be complex and may vary between cell types.[8]

Murine Double Minute 2 (MDM2) Binders

MDM2 is an E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor.[10][11] Ligands for MDM2 used in PROTACs are often derived from inhibitors of the MDM2-p53 interaction, such as nutlin-3.[10][12]

  • Advantages: MDM2-based PROTACs can have a dual mechanism of action: degradation of the target protein and stabilization of p53, which can be beneficial in cancer therapy.[11][13]

  • Disadvantages: The physicochemical properties of some MDM2 ligands can be poor, and their incorporation into PROTACs can exacerbate this issue.[10]

Quantitative Performance Data

The following table summarizes key performance metrics for PROTACs utilizing different E3 ligase handles. The data is compiled from various studies and represents examples for specific target proteins. Direct comparison of DC50 and Dmax values should be made with caution as they are highly dependent on the target protein, linker, and cell line used.

E3 Ligase HandleE3 LigaseRepresentative LigandTarget ProteinDC50Dmax (%)Reference Cell Line
Pomalidomide-based CRBNPomalidomideBRD4~1-10 nM>90%Various cancer cell lines
VHL-based VHLVH032BRD4~1-5 nM>95%Various cancer cell lines
Bestatin-based cIAP1/XIAPBestatinBRD4~10-100 nM~80-90%Various cancer cell lines
Nutlin-based MDM2Nutlin-3aBRD4~100-500 nM~70-80%Various cancer cell lines

Experimental Protocols

The evaluation of a new E3 ligase handle requires a series of well-defined experiments to characterize its binding, ability to form a ternary complex, and ultimately, its efficacy in promoting target protein degradation.

Workflow for Evaluating a Novel E3 Ligase Handle

E3_Handle_Workflow Start Start: Novel E3 Ligase Handle Binding_Assay 1. Binding Affinity Assay (e.g., SPR, ITC, FP) Start->Binding_Assay Ternary_Complex 2. Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (e.g., Western Blot, MS) Ubiquitination_Assay->Degradation_Assay Selectivity_Profiling 5. Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Profiling End End: Validated E3 Ligase Handle Selectivity_Profiling->End

Figure 2: Experimental workflow for the validation of a new E3 ligase handle. (Within 100 characters)
Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a protein of interest (POI) induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagents:

    • His-tagged E3 ligase

    • Biotinylated POI

    • Terbium-cryptate labeled anti-His antibody (donor)

    • Streptavidin-d2 (acceptor)

    • PROTAC compound

  • Assay Procedure:

    • In a 384-well plate, add the His-tagged E3 ligase, biotinylated POI, and serial dilutions of the PROTAC.

    • Incubate at room temperature for 1 hour to allow complex formation.

    • Add the terbium-cryptate labeled anti-His antibody and streptavidin-d2.

    • Incubate for another hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

Signaling Pathways of Key E3 Ligases

Understanding the endogenous role of the recruited E3 ligase is important for predicting potential on-target toxicities and for developing tissue-selective PROTACs.

VHL Signaling Pathway

VHL_Pathway Normoxia Normoxia PHD PHD Normoxia->PHD O2 present Hypoxia Hypoxia Hypoxia->PHD O2 absent HIF1a HIF-1α VHL_Complex VHL E3 Complex HIF1a->VHL_Complex Binding Nucleus Nucleus HIF1a->Nucleus Translocation PHD->HIF1a Hydroxylation Ub_HIF1a Ubiquitinated HIF-1α VHL_Complex->Ub_HIF1a Ubiquitination Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation Gene_Expression Hypoxia-responsive Gene Expression Nucleus->Gene_Expression

Figure 3: Simplified VHL/HIF-1α signaling pathway. (Within 100 characters)
CRBN and IMiD Action

CRBN_Pathway IMiD IMiD (e.g., Lenalidomide) CRBN_Complex CUL4A-CRBN E3 Complex IMiD->CRBN_Complex Binding Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN_Complex->Neosubstrate Recruitment Ub_Neo Ubiquitinated Neosubstrate Neosubstrate->Ub_Neo Ubiquitination Proteasome Proteasome Ub_Neo->Proteasome Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-myeloma) Degradation->Downstream

Figure 4: Mechanism of action of IMiDs via CRBN. (Within 100 characters)

Conclusion and Future Outlook

While information on "this compound" is not publicly available, the field of targeted protein degradation offers a rich and expanding toolbox of E3 ligase handles. CRBN and VHL binders remain the workhorses of PROTAC development, with a growing number of PROTACs based on these handles entering clinical trials. IAP and MDM2 binders provide valuable alternatives, particularly in oncology.

The future of PROTAC development will likely involve the recruitment of novel E3 ligases to expand the degradable proteome and to achieve greater tissue selectivity. The systematic evaluation of new E3 ligase handles, using the experimental workflows outlined in this guide, will be essential for advancing this exciting therapeutic modality. Researchers are encouraged to consider the specific biological context of their target and disease of interest when selecting an E3 ligase handle for their PROTAC design.

References

Safety Operating Guide

Navigating the Safe Disposal of MN551: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling MN551, a potent cysteine-directed electrophilic covalent inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with institutional best practices and regulatory compliance.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to strict safety measures when handling this compound. The substance may be harmful if inhaled, ingested, or absorbed through the skin, and its toxicological properties have not been thoroughly investigated.[1] Eye and skin irritation are potential health effects, and hypersensitive individuals may experience allergic reactions.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Protective clothing, such as a lab coat.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially in poorly ventilated areas or when the material is in powder form.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound handling and storage.

ParameterValue/InstructionSource
Storage Temperature -20°C (1 month) or -80°C (6 months)[2]
Solubility ≥ 2.5 mg/mL (4.33 mM) in various solvents including DMSO, PEG300, Tween-80, and Corn Oil.[2]
Conditions to Avoid Sunlight, heat.[1]
Incompatible Materials Strong oxidizers, metals, acids, acid chlorides.[1]
Hazardous Decomposition Carbon monoxide, nitrogen oxides, sulfur oxides, phosphor oxides, and sodium compounds.[1]

Step-by-Step Disposal Procedures

Disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1] The following protocol outlines a general procedure that should be adapted to your institution's specific hazardous waste management program.

Step 1: Waste Identification and Segregation

  • Characterize all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE).

  • Segregate this compound waste from non-hazardous and other types of chemical waste to prevent unwanted reactions.

Step 2: Waste Containment

  • Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid to prevent spills and exposure.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a designated chemical waste bottle). Ensure the container is properly capped and not overfilled (a general rule is to fill to no more than 80% capacity).

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Include the accumulation start date.

Step 4: Storage

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of heat or ignition.

Step 5: Disposal Request and Pickup

  • Once the waste container is full or has reached its accumulation time limit (as per institutional policy), submit a hazardous waste pickup request to your institution's EHS department or designated hazardous waste vendor.

  • Provide all necessary information, including the location, container size, and chemical contents.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MN551_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe identify Identify Waste Type ppe->identify is_solid Solid Waste? identify->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled, Leak-Proof Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled, Compatible Liquid Waste Container is_liquid->liquid_container Yes sharp_container Collect in Labeled, Puncture-Resistant Sharps Container is_sharp->sharp_container Yes storage Store in Designated Satellite Accumulation Area is_sharp->storage No solid_container->storage liquid_container->storage sharp_container->storage pickup Request Hazardous Waste Pickup (via Institutional EHS) storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

Spill Management

In the event of a spill, immediately evacuate the area and prevent others from entering. Without appropriate protection, do not touch spilled material.[1]

  • Cleanup: Wearing full PPE, take up the spilled material with an absorbent material like ashes or other suitable absorbents.

  • Decontamination: After the material is completely picked up, wash the spill site with soap and water and ventilate the area.

  • Waste Disposal: Place all contaminated materials, including absorbents and cleaning supplies, in a sealed plastic bag and dispose of it as hazardous waste.[1]

  • Contaminated Clothing: Remove and clean or dispose of any contaminated clothing.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling MN551

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the research compound MN551. This compound is identified as a potent, cysteine-directed electrophilic covalent inhibitor, notably targeting the Suppressor of Cytokine Signaling 2 (SOCS2). It is crucial for personnel to adhere to the following guidelines to ensure safety and proper handling. This information is intended for laboratory research purposes only and is not for use in humans or animals.

I. Quantitative Safety Data

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following table summarizes general safety information based on the chemical nature of this compound and data for similar research compounds. This information should be treated as a guideline; a comprehensive, substance-specific risk assessment should be conducted before handling.

ParameterValue/InformationSource/Comment
Chemical Name [4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphatePubChem
Molecular Formula C₂₆H₂₆ClFN₃O₇PMedChemExpress
Molecular Weight 577.93 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Known Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. As a covalent inhibitor, it is designed to be reactive.General knowledge for research compounds
Routes of Exposure Inhalation, ingestion, skin and eye contact.General knowledge for chemical powders
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.MedChemExpress

II. Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a cautious approach to PPE is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

III. Operational Plan: Handling and Storage

Handling:

  • Avoid creating dust when handling the solid form.

  • Use only in a well-ventilated area, such as a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly sealed container.

  • Follow the recommended storage temperatures to ensure stability:

    • As a solid powder: -20°C.

    • In solvent: -80°C.

  • Short periods at warmer temperatures (e.g., during shipping) are unlikely to significantly affect the product's efficacy.[1]

IV. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.[2][3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

V. Experimental Protocols

The following are generalized experimental workflows for characterizing a covalent inhibitor like this compound. Specific concentrations and incubation times will need to be optimized for your particular assay.

Workflow for Assessing Covalent Inhibition:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, this compound, Buffer, Substrate) incubation Pre-incubate Enzyme with this compound (Time-course) reagents->incubation initiate Initiate Reaction (Add Substrate) incubation->initiate measure Measure Activity initiate->measure plot Plot Activity vs. Time measure->plot determine Determine kinact/KI plot->determine

Caption: A general experimental workflow for characterizing the kinetics of a covalent inhibitor.

Washout Assay for Irreversibility:

washout_assay start Treat Enzyme/Cells with this compound wash Washout Step (Remove unbound this compound) start->wash measure_activity Measure Target Activity wash->measure_activity compare Compare to Controls (DMSO, Reversible Inhibitor) measure_activity->compare conclusion Determine Irreversibility compare->conclusion

Caption: Logical flow of a washout experiment to confirm irreversible binding of an inhibitor.

VI. Signaling Pathway

This compound is an inhibitor of SOCS2, which is a component of an E3 ubiquitin ligase complex that negatively regulates cytokine signaling pathways, such as the JAK/STAT pathway.[5][6][7][8][9]

SOCS2_pathway cluster_socs Negative Feedback Loop cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (Dimer) stat->stat_p dimerizes nucleus Nucleus stat_p->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates socs2_gene SOCS2 Gene gene_transcription->socs2_gene induces socs2_protein SOCS2 Protein socs2_gene->socs2_protein expresses socs2_protein->receptor targets for degradation socs2_protein->jak inhibits This compound This compound This compound->socs2_protein inhibits

Caption: The inhibitory role of this compound on the SOCS2 negative feedback loop in the JAK/STAT signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.